Onc212
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
11-benzyl-7-[[4-(trifluoromethyl)phenyl]methyl]-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23F3N4O/c25-24(26,27)19-8-6-18(7-9-19)15-31-22(32)20-16-29(14-17-4-2-1-3-5-17)12-10-21(20)30-13-11-28-23(30)31/h1-9H,10-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFULPGUTXZTYKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N3CCN=C3N(C2=O)CC4=CC=C(C=C4)C(F)(F)F)CC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23F3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
ONC212: A Technical Guide to its Chemical Structure, Synthesis, and Core Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
ONC212 is a second-generation imipridone, a novel class of anti-cancer agents, that has demonstrated potent and broad-spectrum efficacy in preclinical models of various malignancies. As a fluorinated analogue of its predecessor ONC201, this compound exhibits enhanced potency and a distinct pharmacological profile. This technical guide provides an in-depth overview of the chemical structure and a plausible synthesis route for this compound. Furthermore, it delineates the core signaling pathways modulated by this compound, including the Integrated Stress Response (ISR), G-protein coupled receptor 132 (GPR132) agonism, mitochondrial caseinolytic protease P (ClpP) activation, and inhibition of the Akt/ERK pathway. Quantitative data from preclinical studies are summarized in structured tables for comparative analysis, and detailed methodologies for key experiments are provided. Visual diagrams of signaling pathways and experimental workflows are presented to facilitate a comprehensive understanding of this compound's mechanism of action and preclinical development.
Chemical Structure and Properties
This compound, with the chemical formula C₂₄H₂₃F₃N₄O, is a tri-heterocyclic compound belonging to the imipridone family. Its core structure is characterized by a unique fused ring system. The key structural feature that distinguishes this compound from ONC201 is the presence of a trifluoromethyl group on one of the benzyl moieties attached to the piperidone nitrogen. This modification is believed to contribute to its increased potency.
| Property | Value |
| Molecular Formula | C₂₄H₂₃F₃N₄O |
| Molecular Weight | 440.46 g/mol |
| Chemical Name | 7-benzyl-2,3-dimethyl-8-(4-(trifluoromethyl)benzyl)-2,3,7,8-tetraazaspiro[4.5]deca-1,3-dien-6-one |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Synthesis of this compound
The synthesis of this compound follows the general methodology for imipridone compounds, which involves a multi-step process. A plausible synthetic route is outlined below.
Synthesis of the N,N-disubstituted amine precursor
The synthesis begins with the preparation of the key intermediate, N-(benzyl)-N-(4-(trifluoromethyl)benzyl)amine. This can be achieved through the reductive amination of 4-(trifluoromethyl)benzaldehyde with benzylamine, followed by reduction of the resulting imine.
Experimental Protocol: Synthesis of N-(benzyl)-N-(4-(trifluoromethyl)benzyl)amine
-
To a solution of 4-(trifluoromethyl)benzaldehyde (1.0 eq) in a suitable solvent such as methanol, add benzylamine (1.0 eq).
-
Stir the mixture at room temperature for 2-4 hours to form the corresponding imine.
-
Cool the reaction mixture to 0°C and add a reducing agent, such as sodium borohydride (1.5 eq), portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield N-(benzyl)-N-(4-(trifluoromethyl)benzyl)amine.
Double Michael Addition
The synthesized secondary amine undergoes a double Michael addition reaction with methyl acrylate to form the corresponding diester.
Experimental Protocol: Double Michael Addition
-
Dissolve N-(benzyl)-N-(4-(trifluoromethyl)benzyl)amine (1.0 eq) in a suitable solvent like methanol.
-
Add an excess of methyl acrylate (2.2 eq).
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure to obtain the crude diester, which is used in the next step without further purification.
Dieckmann Condensation and Decarboxylation
The crude diester is then subjected to an intramolecular Dieckmann condensation using a strong base, such as sodium hydride or sodium methoxide, to form the cyclic β-keto ester. Subsequent hydrolysis and decarboxylation under acidic conditions yield the piperidone core of this compound.
Experimental Protocol: Dieckmann Condensation and Decarboxylation
-
To a solution of the crude diester in an anhydrous solvent (e.g., toluene or THF), add a strong base like sodium hydride (1.1 eq) at 0°C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction mixture and quench with a dilute acid (e.g., HCl).
-
Heat the mixture to reflux for an additional 2-4 hours to effect decarboxylation.
-
Neutralize the reaction mixture and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield the N-(benzyl)-N-(4-(trifluoromethyl)benzyl)piperidin-4-one.
Formation of the Imipridone Core
The final step involves the condensation of the piperidone derivative with a suitable guanidine equivalent to form the tri-heterocyclic imipridone core of this compound.
Experimental Protocol: Imipridone Formation
-
Combine the N-(benzyl)-N-(4-(trifluoromethyl)benzyl)piperidin-4-one (1.0 eq) with a suitable guanidine source (e.g., aminoguanidine hydrochloride) in a polar solvent like ethanol.
-
Add a base (e.g., sodium ethoxide) and heat the mixture to reflux for 12-24 hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Caption: Plausible synthetic workflow for this compound.
Core Signaling Pathways
This compound exerts its anti-cancer effects through the modulation of several key signaling pathways, leading to cell cycle arrest, apoptosis, and inhibition of tumor growth.
Integrated Stress Response (ISR)
Similar to its parent compound ONC201, this compound is a potent inducer of the Integrated Stress Response (ISR).[1] The ISR is a cellular stress response pathway that is activated by various stimuli, including nutrient deprivation, viral infection, and the accumulation of unfolded proteins. Activation of the ISR by this compound leads to the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), which in turn promotes the translation of Activating Transcription Factor 4 (ATF4).[2] ATF4 is a key transcription factor that upregulates the expression of genes involved in apoptosis, including C/EBP homologous protein (CHOP) and Death Receptor 5 (DR5).[2]
Caption: this compound-induced Integrated Stress Response pathway.
G-protein Coupled Receptor 132 (GPR132) Agonism
This compound has been identified as a selective agonist of GPR132, an orphan G-protein coupled receptor.[3] Agonism of GPR132 by this compound is thought to contribute to its anti-cancer activity, particularly in hematological malignancies.[3] The downstream signaling cascade following GPR132 activation by this compound is still under investigation but is believed to involve Gαq signaling, leading to the activation of downstream effectors that contribute to the induction of the ISR and apoptosis.[4]
Caption: this compound-mediated GPR132 signaling pathway.
Mitochondrial Caseinolytic Protease P (ClpP) Activation
This compound is a potent activator of the mitochondrial protease ClpP.[5] ClpP is a highly conserved serine protease that plays a crucial role in mitochondrial protein quality control. Hyperactivation of ClpP by this compound leads to the degradation of various mitochondrial proteins, resulting in mitochondrial dysfunction, disruption of cellular metabolism, and ultimately, apoptosis.[6][7] The anti-cancer effects of this compound are significantly attenuated in cells with depleted ClpP, highlighting the importance of this target.[5]
Caption: this compound-induced ClpP activation pathway.
Inhibition of Akt/ERK Signaling
This compound has been shown to inhibit the phosphorylation and activation of key survival kinases, Akt and ERK.[1][8] The PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways are frequently hyperactivated in cancer and play a central role in promoting cell proliferation, survival, and resistance to therapy. By dually inhibiting these pathways, this compound can effectively suppress tumor growth and induce apoptosis.[8]
Caption: Inhibition of Akt and ERK signaling by this compound.
Quantitative Preclinical Data
In Vitro Efficacy: GI₅₀ Values
This compound has demonstrated potent growth inhibitory effects across a wide range of human cancer cell lines, with GI₅₀ values often in the nanomolar range.
| Cell Line | Cancer Type | GI₅₀ (µM) | Reference |
| HPAF-II | Pancreatic Cancer | 0.11 | [9] |
| AsPC-1 | Pancreatic Cancer | 0.09 | [9] |
| PANC-1 | Pancreatic Cancer | ~0.2 | [10] |
| Capan-2 | Pancreatic Cancer | ~0.3 | [10] |
| BxPC-3 | Pancreatic Cancer | ~0.4 | [10] |
| Various Hematological Malignancies | Leukemia/Lymphoma | Nanomolar range | [1] |
In Vivo Efficacy: Xenograft Models
Oral administration of this compound has shown significant anti-tumor activity in various xenograft models.
| Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition | Reference |
| HPAF-II | Pancreatic Cancer | 50 mg/kg, 3x/week, p.o. | Significant | [10][11] |
| PANC-1 | Pancreatic Cancer | 50 mg/kg, daily, p.o. | Significant | [10][11] |
| Capan-2 | Pancreatic Cancer | 50 mg/kg, daily, p.o. | Significant | [10][11] |
| BxPC-3 | Pancreatic Cancer | 50 mg/kg, 3x/week, p.o. | Significant | [10][11] |
| BRAF V600E Melanoma | Melanoma | Not specified | Potent | [1] |
| BxPC3 (with 2-DG) | Pancreatic Cancer | 50 mg/kg, 3x/week, p.o. | Halted tumor growth | [9] |
Pharmacokinetic Parameters
Pharmacokinetic studies in mice have provided insights into the absorption, distribution, metabolism, and excretion of this compound.
| Parameter | Value | Species | Reference |
| T₁/₂ (half-life) | 4.3 hours | Mouse | [12] |
| Cₘₐₓ | 1.4 µg/mL | Mouse | [12] |
| Clearance | Cleared from blood at 12 hours | Mouse | [12] |
Key Experimental Methodologies
Cell Viability Assay (CellTiter-Glo®)
Protocol:
-
Seed cancer cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or vehicle control (DMSO) for 72 hours.
-
After the incubation period, add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the GI₅₀ values by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a dose-response curve.
Western Blot Analysis
Protocol:
-
Culture cells to 70-80% confluency and treat with this compound or vehicle control for the desired time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
Protocol:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells) in Matrigel into the flank of immunodeficient mice (e.g., athymic nude mice).
-
Allow the tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 50 mg/kg) or vehicle control orally (p.o.) according to the specified dosing schedule.[9][11]
-
Measure tumor volume using calipers two to three times per week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
Conclusion
This compound is a promising second-generation imipridone with potent anti-cancer activity demonstrated in a wide array of preclinical models. Its multifaceted mechanism of action, involving the induction of the integrated stress response, agonism of GPR132, activation of mitochondrial ClpP, and inhibition of key survival pathways, provides a strong rationale for its continued clinical development. The quantitative data from in vitro and in vivo studies highlight its enhanced potency compared to the first-generation imipridone, ONC201. Further investigation into the detailed molecular interactions and downstream signaling events will continue to refine our understanding of this novel therapeutic agent and aid in the identification of patient populations most likely to benefit from this compound treatment.
References
- 1. Activation of orphan receptor GPR132 induces cell differentiation in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imipridone Anticancer Compounds Ectopically Activate the ClpP Protease and Represent a New Scaffold for Antibiotic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. creative-biolabs.com [creative-biolabs.com]
- 6. prepchem.com [prepchem.com]
- 7. This compound is a Novel Mitocan Acting Synergistically with Glycolysis Inhibition in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-(Trifluoromethyl)benzylamine | 3300-51-4 [chemicalbook.com]
- 9. GPR132 - Wikipedia [en.wikipedia.org]
- 10. What are GPR132 stimulants and how do they work? [synapse.patsnap.com]
- 11. rsc.org [rsc.org]
- 12. medchemexpress.com [medchemexpress.com]
The Emergence of Imipridones: A Technical Guide to a Novel Class of Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imipridones represent a novel class of orally bioavailable, small molecule anticancer agents that have shown significant promise in preclinical and clinical settings.[1][2][3][4][5][6] This new class of compounds, with its unique tri-heterocyclic core structure, has demonstrated a distinct mechanism of action, primarily targeting G protein-coupled receptors (GPCRs) and the mitochondrial protease ClpP.[4][7][8] The lead compound, ONC201 (dordaviprone), has paved the way for the development of a new therapeutic paradigm in oncology, particularly for challenging malignancies such as H3 K27M-mutant diffuse midline gliomas.[7][9][10][11] This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and clinical evaluation of imipridone compounds, with a focus on ONC201.
Discovery and Development of Imipridones
The journey of imipridones began with the discovery of ONC201 in a phenotypic cell-based screen for p53-independent inducers of TNF-related apoptosis-inducing ligand (TRAIL) gene transcription.[2][3][5] Initially referred to as TIC10, ONC201 was identified for its ability to induce apoptosis in a broad range of cancer cells while sparing normal cells.[2][3] Its favorable drug-like properties, including oral bioavailability, ability to cross the blood-brain barrier, and a benign safety profile, propelled its advancement into clinical development.[3][4][12]
Subsequent research led to the elucidation of its unique chemical scaffold, termed "imipridone," and spurred the synthesis of analogs such as ONC206 and ONC212 to explore structure-activity relationships and expand the therapeutic potential of this class of compounds.[1][4][13] The development of these analogs has been driven by the aim to enhance potency and selectivity for specific cancer types.[4][14][15][16][17]
Mechanism of Action: A Dual-Pronged Attack
The anticancer activity of imipridones, particularly ONC201, is attributed to a multi-faceted mechanism of action that converges on the induction of cancer cell death. The two primary molecular targets identified are the dopamine receptor D2 (DRD2) and the mitochondrial caseinolytic protease P (ClpP).[4][7][8][9][18][19]
1. Dopamine Receptor D2 (DRD2) Antagonism: ONC201 acts as a selective antagonist of DRD2, a G protein-coupled receptor overexpressed in various cancers.[4][7][20][21] Antagonism of DRD2 by ONC201 leads to the inactivation of downstream pro-survival signaling pathways, including the Akt and ERK pathways.[3][4][12][22] This inactivation results in the dephosphorylation and nuclear translocation of the transcription factor FOXO3a, which in turn upregulates the expression of the pro-apoptotic ligand TRAIL and its death receptor 5 (DR5).[3][4][12]
2. Mitochondrial ClpP Agonism: Imipridones are potent agonists of the mitochondrial protease ClpP.[4][20] The activation of ClpP leads to the degradation of specific mitochondrial proteins, impairing mitochondrial function and metabolism, which can trigger the intrinsic apoptotic pathway.[20] This mitochondrial stress also contributes to the activation of the Integrated Stress Response (ISR).[12][20]
3. Integrated Stress Response (ISR) Activation: A key downstream consequence of both DRD2 antagonism and ClpP agonism is the activation of the ISR.[3][4][12][20] This is characterized by the phosphorylation of eIF2α and the subsequent upregulation of the transcription factor ATF4.[3][20] ATF4 activation further contributes to the upregulation of pro-apoptotic genes, including CHOP and DR5.[4][20]
The convergence of these pathways ultimately leads to cancer cell apoptosis through both the extrinsic (TRAIL-mediated) and intrinsic (mitochondrial) pathways.[20]
Caption: Signaling Pathway of Imipridone Compounds.
Quantitative Data from Clinical Trials
The clinical development of ONC201 has generated significant quantitative data regarding its efficacy and safety, particularly in patients with H3 K27M-mutant diffuse midline glioma.
| Efficacy Endpoint | Value | Patient Population | Reference |
| Overall Response Rate (ORR) by RANO-HGG | 20% (95% CI, 10.0–33.7) | Recurrent H3 K27M-mutant diffuse midline glioma | [7][23] |
| Overall Response Rate (ORR) by RANO-HGG/LGG | 30% (95% CI, 17.9–44.6) | Recurrent H3 K27M-mutant diffuse midline glioma | [7][23] |
| Disease Control Rate (DCR) | 40% (95% CI, 26.4–54.8) | Recurrent H3 K27M-mutant diffuse midline glioma | [7][23] |
| Median Time to Response | 8.3 months (range, 1.9–15.9) | Recurrent H3 K27M-mutant diffuse midline glioma | [7][23] |
| Median Duration of Response (DOR) | 11.2 months (95% CI, 3.8–not reached) | Recurrent H3 K27M-mutant diffuse midline glioma | [7][23] |
| Median Overall Survival (OS) from Diagnosis | 21.7 months | H3 K27M DMG patients treated post-frontline radiation | [10] |
| Safety Profile of ONC201 | ||
| Most Common Treatment-Emergent Adverse Events (Any Grade) | Fatigue (34%), Nausea (18%), Decreased Lymphocyte Count (14%), Headache (10%), Vomiting (10%) | Pooled analysis (n=50) |
| Grade ≥3 Treatment-Related Adverse Events | Occurred in <10% of patients. Most common was fatigue (10%). | Pooled analysis |
| Dose-Limiting Toxicities (DLTs) | None reported at the recommended Phase 2 dose. | Pediatric and Adult Trials |
| Pharmacokinetic Parameters of ONC201 | |
| Administration | Oral |
| Blood-Brain Barrier Penetration | Yes |
| Dosing Regimen (Phase II/III) | 625 mg once or twice weekly |
| Key Findings | No accumulation with twice-weekly dosing; AUC0-48 greater with twice-weekly vs. once-weekly administration. |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research on imipridones. Below are outlines of key experimental protocols.
Cell Viability and Proliferation Assays
Objective: To determine the cytotoxic and anti-proliferative effects of imipridone compounds on cancer cell lines.
Methodology:
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the imipridone compound or vehicle control.
-
Incubation: Cells are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using assays such as MTT, MTS, or CellTiter-Glo, which measure metabolic activity.
-
Data Analysis: IC50 values are calculated by plotting cell viability against drug concentration.
Western Blot Analysis for Signaling Pathway Modulation
Objective: To investigate the effect of imipridone compounds on key proteins in the DRD2, Akt/ERK, and ISR signaling pathways.
Methodology:
-
Cell Lysis: Treated and untreated cells are lysed to extract total protein.
-
Protein Quantification: Protein concentration is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the proteins of interest (e.g., p-Akt, total Akt, p-ERK, total ERK, ATF4, CHOP) and a loading control (e.g., β-actin).
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and bands are visualized using an enhanced chemiluminescence (ECL) substrate.
In Vivo Xenograft Studies
Objective: To evaluate the antitumor efficacy of imipridone compounds in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID) are used.
-
Tumor Implantation: Human cancer cells are injected subcutaneously or orthotopically into the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The imipridone compound is administered orally at a specified dose and schedule.
-
Tumor Monitoring: Tumor volume is measured regularly using calipers. For orthotopic models, bioluminescence imaging may be used.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and tumors are excised for further analysis (e.g., immunohistochemistry).
Caption: General Experimental Workflow for Imipridone Evaluation.
Structure-Activity Relationship (SAR) and Future Directions
The imipridone scaffold provides a versatile platform for medicinal chemistry efforts.[4] SAR studies have revealed that minor chemical modifications to the peripheral benzyl rings of the ONC201 structure can significantly alter GPCR engagement, potency, and selectivity.[15][16] For instance, the addition of electron-withdrawing groups to one of the benzyl rings can enhance anticancer effects.[15]
The development of more potent and selective imipridone analogs, such as ONC206 and this compound, is a key area of ongoing research.[1][13] These next-generation compounds are being investigated for their efficacy in a broader range of cancers and for their potential to overcome resistance mechanisms.[24]
Future research will likely focus on:
-
Combination Therapies: Evaluating the synergistic effects of imipridones with other anticancer agents, including radiation, chemotherapy, and immunotherapy.[4][25]
-
Biomarker Discovery: Identifying predictive biomarkers to select patients most likely to respond to imipridone treatment.[14]
-
Exploring New Indications: Investigating the therapeutic potential of imipridones in other cancer types and non-oncological diseases.[8]
Conclusion
The discovery and development of imipridone compounds represent a significant advancement in the field of oncology. Their novel dual mechanism of action, targeting both DRD2 and ClpP, offers a unique therapeutic strategy for difficult-to-treat cancers. The clinical success of ONC201 in H3 K27M-mutant diffuse midline glioma has validated this approach and has laid the foundation for the continued development of this promising new class of anticancer agents. The ongoing research into next-generation imipridones and combination therapies holds the potential to further expand their clinical utility and improve outcomes for a wider range of patients.
References
- 1. Synthesis and Antiproliferative Activity of Novel Imipridone–Ferrocene Hybrids with Triazole and Alkyne Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. oncotarget.com [oncotarget.com]
- 4. ONC201 and imipridones: Anti-cancer compounds with clinical efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and clinical introduction of first-in-class imipridone ONC201 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pipeline | Jazz Pharmaceuticals [jazzpharma.com]
- 8. Pipeline | Jazz Pharmaceuticals [jazzpharma.com]
- 9. Phase I dose escalation and expansion trial of single agent ONC201 in pediatric diffuse midline gliomas following radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ACTION: a randomized phase 3 study of ONC201 (dordaviprone) in patients with newly diagnosed H3 K27M-mutant diffuse glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. michiganmedicine.org [michiganmedicine.org]
- 12. A Novel Therapeutic Mechanism of Imipridones ONC201/ONC206 in MYCN-Amplified Neuroblastoma Cells via Differential Expression of Tumorigenic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Antiproliferative Activity of Novel Imipridone-Ferrocene Hybrids with Triazole and Alkyne Linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Improving Patients' Lives | Jazz Pharmaceuticals [jazzpharma.com]
- 15. DDIS-20. IMIPRIDONE STRUCTURE ACTIVITY RELATIONSHIP UNCOVERS ONC206 AS THE NEXT BITOPIC DRD2 ANTAGONIST FOR ONCOLOGY WITH DIFFERENTIATED RECEPTOR PHARMACOLOGY - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Select Scientific Publications | Jazz Pharmaceuticals plc [investor.jazzpharma.com]
- 18. Safety and pharmacokinetics of ONC201 (dordaviprone) administered two consecutive days per week in pediatric patients with H3 K27M-mutant glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Mechanisms of imipridones in targeting mitochondrial metabolism in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. A phase 2 study of the first imipridone ONC201, a selective DRD2 antagonist for oncology, administered every three weeks in recurrent glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ascopubs.org [ascopubs.org]
- 24. preprints.org [preprints.org]
- 25. aacrjournals.org [aacrjournals.org]
ONC212: A Technical Guide to the Potent Fluorinated Analogue of ONC201
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONC212 is a novel, fluorinated analogue of the clinical-stage anti-cancer agent ONC201, belonging to the imipridone class of compounds.[1] It has demonstrated significantly enhanced potency and a distinct preclinical profile compared to its parent compound, positioning it as a promising therapeutic candidate for a range of malignancies. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used in its evaluation.
Chemical Structure and Properties
This compound is a small molecule with the molecular formula C24H23F3N4O and a molecular weight of 440.46 g/mol .[2] The key structural difference from ONC201 is the addition of a fluorine atom, which contributes to its increased potency.
Mechanism of Action
This compound exerts its anti-cancer effects through a multi-faceted mechanism that involves the induction of cellular stress, modulation of key signaling pathways, and engagement of mitochondrial targets.
1. Induction of the Integrated Stress Response (ISR): Similar to ONC201, this compound activates the Integrated Stress Response (ISR), a key cellular pathway that responds to various stress signals.[1][3] This leads to the upregulation of Activating Transcription Factor 4 (ATF4) and its downstream target, C/EBP homologous protein (CHOP). CHOP, in turn, induces the expression of Death Receptor 5 (DR5), sensitizing cancer cells to apoptosis.[1][4] However, this compound exhibits more rapid kinetics in inducing the ISR compared to ONC201.[1][4]
2. Dual Inactivation of Akt/ERK Signaling: this compound has been shown to suppress the phosphorylation of both Akt and ERK, two critical nodes in pro-survival signaling pathways frequently dysregulated in cancer.[1] The dual inactivation of these pathways contributes to the inhibition of cell proliferation and survival.
3. Mitochondrial Targeting and Metabolic Disruption: A key differentiator for the imipridone class is their activity as "mitocans," drugs that selectively target mitochondria in cancer cells. This compound has been identified as a novel mitocan that binds to the mitochondrial protease ClpP.[5][6] This interaction leads to the suppression of the regulatory binding partner ClpX and impairs oxidative phosphorylation (OXPHOS), resulting in decreased mitochondrial-derived ATP production.[5][6] This collapse of mitochondrial function is a central driver of this compound-induced apoptosis, particularly in cells dependent on OXPHOS.[5][6]
4. GPR132 Agonism: this compound is a selective agonist of the G protein-coupled receptor GPR132.[7][8] GPR132 is implicated as a pH sensor and its activation by this compound is associated with anti-cancer effects, particularly in acute myeloid leukemia (AML).[8][9]
The interconnected signaling pathways influenced by this compound are visualized in the following diagram:
Caption: Signaling pathways modulated by this compound leading to apoptosis.
Preclinical Efficacy: A Comparative Overview
This compound has consistently demonstrated superior in vitro and in vivo anti-cancer activity compared to ONC201 across a broad spectrum of cancer types.
In Vitro Potency
Studies in pancreatic cancer cell lines have highlighted the significantly lower concentrations of this compound required to achieve 50% growth inhibition (GI50) compared to ONC201.[10][7]
| Cell Line | This compound GI50 (µM) | ONC201 GI50 (µM) | Fold Difference |
| Pancreatic Cancer (Range) | 0.1 - 0.4[10][7] | 4 - 9[10][7] | ~10-90x |
| Pancreatic Cancer (Panel) | 0.09 - 0.47[9] | 1 - 4 (sensitive lines)[11] | - |
In Vivo Anti-Tumor Activity
Oral administration of this compound has shown potent anti-tumor effects in various xenograft models, including those resistant to ONC201.[1][10]
| Cancer Model | This compound Dosing Regimen | Outcome | Reference |
| Pancreatic Cancer (PANC-1 Xenograft) | 50 mg/kg, daily | Significant growth inhibition | [10] |
| Pancreatic Cancer (Capan-2 Xenograft) | 50 mg/kg, daily | Significant growth inhibition | [10] |
| Pancreatic Cancer (HPAF-II Xenograft) | 50 mg/kg, 3x/week | Significant growth inhibition, reduced proliferation | [10][7] |
| BRAF V600E Melanoma | Not specified | Efficacious in models less sensitive to ONC201 | [1] |
| Acute Myeloid Leukemia (AML) | 50 mg/kg, biweekly | Markedly inhibits AML expansion, prolongs survival | [2] |
Pharmacokinetics and Safety
This compound has a favorable pharmacokinetic profile with a slightly shorter half-life than ONC201 (T1/2 of 4.3 hours) and a Cmax of 1.4 µg/mL.[7] It is well-tolerated in vivo at doses up to 250 mg/kg.[7]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Cell Viability Assays (CellTiter-Glo® and MTT)
A typical workflow for assessing cell viability is depicted below:
Caption: General workflow for in vitro cell viability assays.
Detailed Protocol:
-
Cell Seeding: Cancer cells are seeded at a density of 10,000 cells per well in a 96-well plate and incubated overnight.
-
Treatment: Cells are treated with a range of concentrations of this compound or ONC201.
-
Incubation: The treated cells are incubated for 72 hours.
-
Reagent Addition and Measurement:
-
CellTiter-Glo® (CTG): The CTG reagent is added according to the manufacturer's instructions (Promega), and luminescence is measured to determine cell viability.
-
MTT Assay: Cells are incubated with 20 µL of 5 mg/mL MTT substrate for 4 hours. The formazan crystals are then dissolved using an MTT solvent (4 mM HCl, 0.1% NP-40 in isopropanol), and absorbance is measured at 575 nM.
-
-
Data Analysis: Dose-response curves are generated, and the half-maximal growth inhibition concentration (GI50) is calculated.
Western Blotting
Protocol for Protein Expression Analysis:
-
Cell Lysis:
-
Treat cells with the desired concentration of this compound for the specified time.
-
Wash cells with ice-cold PBS.
-
Lyse cells in 1X SDS sample buffer or RIPA lysis buffer containing protease and phosphatase inhibitors.[12][13]
-
Scrape adherent cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate the lysate to shear DNA and reduce viscosity.[12]
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.[13]
-
-
Protein Quantification: Determine the protein concentration of the lysate using a BCA assay or a similar method.
-
Sample Preparation and Electrophoresis:
-
Mix the cell lysate with SDS-PAGE sample buffer and boil for 5-10 minutes.[13]
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
-
Protein Transfer: Electrotransfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block non-specific binding sites on the membrane by incubating with 5% non-fat dried milk or bovine serum albumin (BSA) in TBST for at least 1 hour at room temperature or overnight at 4°C.[13]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[13]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
In Vivo Xenograft Studies
Methodology for Evaluating Anti-Tumor Efficacy:
-
Animal Model: Six- to seven-week-old female athymic nu/nu mice are typically used.
-
Tumor Cell Implantation: 3-5 x 10^6 cancer cells are suspended in a mixture of PBS and Matrigel and injected subcutaneously into the flanks of the mice.[2]
-
Tumor Growth and Randomization: Tumors are allowed to grow to an average volume of 100-150 mm³. Mice are then randomized into control and treatment groups.[2]
-
Drug Administration: this compound is delivered by oral gavage in a solution typically composed of 10% DMSO, 20% Kolliphor® EL, and 70% PBS.[2] Dosing regimens vary depending on the study but often involve daily or several times weekly administration.
-
Tumor Measurement and Monitoring: Tumor volume is calculated by measuring the length and width of the tumors with a digital caliper 1-2 times per week. Mouse body weight is also monitored as an indicator of toxicity.[2]
-
Endpoint: The study is terminated when tumors reach a predetermined size or if signs of toxicity are observed. Tumors may be excised for further analysis, such as immunohistochemistry for proliferation markers like Ki67.
Conclusion
This compound represents a significant advancement in the development of imipridone-based cancer therapeutics. Its enhanced potency, rapid kinetics of action, and efficacy in ONC201-resistant models underscore its potential as a powerful anti-cancer agent. The detailed mechanisms involving the integrated stress response, dual Akt/ERK inhibition, and mitochondrial disruption provide a strong rationale for its continued preclinical and future clinical investigation. The experimental protocols outlined in this guide offer a framework for researchers to further explore the therapeutic utility of this compound in various cancer contexts.
References
- 1. Preclinical evaluation of the imipridone family, analogs of clinical stage anti-cancer small molecule ONC201, reveals potent anti-cancer effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Improving Patients' Lives | Jazz Pharmaceuticals [jazzpharma.com]
- 5. This compound is a Novel Mitocan Acting Synergistically with Glycolysis Inhibition in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Leukemia Publication Demonstrates Imipridone this compound Mechanism of Action and Efficacy in AML - BioSpace [biospace.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Anti-pancreatic cancer activity of this compound involves the unfolded protein response (UPR) and is reduced by IGF1-R and GRP78/BIP - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ASCO – American Society of Clinical Oncology [asco.org]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. origene.com [origene.com]
Mitochondrial Protease ClpP: A Therapeutic Target for the Novel Anticancer Agent Onc212
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The mitochondrial protease ClpP has emerged as a compelling target in oncology. Its dysregulation in various cancers presents a therapeutic window for targeted intervention. Onc212, a small molecule of the imipridone class, has been identified as a potent and selective activator of ClpP. This technical guide provides a comprehensive overview of the current understanding of the this compound-ClpP axis, detailing the mechanism of action, preclinical efficacy, and the experimental methodologies used to elucidate this interaction. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals working to advance novel cancer therapies targeting mitochondrial proteostasis.
Introduction to ClpP and this compound
Mitochondria are essential organelles that not only generate cellular energy but also play critical roles in apoptosis, metabolism, and signaling. The maintenance of a healthy mitochondrial proteome is paramount for cellular homeostasis and is largely regulated by a network of proteases. Among these, the ATP-dependent caseinolytic protease (ClpP) is a key player. ClpP is a highly conserved serine protease located in the mitochondrial matrix, where it forms a proteolytic chamber. In conjunction with its associated ATPase, ClpX, the ClpXP complex recognizes, unfolds, and degrades misfolded or damaged proteins, thereby mitigating mitochondrial stress.
In several malignancies, including acute myeloid leukemia (AML) and various solid tumors, ClpP is overexpressed. This overexpression is thought to be a survival mechanism for cancer cells, enabling them to cope with the increased proteotoxic stress associated with rapid proliferation and metabolic reprogramming. This dependency on ClpP has positioned it as an attractive therapeutic target.
This compound is a fluorinated analog of the imipridone ONC201 and has demonstrated potent anticancer activity in preclinical models. It has been identified as a direct activator of ClpP, functioning as a "mitocan" by inducing unregulated proteolytic activity within the mitochondria, ultimately leading to cancer cell death.
Mechanism of Action of this compound
This compound exerts its anticancer effects through the direct binding and allosteric activation of the mitochondrial protease ClpP. This interaction bypasses the need for the regulatory ATPase ClpX, leading to the unregulated degradation of mitochondrial proteins.
Direct Binding and Activation of ClpP
Biochemical assays have confirmed the direct interaction between this compound and ClpP. Affinity chromatography and isothermal calorimetry have demonstrated that this compound binds to a hydrophobic pocket at the interface of two ClpP subunits. This binding induces a conformational change in the ClpP complex, opening the axial pores and activating its proteolytic function.
Downstream Cellular Consequences
The hyperactivation of ClpP by this compound triggers a cascade of events within the cancer cell, culminating in apoptosis. Key downstream effects include:
-
Disruption of Mitochondrial Function: The indiscriminate degradation of mitochondrial proteins, including components of the electron transport chain, leads to impaired oxidative phosphorylation (OXPHOS) and a significant decrease in ATP production.
-
Induction of the Integrated Stress Response (ISR): The accumulation of degraded protein fragments and mitochondrial dysfunction activates the ISR, a cellular stress pathway. This is characterized by the upregulation of ATF4 and its downstream target, CHOP, which are key mediators of apoptosis.
-
Induction of TRAIL-Mediated Apoptosis: In some cancer cell types, this compound has been shown to upregulate the expression of TNF-related apoptosis-inducing ligand (TRAIL) and its receptor, DR5, leading to extrinsic apoptosis.
The following diagram illustrates the proposed signaling pathway of this compound action:
Caption: Signaling pathway of this compound-mediated ClpP activation and apoptosis.
Quantitative Data on this compound Activity
The following tables summarize the quantitative data from preclinical studies of this compound.
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| NALM-6 | Acute Lymphoblastic Leukemia | 0.05 | |
| HPAF-II | Pancreatic Cancer | ~0.1 | |
| AsPC-1 | Pancreatic Cancer | ~0.2 | |
| BxPC-3 | Pancreatic Cancer | ~0.3 | |
| PANC-1 | Pancreatic Cancer | ~0.47 |
Table 2: In Vitro Activation of ClpP by this compound
| Assay Type | Substrate | EC50 (µM) | Fold Activation (vs. DMSO) | Citation |
| Fluorogenic Peptide Assay | Ac-WLA-AMC | ~1 | >20-fold vs ADEP1 | |
| Casein Degradation Assay | FITC-Casein | Not Reported | Potent Activation |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction between this compound and ClpP.
Cell Viability Assay
This protocol is a general guideline for assessing the cytotoxic effects of this compound on cancer cell lines using a tetrazolium-based (MTS/XTT) or ATP-based (CellTiter-Glo) assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well clear or opaque-bottom tissue culture plates
-
This compound (dissolved in DMSO)
-
MTS/XTT reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay, Promega) or CellTiter-Glo Luminescent Cell Viability Assay (Promega)
-
Microplate reader (absorbance or luminescence)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range is 0.01 to 10 µM. Include a DMSO vehicle control.
-
Remove the overnight culture medium and replace it with the medium containing the various concentrations of this compound.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
For MTS/XTT assay: Add the MTS/XTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours. Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
For CellTiter-Glo assay: Equilibrate the plate and CellTiter-Glo reagent to room temperature. Add the CellTiter-Glo reagent to each well, mix, and incubate for 10 minutes. Measure the luminescence.
-
Calculate the percentage of cell viability relative to the DMSO control and plot the dose-response curve to determine the IC50 value.
In Vitro ClpP Protease Activity Assay
This protocol describes a method to measure the direct activation of purified recombinant ClpP by this compound using a fluorogenic peptide substrate.
Materials:
-
Purified recombinant human ClpP
-
Assay buffer (e.g., 20 mM HEPES, pH 7.5, 100 mM KCl, 1 mM DTT)
-
Fluorogenic ClpP substrate (e.g., Ac-WLA-AMC)
-
This compound (dissolved in DMSO)
-
384-well black, flat-bottom plate
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer and the fluorogenic substrate at a final concentration of 10-50 µM.
-
Add purified ClpP to the reaction mixture to a final concentration of 0.1-1 µM.
-
Prepare serial dilutions of this compound in DMSO.
-
Add the this compound dilutions to the wells of the 384-well plate. Include a DMSO control.
-
Initiate the reaction by adding the ClpP/substrate mixture to the wells.
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the increase in fluorescence (e.g., Ex/Em = 380/460 nm for AMC) kinetically over 30-60 minutes.
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of this compound.
-
Plot the reaction velocity against the this compound concentration to determine the EC50 of activation.
CRISPR/Cas9 Knockout Screen for Target Identification
The following is a generalized workflow for a genome-wide CRISPR knockout screen to identify genes that confer resistance to this compound, as was done to identify ClpP as the primary target.
Caption: Experimental workflow for a CRISPR/Cas9 knockout screen to identify the target of this compound.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a subcutaneous xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound formulation for oral gavage or intraperitoneal injection
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (typically 1-10 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound at a predetermined dose and schedule (e.g., 50 mg/kg, three times a week via oral gavage). Administer the vehicle control to the control group.
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.
-
At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Plot the tumor growth curves for each group to evaluate the antitumor efficacy of this compound.
Conclusion
This compound represents a promising new class of anticancer agents that function through the novel mechanism of activating the mitochondrial protease ClpP. This targeted approach exploits a key vulnerability of cancer cells, leading to mitochondrial dysfunction and apoptosis. The in-depth understanding of its mechanism of action and the availability of robust experimental protocols are crucial for the continued development of this compound and other ClpP-targeting therapies. This technical guide provides a foundational resource for researchers dedicated to advancing this exciting area of cancer drug discovery.
ONC212 and the Unfolded Protein Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the molecular mechanisms underlying the anti-cancer effects of ONC212, a second-generation imipridone, with a specific focus on its modulation of the Unfolded Protein Response (UPR). This compound, a fluorinated analog of ONC201, has demonstrated potent preclinical efficacy in various cancer models, including those resistant to its parent compound.[1][2][3] A significant component of its mechanism of action involves the induction of cellular stress, leading to the activation of the integrated stress response (ISR) and the UPR, which can culminate in either cancer cell survival or apoptosis depending on the cellular context.[1][4][5]
Under normal conditions, the endoplasmic reticulum (ER) manages protein folding, with the chaperone GRP78/BIP playing a key regulatory role by binding to and inactivating the three main UPR sensors: PERK, IRE1α, and ATF6.[1][6] When cellular stress, such as that induced by this compound, causes an accumulation of unfolded proteins, GRP78/BIP dissociates from these sensors, triggering their activation and initiating the UPR cascade.[1][4]
Differential Activation of UPR Pathways by this compound
The cellular outcome following this compound treatment is heavily dependent on which branches of the UPR are activated.[1][7] This differential response is clearly illustrated in studies comparing this compound-sensitive and -resistant pancreatic cancer cell lines.
-
In this compound-Sensitive Cells (e.g., HPAF-II): Treatment leads to a pro-apoptotic UPR. This is characterized by the strong activation of the PERK-eIF2α-ATF4 pathway, resulting in the upregulation of pro-apoptotic proteins such as CHOP and GADD34.[1][4] Concurrently, the expression of the pro-survival chaperone GRP78/BIP is reduced, and there is no significant induction of the IRE1α and ATF6 branches. This imbalance pushes the cell towards apoptosis.[1]
-
In this compound-Resistant Cells (e.g., PANC-1): Treatment triggers a pro-survival or adaptive UPR. These cells upregulate all three branches of the UPR, including PERK, IRE1α, and ATF6.[1][4] Crucially, this is accompanied by a significant increase in the expression of the ER chaperone GRP78/BIP, which helps the cell to manage the ER stress and evade apoptosis, despite also showing an induction of CHOP.[1][7]
The activation of the UPR is a key event in the mechanism of action for imipridones.[8] Several studies have confirmed that this compound, similar to its predecessor ONC201, induces cellular stress that engages the ATF4 pathway.[1][4] The induction of CHOP is a common downstream marker for this stress response.[4][9]
Quantitative Data Presentation
The following tables summarize the quantitative effects of this compound on key UPR markers in different pancreatic cancer cell lines, as determined by Western Blot and quantitative real-time PCR (qRT-PCR) analysis.
Table 1: Protein Expression Changes of UPR Markers Post-ONC212 Treatment (Western Blot)
| Cell Line (Sensitivity) | Protein | Treatment Details | Observation | Reference |
| HPAF-II (Sensitive) | p-EIF2α | 5 µM this compound (6-12h) | Upregulated | [4] |
| ATF4 | 5 µM this compound (6-12h) | Upregulated | [1][4] | |
| CHOP | 5 µM this compound (12h) | Upregulated | [1][4] | |
| GADD34 | 5 µM this compound (72h) | Upregulated | [1] | |
| PERK | 5 µM this compound (72h) | Downregulated | [1][4] | |
| p-IRE1α | 5 µM this compound (72h) | Downregulated | [1][4] | |
| GRP78/BIP | 5 µM this compound (72h) | Downregulated | [1][4] | |
| PANC-1 (Resistant) | p-EIF2α | 20 µM this compound (12-24h) | Upregulated | [4] |
| ATF4 | 20 µM this compound (12-24h) | Upregulated | [1][4] | |
| CHOP | 20 µM this compound (72h) | Substantially Upregulated | [1][4] | |
| ATF6 | 20 µM this compound (72h) | Upregulated | [1][4] | |
| p-IRE1α | 20 µM this compound (72h) | Upregulated | [1][4] | |
| GRP78/BIP | 20 µM this compound (72h) | Upregulated | [1][4] |
Table 2: Gene Expression Changes of UPR Markers Post-ONC212 Treatment (qRT-PCR)
| Cell Line (Sensitivity) | Gene | Treatment Details | Observation | Reference |
| HPAF-II (Sensitive) | ATF6 | 5 µM this compound (48h) | No significant change | [1] |
| IRE1α | 5 µM this compound (48h) | No significant change | [1] | |
| GRP78/BIP | 5 µM this compound (48h) | No significant change | [1] | |
| PANC-1 (Resistant) | All UPR Genes | 20 µM this compound (48h) | Upregulated | [1] |
| ERO1LB | 20 µM this compound (48h) | Upregulated | [1] | |
| DR5 | 20 µM this compound (48h) | Upregulated | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature are provided below.
Cell Culture and Treatment
-
Cell Lines: Human pancreatic cancer cell lines HPAF-II and PANC-1 were utilized.[1]
-
Culture Conditions: Cells were maintained in appropriate growth medium supplemented with fetal bovine serum and antibiotics, and cultured in a humidified incubator at 37°C with 5% CO₂.
-
Drug Treatment: this compound was dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. For experiments, cells were treated with the indicated concentrations of this compound (e.g., 5 µM for HPAF-II, 20 µM for PANC-1) for specified durations (e.g., 6, 12, 24, 48, or 72 hours).[1][4]
Western Blot Analysis
This protocol was used to measure the protein expression levels of UPR markers.
-
Lysate Preparation: Following treatment, cells were washed with ice-cold PBS and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: The total protein concentration in the lysates was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) were separated by SDS-polyacrylamide gel electrophoresis and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., ATF4, CHOP, GRP78/BIP, p-EIF2α, etc.).
-
Detection: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. β-actin was typically used as a loading control to ensure equal protein loading.[1][9]
Quantitative Real-Time PCR (qRT-PCR)
This protocol was used to measure the mRNA transcript levels of UPR-related genes.
-
RNA Extraction: Total RNA was extracted from treated and untreated cells using an RNA isolation kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) was synthesized from the total RNA using a reverse transcription kit with reverse transcriptase and random primers.
-
qPCR Reaction: The qPCR was performed using a real-time PCR system with a SYBR Green master mix. The reaction mixture contained cDNA, SYBR Green mix, and gene-specific forward and reverse primers.
-
Data Analysis: The relative gene expression was calculated using the 2-ΔΔCT method.[9] The expression of the target genes was normalized to an endogenous control gene (e.g., GAPDH or β-actin).[1]
Visualizations: Signaling Pathways and Workflows
This compound-Induced UPR Signaling
Differential UPR Response to this compound
Experimental Workflow: Western Blot for UPR Proteins
References
- 1. Anti-pancreatic cancer activity of this compound involves the unfolded protein response (UPR) and is reduced by IGF1-R and GRP78/BIP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-pancreatic cancer activity of this compound involves the unfolded protein response (UPR) and is reduced by IGF1-R and GRP78/BIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. oncotarget.com [oncotarget.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Unveiling the dark side of glucose-regulated protein 78 (GRP78) in cancers and other human pathology: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dopamine pre-treatment impairs the anti-cancer effect of integrated stress response- and TRAIL pathway-inducing ONC201, ONC206 and this compound imipridones in pancreatic, colorectal cancer but not DMG cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Onc212: A Deep Dive into its Pharmacokinetics and Oral Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Onc212, a fluorinated analog of the clinical-stage anti-cancer agent ONC201, has demonstrated potent preclinical anti-tumor activity across a broad spectrum of solid and hematological malignancies.[1] Its mechanism of action, distinct from its parent compound, and favorable pharmacokinetic profile have positioned it as a promising candidate for further clinical development. This technical guide provides an in-depth analysis of the pharmacokinetics and oral bioavailability of this compound, based on available preclinical data.
Core Pharmacokinetic Properties
This compound exhibits rapid absorption and clearance kinetics following oral administration in preclinical models.[1] The pharmacokinetic profile suggests dose-dependent characteristics, a critical consideration for clinical trial design.
Quantitative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of this compound in mice after a single oral dose.
| Parameter | Value | Dose | Animal Model | Reference |
| Cmax (Maximum Plasma Concentration) | 1.4 µg/mL | 125 mg/kg | C57/BL6 Mice | [1] |
| Tmax (Time to Maximum Concentration) | Data Not Available | 125 mg/kg | C57/BL6 Mice | |
| T½ (Half-life) | 4.3 hours | 125 mg/kg | C57/BL6 Mice | [1] |
| T½ (Half-life) | 1.49 hours | 10 mg/kg | Mice | |
| AUC (Area Under the Curve) | Data Not Available | - | - | |
| Oral Bioavailability (F%) | Data Not Available | - | - |
Note: The oral bioavailability of this compound has not been explicitly reported in the reviewed literature. To determine the absolute oral bioavailability, pharmacokinetic data from an intravenous administration study would be required for comparison.
Experimental Protocols
The following methodologies were employed in the preclinical evaluation of this compound's pharmacokinetics and in vivo efficacy.
In Vivo Pharmacokinetic Study
-
Animal Model: C57/BL6 mice were used for the pharmacokinetic analysis.[1]
-
Administration: A single oral dose of 125 mg/kg of this compound was administered.[1]
-
Sample Collection: Blood samples were collected at various time points to determine the plasma concentration of this compound.
-
Analysis: The concentration of this compound in plasma was quantified using mass spectrometry.[1]
In Vivo Efficacy Studies
-
Animal Model: Athymic nude mice were used for xenograft studies.
-
Tumor Models: Human cancer cell lines, including BxPC3, HPAF-II, PANC-1, and Capan-2, were used to establish tumor xenografts.
-
Dosing Regimen: this compound was administered via oral gavage at a dose of 50 mg/kg.
-
Formulation: The oral formulation consisted of this compound dissolved in a vehicle of 70% PBS, 10% DMSO, and 20% Kolliphor EL.[2]
Signaling Pathways and Mechanism of Action
This compound exerts its anti-cancer effects through a multi-pronged mechanism of action that involves the induction of cellular stress and the activation of apoptotic pathways.
This compound Signaling Cascade
Caption: this compound signaling pathway leading to apoptosis.
This compound has been identified as an agonist of the G-protein coupled receptor GPR132 and a binder of the mitochondrial protease ClpP. These interactions trigger an integrated stress response (ISR).[1] Concurrently, this compound leads to the inactivation of the pro-survival Akt/ERK signaling pathways.[1] Both the activation of the ISR and the inhibition of Akt/ERK signaling converge to upregulate the expression of the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL), ultimately leading to programmed cell death, or apoptosis, in cancer cells.
Experimental Workflow for In Vivo Efficacy
Caption: Workflow for preclinical in vivo efficacy studies of this compound.
Conclusion
This compound is a promising preclinical anti-cancer agent with a distinct mechanism of action and a favorable, albeit not fully characterized, pharmacokinetic profile. Its rapid kinetics and oral route of administration make it an attractive candidate for clinical development.[1] Further studies are warranted to fully elucidate its pharmacokinetic parameters, including Tmax, AUC, and absolute oral bioavailability, which will be crucial for designing safe and effective clinical trials in humans. The dose-dependent nature of its half-life also highlights the importance of careful dose-escalation studies to optimize its therapeutic window. The synergistic potential of this compound with other anti-cancer agents should also be explored to maximize its clinical utility.
References
In Vivo Safety and Toxicology Profile of Onc212: A Technical Guide
Introduction
Onc212, a fluorinated analog of the imipridone ONC201, is a promising anti-cancer agent that has demonstrated potent preclinical activity against a range of malignancies, including pancreatic cancer.[1] As with any investigational drug, a thorough understanding of its in vivo safety and toxicology profile is paramount for its clinical development and successful translation to therapeutic use. This technical guide provides a comprehensive overview of the publicly available non-clinical safety data for this compound, with a focus on its tolerability, organ-specific toxicities, and the methodologies used in these assessments. The information is intended for researchers, scientists, and drug development professionals engaged in the evaluation of this novel therapeutic agent.
Executive Summary of In Vivo Safety Findings
Preclinical studies in animal models have established a preliminary safety profile for this compound. The compound is generally well-tolerated at efficacious doses.[2] However, at higher concentrations, specific toxicities have been observed, primarily affecting the spleen and liver.
Key Findings:
-
Maximum Tolerated Dose (MTD): While a formal MTD study is not detailed in the available literature, this compound is reported to be well-tolerated up to 250 mg/kg.[2]
-
Dose-Limiting Toxicities: At a dose of 300 mg/kg, this compound has been shown to cause splenic damage and elevated liver enzymes.[2]
-
Efficacious and Tolerated Dose: A dose of 50 mg/kg administered three times a week has been demonstrated to be effective in inhibiting tumor growth in pancreatic cancer xenograft models without reported signs of toxicity.[1]
Quantitative Toxicology Data
The following tables summarize the key quantitative data extracted from in vivo studies of this compound.
Table 1: Single-Dose and Dose-Ranging Toxicity of this compound
| Parameter | Species | Route of Administration | Dose (mg/kg) | Observation | Reference |
| Tolerability | Not Specified | Not Specified | Up to 250 | Well-tolerated | [2] |
| Organ Toxicity | Not Specified | Not Specified | 300 | Splenic damage and elevated liver enzymes | [2] |
Table 2: Dosing and Tolerability in Efficacy Studies
| Animal Model | Dosing Regimen | Duration | Observed Adverse Events | Reference |
| Pancreatic Cancer Xenograft (HPAF-II, BxPC3) | 50 mg/kg, three times a week | Not Specified | Not reported | [1] |
| Pancreatic Cancer Xenograft (PANC-1, Capan-2) | 50 mg/kg, daily | Not Specified | Not reported | [1] |
| Acute Myeloid Leukemia (AML) | 50 mg/kg, biweekly | Not Specified | Not reported | [2] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of toxicological findings. The following section outlines the experimental protocols as described in the cited literature for key in vivo studies involving this compound.
In Vivo Toxicity Assessment
-
Objective: To determine the tolerability and identify potential organ toxicities of this compound at escalating doses.
-
Animal Model: Specific details on the animal model (e.g., species, strain, sex, age) are not provided in the available source.
-
Dosing:
-
Monitoring:
-
Endpoint Analysis:
-
Clinical Chemistry: Blood was collected to measure liver enzymes, which were found to be elevated at the 300 mg/kg dose.[2] In some efficacy studies, whole blood and serum were collected via cardiac puncture and sent to a GLP-compliant laboratory (Antech GLP) for complete blood counts and chemistry tests.[2]
In Vivo Efficacy Studies in Pancreatic Cancer Xenograft Models
-
Objective: To evaluate the anti-tumor efficacy of this compound.
-
Animal Models:
-
HPAF-II, BxPC3, PANC-1, and Capan-2 human pancreatic cancer cell lines were used to establish xenografts.[1]
-
Host animals were typically immunodeficient mice (e.g., nude mice).
-
-
Dosing:
-
Monitoring:
-
Endpoint Analysis:
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action and Potential for Off-Target Effects
This compound's mechanism of action involves targeting the G protein-coupled receptor GPR132 and the mitochondrial protease ClpP.[2][3] This interaction leads to the induction of apoptosis in cancer cells. Understanding this pathway is crucial for predicting potential on-target, off-tumor toxicities.
Caption: this compound signaling cascade.
Generalized In Vivo Toxicology Study Workflow
The following diagram illustrates a generalized workflow for an in vivo toxicology study, based on the methodologies described in the available literature.
Caption: Generalized workflow for in vivo toxicology studies.
Discussion and Future Directions
The available preclinical data suggest that this compound has a manageable safety profile, with a therapeutic window that allows for significant anti-tumor efficacy at well-tolerated doses. The primary dose-limiting toxicities appear to be related to the spleen and liver at high concentrations.
However, a comprehensive understanding of the in vivo safety and toxicology of this compound is still emerging. The publicly available literature lacks detailed reports from formal, GLP-compliant toxicology studies. Key areas for further investigation include:
-
Definitive MTD and NOAEL determination: Conducting formal dose-escalation studies in at least two species (one rodent and one non-rodent) to establish the No Observed Adverse Effect Level (NOAEL) and MTD.
-
Safety Pharmacology: Dedicated studies to assess the effects of this compound on the cardiovascular, respiratory, and central nervous systems are needed.
-
Genotoxicity: A standard battery of genotoxicity tests (e.g., Ames test, in vitro chromosomal aberration assay, in vivo micronucleus test) should be performed.
-
Chronic Toxicity: Longer-term repeated-dose toxicity studies are necessary to evaluate the potential for cumulative toxicity.
-
Detailed Histopathology: Comprehensive histopathological examination of all major organs from toxicology studies will provide a more complete picture of potential target organ toxicities.
As this compound progresses through clinical development, the full, confidential toxicology data package submitted to regulatory agencies will provide a more definitive assessment of its safety profile. Continued monitoring and reporting of safety data from both ongoing preclinical studies and early-phase clinical trials will be essential for the successful development of this promising anti-cancer agent.
References
- 1. Anti-pancreatic cancer activity of this compound involves the unfolded protein response (UPR) and is reduced by IGF1-R and GRP78/BIP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound is a Novel Mitocan Acting Synergistically with Glycolysis Inhibition in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Efficacy of ONC212 in Hematological Malignancies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONC212, a second-generation imipridone and a fluorinated analog of ONC201, has emerged as a potent anti-cancer agent with significant preclinical efficacy in hematological malignancies.[1][2] This technical guide provides an in-depth overview of the preclinical data supporting the development of this compound for the treatment of leukemia and lymphoma. The document summarizes key quantitative data, details experimental methodologies, and visualizes the core signaling pathways involved in its mechanism of action.
In Vitro Efficacy of this compound
This compound has demonstrated potent cytotoxic and apoptogenic effects across a range of hematological malignancy cell lines, often exhibiting significantly greater potency than its parent compound, ONC201.[3]
Cell Viability and Apoptosis
This compound induces dose-dependent apoptosis in various leukemia and lymphoma cell lines.[4] The apoptogenic effects are observed in both p53 wild-type and p53-null cancer cells, highlighting a p53-independent mechanism of action.[5]
Table 1: In Vitro Activity of this compound in Hematological Malignancy Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | Value | Citation |
| OCI-AML3 | Acute Myeloid Leukemia (AML) | Apoptosis | ED50 (72h) | 258.7 nM | [3] |
| MOLM13 | Acute Myeloid Leukemia (AML) | Apoptosis | ED50 (72h) | 105.7 nM | [3] |
| OCI-AML2 | Acute Myeloid Leukemia (AML) | Viability | IC50 (72h) | Nanomolar range | [5] |
| TEX | Leukemia | Viability | IC50 (72h) | Nanomolar range | [5] |
| Z138 | Mantle Cell Lymphoma (MCL) | Viability | IC50 (72h) | Nanomolar range | [5] |
| OSU-CLL | Chronic Lymphocytic Leukemia (CLL) | Apoptosis | Dose-dependent | - | [4] |
| OSU-CLL-TP53ko | Chronic Lymphocytic Leukemia (CLL) | Apoptosis | Dose-dependent | - | [4] |
In Vivo Efficacy of this compound
Preclinical studies using xenograft models of hematological malignancies have demonstrated the in vivo anti-tumor activity of orally administered this compound.
Xenograft Models
In a systemic AML xenograft model using OCI-AML3 cells, biweekly oral administration of 50 mg/kg this compound significantly inhibited AML expansion and prolonged overall survival.[6][7] The median survival increased from 43 days in the control group to 49 days in the this compound-treated group.[6] In a patient-derived xenograft (PDX) model of AML, ex vivo treatment with 250 nM this compound for one month significantly reduced the percentage of human CD45+ cells in the peripheral blood, spleen, and bone marrow of recipient mice.[7]
Furthermore, in a subcutaneous AML xenograft model using MV4;11 cells, this compound treatment significantly reduced tumor growth, an effect comparable to the standard chemotherapeutic agent cytarabine.[7]
Table 2: In Vivo Efficacy of this compound in AML Xenograft Models
| Model | Cell Line/Source | Dosing Regimen | Key Findings | Citation |
| Systemic Xenograft | OCI-AML3 | 50 mg/kg, oral, biweekly | Inhibited AML expansion, increased median survival by 14% | [6] |
| Patient-Derived Xenograft (PDX) | Primary AML cells | 250 nM, ex vivo treatment for 1 month | Reduced human CD45+ cells in peripheral blood, spleen, and bone marrow | [7] |
| Subcutaneous Xenograft | MV4;11 | Not specified | Significantly reduced tumor growth, comparable to cytarabine | [7] |
Mechanism of Action
The anti-cancer activity of this compound in hematological malignancies is multifactorial, involving the activation of specific signaling pathways that culminate in apoptosis and cell cycle arrest. The primary mechanisms identified are the activation of the orphan G protein-coupled receptor GPR132 and the mitochondrial protease ClpP, leading to the induction of the integrated stress response (ISR).[1][5][8]
GPR132 Signaling Pathway
This compound is a selective agonist of GPR132, an orphan G protein-coupled receptor that functions as a tumor suppressor in hematological malignancies.[1][2] Activation of GPR132 by this compound initiates a signaling cascade that contributes to its anti-leukemic effects.[1] Studies in natural killer (NK) cells suggest that GPR132 can signal through a Gαs/CSK/ZAP70/NF-κB pathway.[9] While the precise downstream effectors in leukemia and lymphoma cells are still under investigation, GPR132 activation is linked to the induction of apoptosis.[1]
Caption: this compound activates GPR132, leading to downstream signaling and apoptosis.
ClpP Activation and Integrated Stress Response (ISR)
This compound directly binds to and hyperactivates the mitochondrial caseinolytic protease P (ClpP).[5][10] This leads to the unregulated degradation of mitochondrial proteins, resulting in mitochondrial dysfunction, impaired oxidative phosphorylation, and ultimately, apoptosis.[5] The activation of ClpP is a critical component of this compound-induced cell death and is independent of p53 status.[5]
The mitochondrial stress induced by ClpP hyperactivation triggers the Integrated Stress Response (ISR).[4] This is characterized by the upregulation of Activating Transcription Factor 4 (ATF4) and its downstream target, DNA Damage Inducible Transcript 3 (DDIT3), also known as C/EBP homologous protein (CHOP).[11] CHOP is a pro-apoptotic transcription factor that plays a key role in mediating cell death under conditions of cellular stress.[11]
Caption: this compound-mediated ClpP activation induces the ISR, leading to apoptosis.
Synergistic Combinations
The preclinical efficacy of this compound can be enhanced when used in combination with other anti-cancer agents. A notable synergistic effect has been observed with the BCL-2 inhibitor venetoclax (ABT-199).[2] this compound-induced ISR leads to the downregulation of MCL-1, a known resistance factor for BCL-2 inhibition, thereby sensitizing AML cells to venetoclax.[2] Synergy has also been reported with YM155, where this compound upregulates SLC35F2 expression and promotes NOXA-dependent MCL1 degradation.[11]
Experimental Protocols
This section outlines the general methodologies for key experiments cited in the preclinical evaluation of this compound.
Cell Viability Assays
-
Principle: To determine the concentration of this compound that inhibits cell growth (e.g., GI50 or IC50).
-
Method (MTS/CellTiter-Glo):
-
Seed hematological malignancy cell lines in 96-well plates at an appropriate density.
-
Treat cells with a range of this compound concentrations for a specified duration (e.g., 72 hours).
-
Add MTS reagent or CellTiter-Glo reagent to each well according to the manufacturer's instructions.[12]
-
Incubate for the recommended time.
-
Measure absorbance at 490 nm (MTS) or luminescence (CellTiter-Glo) using a plate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the GI50/IC50 values using appropriate software (e.g., GraphPad Prism).
-
Caption: Workflow for determining cell viability after this compound treatment.
Apoptosis Assays
-
Principle: To quantify the percentage of cells undergoing apoptosis.
-
Method (Annexin V/Propidium Iodide Staining):
-
Treat cells with this compound at the desired concentrations and time points.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add fluorescently labeled Annexin V and Propidium Iodide (PI) to the cell suspension.[13]
-
Incubate in the dark at room temperature.
-
Analyze the samples by flow cytometry.[13]
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.
-
Western Blotting
-
Principle: To detect the expression levels of specific proteins involved in the mechanism of action of this compound.
-
Method:
-
Treat cells with this compound and prepare whole-cell lysates.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against target proteins (e.g., ATF4, CHOP, cleaved PARP, β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
In Vivo Xenograft Studies
-
Principle: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Method (Systemic AML Model):
-
Inject immunocompromised mice (e.g., NSG mice) intravenously with human AML cells (e.g., OCI-AML3).[14]
-
Monitor for engraftment of leukemia cells.
-
Once engraftment is confirmed, randomize mice into treatment and control groups.
-
Administer this compound orally at a specified dose and schedule (e.g., 50 mg/kg, biweekly).[6]
-
Monitor tumor burden (e.g., by bioluminescence imaging if cells are luciferase-tagged) and animal health (body weight, clinical signs) regularly.[7]
-
Record survival data and perform statistical analysis.
-
At the end of the study, harvest tissues for further analysis (e.g., flow cytometry for human CD45+ cells).
-
Conclusion
This compound has demonstrated robust preclinical efficacy in a variety of hematological malignancy models. Its potent, p53-independent induction of apoptosis, favorable in vivo activity, and unique mechanism of action involving the dual activation of GPR132 and ClpP signaling pathways position it as a promising therapeutic candidate. Further clinical investigation is warranted to translate these encouraging preclinical findings into effective treatments for patients with leukemia and lymphoma.
References
- 1. Imipridone this compound activates orphan G protein-coupled receptor GPR132 and integrated stress response in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imipridone this compound activates orphan G protein-coupled receptor GPR132 and integrated stress response in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The ClpP activator ONC-212 (TR-31) inhibits BCL2 and B-cell receptor signaling in CLL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mitochondrial ClpP-mediated proteolysis induces selective cancer cell lethality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound is a Novel Mitocan Acting Synergistically with Glycolysis Inhibition in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GPR132 regulates the function of NK cells through the Gαs/CSK/ZAP70/NF-κB signaling pathway as a potential immune checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Induction of Synthetic Lethality by Activation of Mitochondrial ClpP and Inhibition of HDAC1/2 in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound enhances YM155 cytotoxicity by triggering SLC35F2 expression and NOXA-dependent MCL1 degradation in acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. thno.org [thno.org]
- 13. Quantitation of Apoptosis and Necrosis by Annexin V Binding, Propidium Iodide Uptake, and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potency of ONC212: A Technical Guide to its Anti-Tumor Efficacy in Solid Tumor Models
For Immediate Release
This technical whitepaper provides an in-depth analysis of the preclinical anti-tumor effects of ONC212, a novel imipridone, in various solid tumor models. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings on this compound's mechanism of action, efficacy data, and experimental protocols from peer-reviewed studies.
Core Findings:
This compound, a fluorinated analog of the clinical-stage anti-cancer agent ONC201, demonstrates potent and broad-spectrum anti-tumor activity at nanomolar concentrations across a wide range of solid tumors and hematological malignancies.[1][2] Preclinical evidence highlights its efficacy in models of pancreatic cancer, melanoma, pediatric solid tumors, and biliary tract cancers, among others.[3][4][5][6] The therapeutic potential of this compound is underscored by its favorable pharmacokinetic profile and a wide therapeutic window in in vivo studies.[1][2]
The primary mechanism of action of this compound involves the dual agonism of the mitochondrial protease ClpP and the G protein-coupled receptor GPR132.[7] This dual engagement triggers a cascade of downstream effects, including the activation of the Integrated Stress Response (ISR), upregulation of the TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand) pathway, and inhibition of the pro-survival Akt/ERK signaling pathways.[1][2][3][8] This multi-pronged attack on cancer cells ultimately leads to cell cycle arrest and apoptosis.[2][4]
Quantitative Efficacy of this compound
The following tables summarize the in vitro and in vivo efficacy of this compound as a single agent and in combination therapies across various solid tumor models.
In Vitro Single-Agent Activity of Imipridones
| Cell Line | Cancer Type | This compound IC50/GI50 | ONC201 IC50 | Reference |
| RBE | Biliary Tract Cancer | 46.99 nM | 2.53 µM | [6] |
| HuCCT1 | Biliary Tract Cancer | 38.95 nM | 1.97 µM | [6] |
| SK-N-MC | Ewing Sarcoma | Not specified, but highest potency among imipridones | 0.86 µM | [3] |
| RD-ES | Ewing Sarcoma | Not specified, but highest potency among imipridones | 2.76 µM | [3] |
| AsPC1, HPAFII, BxPC3, CAPAN2, PANC1 | Pancreatic Cancer | 0.09 to 0.47 µM (GI50) | Not specified | [9] |
In Vivo Single-Agent and Combination Therapy in Pancreatic Cancer Xenograft Models
| Xenograft Model | Treatment | Dosing Schedule | Outcome | Reference |
| HPAF-II | This compound (50 mg/kg) | Three times a week | Significant tumor growth inhibition | [5] |
| BxPC3 | This compound (50 mg/kg) | Three times a week | Significant tumor growth inhibition | [5] |
| PANC-1 | This compound (50 mg/kg) | Daily | Significantly greater growth inhibition vs. ONC201 | [5] |
| Capan-2 | This compound (50 mg/kg) | Daily | Significantly greater growth inhibition vs. ONC201; Reduced proliferation (Ki67 staining) | [5][10] |
| BxPC3 (this compound-resistant) | This compound + 2-Deoxy-D-glucose (2-DG) | Not specified | Halted tumor growth; Impaired tumor cell proliferation and increased apoptosis | [4] |
| KPC-Luc (syngeneic) | This compound (25 mg/kg) | Twice a week | Statistically significant decrease in tumor growth | [11] |
| KPC-Luc (syngeneic) | This compound (25 mg/kg) + TLY012 (10 mg/kg) | Twice a week | Statistically significant decrease in tumor growth | [11] |
Signaling Pathways and Experimental Workflows
The anti-tumor activity of this compound is driven by its ability to modulate key signaling pathways within cancer cells. The following diagrams, generated using the DOT language, illustrate these mechanisms and typical experimental workflows.
Caption: this compound dual agonism of GPR132 and ClpP initiates downstream anti-tumor signaling.
Caption: The TRAIL-induced extrinsic and intrinsic apoptosis pathways.
Caption: A generalized workflow for in vivo xenograft studies of this compound.
Experimental Protocols
This section details the methodologies for key experiments cited in the literature on this compound.
Cell Viability Assays
-
Objective: To determine the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) of this compound in cancer cell lines.
-
Procedure:
-
Cancer cell lines (e.g., RBE, HuCCT1, PANC-1) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of this compound (e.g., 0-100 µM) for a specified duration (typically 72 hours).[5][6]
-
Cell viability is assessed using a luminescent cell viability assay, such as the CellTiter-Glo® Assay (Promega), which measures ATP levels.[5][6][9]
-
Luminescence is read using a plate reader.
-
Data is normalized to vehicle-treated control cells, and dose-response curves are generated to calculate IC50 or GI50 values.[4][12]
-
Western Blotting
-
Objective: To analyze the expression and phosphorylation status of proteins in key signaling pathways affected by this compound.
-
Procedure:
-
Cells are treated with this compound for specified time points (e.g., 1 to 48 hours).[4][9]
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are blocked and then incubated with primary antibodies against target proteins (e.g., PARP, p-ERK, ClpP, ATF4, CHOP, DR5).[3][4][8]
-
Membranes are washed and incubated with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Procedure:
-
Human cancer cells (e.g., BxPC3, PANC-1) are subcutaneously injected into immunodeficient mice.[4][5]
-
Tumors are allowed to grow to a palpable size (e.g., 100 mm³).[4]
-
Mice are randomized into treatment and control groups.[4]
-
This compound is administered, typically by oral gavage, at a specified dose and schedule (e.g., 50 mg/kg, daily or three times a week).[5]
-
Tumor volume is measured regularly using digital calipers (Volume = 0.5 * Length * Width²).[4]
-
At the end of the study, tumors are excised, weighed, and may be processed for further analysis like immunohistochemistry (IHC) for markers such as Ki67.[4][5]
-
Combination Therapy and Synergy Analysis
-
Objective: To determine if this compound acts synergistically with other anti-cancer agents.
-
Procedure:
-
Cancer cell lines are treated with this compound, a second agent (e.g., 2-DG, panobinostat, 5-fluorouracil), or a combination of both at various concentrations.[3][4][5]
-
Cell viability is measured after a set incubation period (e.g., 72 hours).[5]
-
The combination index (CI) is calculated using software such as CompuSyn to determine if the drug interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).[5]
-
Conclusion
This compound is a promising novel anti-cancer agent with a unique mechanism of action that leads to potent anti-tumor effects in a variety of solid tumor models. Its ability to induce the integrated stress response and the TRAIL pathway while inhibiting pro-survival signaling provides a strong rationale for its continued clinical development, both as a monotherapy and in combination with other anti-cancer agents. The data and protocols summarized in this document provide a valuable resource for researchers in the field of oncology drug discovery and development. Further investigation into predictive biomarkers for this compound sensitivity will be crucial for its successful clinical translation.
References
- 1. Preclinical evaluation of the imipridone family, analogs of clinical stage anti-cancer small molecule ONC201, reveals potent anti-cancer effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel combination of imipridones and histone deacetylase inhibitors demonstrate cytotoxic effect through integrated stress response in pediatric solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound is a Novel Mitocan Acting Synergistically with Glycolysis Inhibition in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-pancreatic cancer activity of this compound involves the unfolded protein response (UPR) and is reduced by IGF1-R and GRP78/BIP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Pipeline | Jazz Pharmaceuticals [jazzpharma.com]
- 8. Dopamine pre-treatment impairs the anti-cancer effect of integrated stress response- and TRAIL pathway-inducing ONC201, ONC206 and this compound imipridones in pancreatic, colorectal cancer but not DMG cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. oncotarget.com [oncotarget.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
Methodological & Application
ONC212 In Vitro Cell Viability Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
ONC212, a second-generation imipridone, has demonstrated potent anti-cancer activity in various preclinical models. As a selective agonist of the G protein-coupled receptor 132 (GPR132), this compound activates a signaling cascade that induces the integrated stress response and ultimately leads to apoptosis in cancer cells.[1][2][3] Notably, it exhibits significantly greater potency than its parent compound, ONC201.[3][4] This document provides a detailed protocol for assessing the in vitro cell viability of cancer cell lines upon treatment with this compound, along with representative data and a summary of its mechanism of action.
Data Presentation
The anti-proliferative effect of this compound has been evaluated across a range of cancer cell lines, with GI50 (50% growth inhibition) values typically falling within the nanomolar range. The following table summarizes the reported GI50 values for this compound in various pancreatic cancer cell lines after a 72-hour treatment period.
| Cell Line | Cancer Type | GI50 (µM) | Reference |
| AsPC-1 | Pancreatic | 0.09 | [5] |
| HPAF-II | Pancreatic | 0.11 | [5] |
| PANC-1 | Pancreatic | 0.1 - 0.4 | [3][4] |
| BxPC-3 | Pancreatic | 0.09 - 0.47 | [5][6] |
| CAPAN-2 | Pancreatic | 0.09 - 0.47 | [6] |
| Various | Pancreatic | 0.1 - 0.4 | [3][4] |
Experimental Protocols
This section outlines a detailed methodology for determining the in vitro cell viability of cancer cells treated with this compound using a luminescence-based ATP assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
Materials:
-
This compound compound
-
Selected cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well clear bottom, white-walled cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multimode plate reader with luminescence detection capabilities
-
Sterile pipette tips and reagent reservoirs
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Harvest and count cells from routine culture.
-
Seed 5 x 10³ cells in 100 µL of complete culture medium per well into a 96-well plate.[7]
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include vehicle control (medium with the same concentration of solvent used for this compound) and untreated control wells.
-
-
Incubation:
-
Cell Viability Measurement (CellTiter-Glo® Assay):
-
Equilibrate the CellTiter-Glo® reagent to room temperature before use.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition by normalizing the luminescence signal to the untreated control wells.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the GI50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Mandatory Visualization
Caption: Experimental workflow for the this compound in vitro cell viability assay.
References
- 1. Imipridone this compound activates orphan G protein-coupled receptor GPR132 and integrated stress response in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imipridone this compound activates orphan G protein-coupled receptor GPR132 and integrated stress response in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Anti-pancreatic cancer activity of this compound involves the unfolded protein response (UPR) and is reduced by IGF1-R and GRP78/BIP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound is a Novel Mitocan Acting Synergistically with Glycolysis Inhibition in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
Determining the 50% Growth Inhibitory (GI50) Concentration of Onc212 in Cancer Cells
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Onc212, a second-generation imipridone, has demonstrated significant anti-cancer activity across a range of malignancies. As a fluorinated analogue of ONC201, this compound exhibits increased potency, often with 50% growth inhibitory (GI50) concentrations in the nanomolar to low micromolar range.[1][2] This document provides detailed protocols for determining the GI50 concentration of this compound in cancer cell lines, summarizes known GI50 values, and illustrates the key signaling pathways affected by this compound.
Understanding the GI50 concentration is a critical first step in evaluating the potential of a therapeutic agent. It provides a quantitative measure of a drug's efficacy in inhibiting cell growth, which is essential for dose-response studies and for elucidating the mechanisms of action.
Data Presentation: this compound GI50 Concentrations in Various Cancer Cell Lines
The anti-proliferative effects of this compound have been evaluated across multiple cancer types, with a particular focus on pancreatic and hematological malignancies. The following tables summarize the reported GI50 values, showcasing the compound's potent activity.
Table 1: GI50 Values of this compound in Pancreatic Cancer Cell Lines [1][3][4]
| Cell Line | GI50 (µM) |
| AsPC-1 | 0.09 |
| HPAF-II | 0.11 |
| BxPC3 | 0.2 |
| Capan-1 | 0.2 |
| Capan-2 | 0.3 |
| CFPAC-1 | 0.3 |
| PANC-1 | 0.4 |
| PDX Lines (Range) | ~0.1 - 0.4 |
Table 2: ED50/GI50 Values of this compound in Acute Myeloid Leukemia (AML) Cell Lines [5][6]
| Cell Line | ED50/GI50 (nM) |
| MOLM13 | 105.7 |
| OCI-AML3 | 258.7 |
Note: ED50 (50% effective dose) is used in the cited study and is conceptually similar to GI50 for the purpose of assessing anti-proliferative effects.
Signaling Pathways Activated by this compound
This compound exerts its anti-cancer effects through the activation of several key signaling pathways, leading to cell stress, apoptosis, and inhibition of proliferation.
GPR132 Signaling Pathway
This compound is an agonist of the G-protein coupled receptor GPR132.[5] Activation of GPR132 initiates a signaling cascade through Gαq, leading to the activation of Phospholipase Cβ (PLCβ). PLCβ then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), which act as second messengers to propagate downstream signals that contribute to the anti-tumor effects of this compound.[7][8][9]
Caption: this compound activates the GPR132 signaling pathway.
Integrated Stress Response (ISR)
This compound induces the Integrated Stress Response (ISR), a cellular stress pathway that can lead to apoptosis.[5][10] This is primarily mediated through the activation of transcription factor ATF4, which in turn upregulates the pro-apoptotic protein CHOP.[11][12]
Caption: this compound induces the Integrated Stress Response.
Mitochondrial ClpP Activation
This compound is a potent activator of the mitochondrial protease ClpP.[13] Hyperactivation of ClpP leads to the degradation of various mitochondrial proteins, disruption of oxidative phosphorylation, and ultimately, apoptosis.[5]
Caption: this compound activates mitochondrial ClpP.
Experimental Protocols: Determining GI50 using CellTiter-Glo® Luminescent Cell Viability Assay
The following protocol is a general guideline for determining the GI50 of this compound in adherent cancer cell lines using the CellTiter-Glo® assay. Optimization may be required for specific cell lines and experimental conditions.
Workflow for GI50 Determination
Caption: Experimental workflow for GI50 determination.
Materials
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
-
Multichannel pipette
-
Orbital shaker
Protocol
-
Cell Seeding: a. Harvest and count cells. b. Seed cells in an opaque-walled 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete culture medium. c. Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Drug Preparation and Treatment: a. Prepare a serial dilution of this compound in complete culture medium. A common starting range is from 10 µM down to low nM concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. b. Include vehicle control (medium with the same final DMSO concentration) and no-cell control (medium only for background measurement) wells. c. Carefully add 100 µL of the diluted this compound or vehicle control to the appropriate wells.
-
Incubation: a. Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator. The incubation time can be optimized based on the cell line's doubling time.
-
CellTiter-Glo® Assay: a. Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[13] b. Add 100 µL of CellTiter-Glo® reagent to each well.[13] c. Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[13] d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[13]
-
Luminescence Measurement: a. Measure the luminescence of each well using a plate luminometer.
-
Data Analysis and GI50 Calculation: a. Subtract the average luminescence of the no-cell control wells from all other readings. b. Normalize the data by expressing the luminescence of the treated wells as a percentage of the vehicle-treated control wells (representing 100% growth). c. Plot the percentage of growth inhibition against the log of the this compound concentration. d. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) in a suitable software (e.g., GraphPad Prism) to calculate the GI50 value. The GI50 is the concentration of this compound that causes a 50% reduction in cell growth compared to the vehicle control.
Conclusion
This compound is a potent anti-cancer agent with demonstrated efficacy in the nanomolar to low micromolar range across various cancer cell lines. The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic potential of this compound. Accurate determination of the GI50 concentration is a fundamental aspect of this research, enabling further exploration of its mechanism of action and its potential for clinical translation.
References
- 1. oncotarget.com [oncotarget.com]
- 2. This compound is a Novel Mitocan Acting Synergistically with Glycolysis Inhibition in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-pancreatic cancer activity of this compound involves the unfolded protein response (UPR) and is reduced by IGF1-R and GRP78/BIP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Imipridone this compound activates orphan G protein-coupled receptor GPR132 and integrated stress response in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Quantitative properties and receptor reserve of the DAG and PKC branch of G(q)-coupled receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DAG/PKCδ and IP3/Ca2+/CaMK IIβ Operate in Parallel to Each Other in PLCγ1-Driven Cell Proliferation and Migration of Human Gastric Adenocarcinoma Cells, through Akt/mTOR/S6 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Role of the PERK/eIF2α/ATF4/CHOP Signaling Pathway in Tumor Progression During Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The integrated stress response in cancer progression: a force for plasticity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mitochondrial ClpP-mediated proteolysis induces selective cancer cell lethality - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of PARP Cleavage Following Onc212 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Onc212, a small molecule of the imipridone class of compounds, has emerged as a promising anti-cancer agent. Its mechanism of action involves the induction of apoptosis in various cancer cell lines. A key biochemical hallmark of apoptosis is the cleavage of Poly (ADP-ribose) polymerase (PARP), a nuclear enzyme involved in DNA repair. During apoptosis, PARP is cleaved by activated caspases, primarily caspase-3 and caspase-7, from its full-length form (~116 kDa) into two fragments of approximately 89 kDa and 24 kDa. The detection of the 89 kDa PARP fragment by Western blot is a widely accepted method for quantifying apoptotic cell death.
These application notes provide a comprehensive guide for the analysis of PARP cleavage in cancer cells treated with this compound. Included are detailed experimental protocols, data presentation guidelines, and visual representations of the underlying signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative and qualitative effects of this compound on PARP cleavage in various cancer cell lines as determined by Western blot analysis.
Table 1: Dose-Dependent PARP Cleavage after 48-hour this compound Treatment in Pancreatic Cancer Cell Lines
| Cell Line | This compound Concentration (µM) | PARP Cleavage (89 kDa fragment) | Reference |
| AsPC-1 | 0.2 | Detected | [1][2] |
| AsPC-1 | 0.4 | Detected | [2] |
| HPAF-II | 0.2 | Detected | [1][2] |
| HPAF-II | 0.4 | Detected | [2] |
| BxPC-3 | 0.2 - 0.4 | Not Detected | [2] |
| PANC-1 | 0.2 - 0.4 | Not Detected | [2] |
Table 2: Time-Dependent PARP Cleavage with this compound Treatment
| Cell Line | This compound Concentration | Treatment Duration (hours) | PARP Cleavage (89 kDa fragment) | Reference |
| HPAF-II | 5 µM | 24 | Detected | [3] |
| AsPC-1 | 5 µM | 24 | Detected | [3] |
| HeLa | Not Specified | 24 | Minor | [4] |
| HeLa | Not Specified | 48 | Enhanced | [4] |
| A549 | Not Specified | 24 | Minor | [4] |
| A549 | Not Specified | 48 | Enhanced | [4] |
Signaling Pathways and Experimental Workflow
This compound-Induced Apoptotic Signaling Pathway
This compound induces apoptosis through a multi-faceted mechanism that can involve both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, culminating in the activation of executioner caspases and subsequent PARP cleavage. A key target of this compound is the mitochondrial protease ClpP. Activation of ClpP disrupts mitochondrial homeostasis, leading to the release of pro-apoptotic factors.[5][6] Additionally, this compound has been shown to upregulate the expression of TRAIL (TNF-related apoptosis-inducing ligand) and its receptor DR5, engaging the extrinsic apoptotic pathway.[7]
This compound-induced apoptotic signaling pathways.
Experimental Workflow for Western Blot Analysis of PARP Cleavage
The following diagram outlines the key steps for performing a Western blot to detect PARP cleavage after treating cells with this compound.
Western blot workflow for PARP cleavage.
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the cancer cell line of interest (e.g., AsPC-1, HPAF-II) in appropriate culture vessels and grow to approximately 70-80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 0.2, 0.5, 1, 5 µM).
-
Treatment:
-
For dose-response experiments, treat the cells with varying concentrations of this compound for a fixed time period (e.g., 48 hours).
-
For time-course experiments, treat the cells with a fixed concentration of this compound and harvest at different time points (e.g., 0, 6, 12, 24, 48 hours).
-
Include a vehicle control (e.g., DMSO) corresponding to the highest concentration of the solvent used.
-
A positive control for apoptosis, such as staurosporine or etoposide, can also be included.
-
Western Blot Protocol for PARP Cleavage Detection
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer or a similar lysis buffer supplemented with a protease inhibitor cocktail.
-
Scrape the adherent cells and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a Bradford or BCA protein assay.
-
-
SDS-PAGE:
-
Prepare protein samples by mixing 20-40 µg of protein with Laemmli sample buffer and boiling for 5-10 minutes.
-
Load the samples onto a 4-12% gradient or a 10% polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein migration.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Membrane Blocking:
-
Wash the membrane briefly with Tris-buffered saline containing 0.1% Tween-20 (TBST).
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody against PARP in the blocking buffer. It is recommended to use an antibody that recognizes both the full-length (~116 kDa) and the cleaved (89 kDa) forms of PARP.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare an enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent and visualize the protein bands using a chemiluminescence imaging system or X-ray film.
-
The appearance of an 89 kDa band and a concurrent decrease in the 116 kDa full-length PARP band are indicative of apoptosis. Quantify the band intensities using densitometry software. A loading control, such as β-actin or GAPDH, should be used for normalization.
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound is a Novel Mitocan Acting Synergistically with Glycolysis Inhibition in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound is a Novel Mitocan Acting Synergistically with Glycolysis Inhibition in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mitochondrial ClpP-mediated proteolysis induces selective cancer cell lethality - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-pancreatic cancer activity of this compound involves the unfolded protein response (UPR) and is reduced by IGF1-R and GRP78/BIP - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ONC212 in Human Pancreatic Cancer Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of ONC212, a novel imipridone analogue, in preclinical human pancreatic cancer xenograft models. The information is compiled from peer-reviewed scientific literature to guide the design and execution of in vivo studies evaluating the efficacy of this compound.
Introduction
This compound is a fluorinated analogue of ONC201, a small molecule that has shown anti-cancer activity in various malignancies.[1][2] In the context of pancreatic cancer, a disease with a critical need for new therapeutic options, this compound has demonstrated potent preclinical efficacy.[1][3] It functions as a mitocan, targeting mitochondrial protease ClpP, which leads to a collapse of mitochondrial function and, in susceptible cells, apoptosis.[3][4] this compound has also been shown to engage the G protein-coupled receptor GPR132 and induce the unfolded protein response (UPR), contributing to its anti-tumor effects.[1][5] These notes will detail the established dosages, administration routes, and experimental protocols for utilizing this compound in pancreatic cancer xenograft studies.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for in vivo studies with this compound in various human pancreatic cancer xenograft models.
Table 1: this compound Dosage and Administration in Pancreatic Cancer Xenograft Models
| Parameter | Details | Reference |
| Drug | This compound | [2][5] |
| Dosage | 50 mg/kg | [2][5][6] |
| Administration Route | Oral gavage | [2][5][6] |
| Vehicle | 70% PBS, 20% Kolliphor EL, 10% DMSO | [5][6] |
| Treatment Schedule | Daily OR Three times a week | [2][6] |
Table 2: Pancreatic Cancer Cell Lines Used in this compound Xenograft Studies
| Cell Line | Key Characteristics | Xenograft Model Type | Reference |
| HPAF-II | Human pancreatic adenocarcinoma, well-differentiated | Subcutaneous | [2][6] |
| BxPC-3 | Human pancreatic adenocarcinoma, KRAS wild-type | Subcutaneous | [2][4][5][6] |
| PANC-1 | Human pancreatic ductal adenocarcinoma | Subcutaneous | [2][6] |
| Capan-2 | Human pancreatic adenocarcinoma, KRAS mutant | Subcutaneous | [2][6] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for in vivo studies.
References
- 1. PANC-1 Xenograft Model - Altogen Labs [altogenlabs.com]
- 2. BxPC-3 Xenograft Model | Xenograft Services [xenograft.net]
- 3. Protocol for xenografting of BxPC-3 pancreatic tumors using a chorioallantoic membrane model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BxPC‑3 Xenograft Model - Pancreas Transfection [pancreas-transfection.com]
- 5. This compound is a Novel Mitocan Acting Synergistically with Glycolysis Inhibition in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-pancreatic cancer activity of this compound involves the unfolded protein response (UPR) and is reduced by IGF1-R and GRP78/BIP - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Cycle Analysis of ONC212 Treated Cells by Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONC212 is a small molecule imipridone, an analogue of ONC201, with demonstrated preclinical anti-cancer efficacy in a variety of solid tumors and hematological malignancies.[1] Its mechanism of action is multifaceted, but a key aspect involves the activation of the mitochondrial protease ClpP.[2][3] This activation leads to a cascade of cellular events, including the induction of the integrated stress response (ISR), which can result in cell cycle arrest and apoptosis.[1][4] Understanding the effect of this compound on the cell cycle is crucial for elucidating its therapeutic mechanism and for the development of effective cancer therapies.
Flow cytometry with propidium iodide (PI) staining is a robust and widely used method for analyzing the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, and G2/M).[5][6] This application note provides a detailed protocol for the analysis of cell cycle alterations in cancer cells treated with this compound using this technique.
Principle of the Assay
This protocol outlines the procedure for quantitative analysis of the cell cycle distribution of this compound-treated cells. The method is based on the staining of cellular DNA with propidium iodide (PI), a fluorescent intercalating agent. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell.[6] Therefore, cells in the G2/M phase of the cell cycle, having twice the DNA content of cells in the G0/G1 phase, will exhibit twice the fluorescence intensity. Cells in the S phase, which are actively synthesizing DNA, will have an intermediate fluorescence intensity. A sub-G1 peak can also be observed, which is indicative of apoptotic cells with fragmented DNA.[5] By analyzing the fluorescence intensity of a population of cells using a flow cytometer, a histogram can be generated to quantify the percentage of cells in each phase of the cell cycle.
Data Presentation
The following table summarizes the quantitative data on the effects of this compound on the cell cycle distribution in different cancer cell lines.
| Cell Line | Treatment (Concentration, Time) | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M | Reference |
| BxPC3 (Pancreatic Cancer) | 20 µM, 72h | Increased | Decreased | No significant change | [5] |
| Capan-2 (Pancreatic Cancer) | 20 µM, 72h | No significant change | Increased | Increased | [5] |
| HeLa (Cervical Cancer) | 24h | Significant accumulation | Not specified | Not specified | [7] |
| A549 (Lung Cancer) | 24h | Significant accumulation | Not specified | Not specified | [7] |
Experimental Protocols
This section provides a detailed methodology for the cell cycle analysis of this compound-treated adherent cancer cells using propidium iodide staining and flow cytometry.
Materials and Reagents
-
Cancer cell line of interest (e.g., BxPC3, Capan-2, HeLa, A549)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (prepare stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA (0.25%)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution:
-
50 µg/mL Propidium Iodide
-
100 µg/mL RNase A
-
0.1% Triton X-100 in PBS
-
-
Flow cytometry tubes
Procedure
-
Cell Seeding and Treatment:
-
Seed the cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvesting.
-
Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Treat the cells with the desired concentrations of this compound (and a vehicle control, e.g., DMSO) for the specified duration (e.g., 24, 48, 72 hours).
-
-
Cell Harvesting:
-
After the treatment period, carefully aspirate the culture medium.
-
Wash the cells once with 2 mL of PBS.
-
Add 500 µL of Trypsin-EDTA to each well and incubate at 37°C until the cells detach.
-
Neutralize the trypsin by adding 1 mL of complete culture medium.
-
Transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet once with 5 mL of cold PBS.
-
Centrifuge again at 300 x g for 5 minutes and discard the supernatant.
-
-
Cell Fixation:
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension to achieve a final concentration of approximately 70% ethanol.
-
Incubate the cells for at least 2 hours at -20°C. For long-term storage, cells can be kept at -20°C for several weeks.
-
-
Propidium Iodide Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Carefully decant the ethanol without disturbing the cell pellet.
-
Wash the cells once with 5 mL of PBS.
-
Centrifuge at 500 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer equipped with a 488 nm laser for excitation.
-
Collect the PI fluorescence signal in the appropriate channel (e.g., FL2 or FL3, typically around 617 nm).
-
Acquire at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution from the generated histograms.
-
Visualizations
Signaling Pathway of this compound-Induced Cell Cycle Arrest
Caption: this compound-induced signaling pathway leading to cell cycle arrest.
Experimental Workflow for Cell Cycle Analysis
Caption: Experimental workflow for cell cycle analysis of this compound-treated cells.
References
- 1. researchgate.net [researchgate.net]
- 2. ONC201 kills solid tumor cells by triggering an integrated stress response dependent on ATF4 activation by specific eIF2α kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional interplay between cell cycle and cell phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound is a Novel Mitocan Acting Synergistically with Glycolysis Inhibition in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of G1-like arrest by low concentrations of paclitaxel: next cell cycle p53-dependent arrest with sub G1 DNA content mediated by prolonged mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The molecular mechanism of G2/M cell cycle arrest induced by AFB1 in the jejunum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. G1 and G2 cell-cycle arrest following microtubule depolymerization in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Long-Term Anti-Proliferative Effects of Onc212 Using a Colony Formation Assay
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Onc212, a second-generation imipridone, has demonstrated potent anti-cancer activity in various preclinical models.[1][2] As a fluorinated analog of ONC201, this compound exhibits increased potency and a distinct mechanism of action, primarily centered on the activation of the orphan G protein-coupled receptor GPR132 and induction of the integrated stress response.[1][3] This leads to apoptogenic effects in cancer cells, highlighting its therapeutic potential.[1] Furthermore, this compound has been identified as a "mitocan," a compound that targets mitochondrial processes to induce cancer cell death.[4][5] It has been shown to bind to the mitochondrial protease ClpP, leading to the impairment of oxidative phosphorylation.[4][5] Studies have indicated that this compound is significantly more potent than its predecessor, ONC201, in inhibiting the long-term proliferative capacity of cancer cells, as evidenced by colony formation assays.[6][7][8] This application note provides a detailed protocol for assessing the long-term effects of this compound on the clonogenic survival of cancer cells.
Key Signaling Pathways of this compound:
This compound exerts its anti-cancer effects through a multi-faceted approach targeting key cellular signaling pathways.
Caption: this compound signaling pathway leading to apoptosis.
Experimental Protocols
Colony Formation Assay (Adherent Cells)
This protocol is designed to assess the ability of single cancer cells to undergo unlimited division and form colonies following treatment with this compound.
Materials:
-
Cancer cell line of interest (e.g., pancreatic, colorectal)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution prepared in DMSO)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
6-well tissue culture plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells using Trypsin-EDTA and perform a cell count.
-
Seed a low density of cells (e.g., 500-1000 cells/well) into 6-well plates containing 2 mL of complete culture medium. The optimal seeding density should be determined empirically for each cell line to ensure the formation of distinct colonies.
-
Allow cells to attach overnight in the incubator.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A vehicle control (DMSO) should be prepared at the same final concentration as the highest this compound concentration.
-
The following day, replace the medium with fresh medium containing various concentrations of this compound or the vehicle control. Suggested concentration range for this compound is 0.1 µM to 5 µM.[6]
-
Incubate the plates for the desired treatment duration. For long-term effects, a continuous exposure of 7-14 days is recommended. The medium with fresh this compound should be replaced every 2-3 days.
-
-
Colony Formation:
-
After the treatment period, wash the cells with PBS and replace with fresh, drug-free complete culture medium.
-
Incubate the plates for a total of 10-14 days, or until visible colonies are formed in the control wells.
-
-
Colony Staining and Quantification:
-
Aspirate the medium and gently wash the wells twice with PBS.
-
Fix the colonies by adding 1 mL of 4% paraformaldehyde to each well and incubating for 15 minutes at room temperature.
-
Wash the wells twice with PBS.
-
Add 1 mL of Crystal Violet staining solution to each well and incubate for 20-30 minutes at room temperature.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells) in each well.[9] This can be done manually using a microscope or with automated colony counting software.[9][10]
-
Experimental Workflow
Caption: Workflow for the colony formation assay.
Data Presentation
The results of the colony formation assay can be quantified by calculating the Plating Efficiency (PE) and Surviving Fraction (SF).
Plating Efficiency (PE): PE = (Number of colonies formed in control / Number of cells seeded) x 100%
Surviving Fraction (SF): SF = (Number of colonies formed after treatment / (Number of cells seeded x PE)) x 100%
The quantitative data should be summarized in a table for easy comparison of the effects of different this compound concentrations.
| This compound Concentration (µM) | Number of Colonies (Mean ± SD) | Plating Efficiency (%) | Surviving Fraction (%) |
| 0 (Vehicle Control) | Value | Calculated Value | 100 |
| 0.1 | Value | - | Calculated Value |
| 0.5 | Value | - | Calculated Value |
| 1.0 | Value | - | Calculated Value |
| 2.5 | Value | - | Calculated Value |
| 5.0 | Value | - | Calculated Value |
Expected Results:
Based on existing literature, treatment with this compound is expected to significantly reduce the number and size of colonies in a dose-dependent manner.[6][7] At a concentration of 5 µM, this compound has been shown to be approximately 50-times more potent than ONC201 in preventing colony formation in some pancreatic cancer cell lines.[6][8] The surviving fraction is expected to decrease as the concentration of this compound increases, demonstrating its long-term cytotoxic and anti-proliferative effects.
The colony formation assay is a robust method for evaluating the long-term efficacy of anti-cancer agents like this compound.[10] This application note provides a comprehensive protocol to assess the impact of this compound on the clonogenic survival of cancer cells. The expected dose-dependent decrease in colony formation will provide valuable insights into the potent, long-term anti-proliferative effects of this compound, supporting its further development as a therapeutic agent.
References
- 1. Imipridone this compound activates orphan G protein-coupled receptor GPR132 and integrated stress response in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. biospace.com [biospace.com]
- 4. This compound is a Novel Mitocan Acting Synergistically with Glycolysis Inhibition in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound is a Novel Mitocan Acting Synergistically with Glycolysis Inhibition in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-pancreatic cancer activity of this compound involves the unfolded protein response (UPR) and is reduced by IGF1-R and GRP78/BIP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. oncotarget.com [oncotarget.com]
- 9. agilent.com [agilent.com]
- 10. ossila.com [ossila.com]
Application Notes and Protocols for ONC212 Studies in Pancreatic Cancer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ONC212, a fluorinated imipridone, in preclinical pancreatic cancer research. This document summarizes the sensitivities of various pancreatic cancer cell lines to this compound, outlines its mechanisms of action, and provides detailed protocols for key experimental assays.
Introduction to this compound in Pancreatic Cancer
This compound is a promising investigational anti-cancer agent that has demonstrated preclinical efficacy in a range of malignancies, including pancreatic cancer, a disease with a critical need for novel therapeutics.[1][2] As a member of the imipridone class of small molecules, this compound is a more potent analog of ONC201.[3] Its anti-tumor activity in pancreatic cancer is multifaceted, involving the induction of cellular stress responses and the targeting of mitochondrial functions, ultimately leading to either cell cycle arrest or apoptosis depending on the cellular context.[3][4]
Suitable Pancreatic Cancer Cell Lines for this compound Studies
A panel of human pancreatic cancer cell lines has been evaluated for their sensitivity to this compound. The half-maximal growth inhibition (GI50) values provide a quantitative measure of this sensitivity.
Table 1: this compound GI50 Values in Pancreatic Cancer Cell Lines
| Cell Line | GI50 (µM) | Notes |
| AsPC-1 | 0.09 | Highly sensitive.[4][5] |
| HPAF-II | 0.11 | Highly sensitive.[4] |
| BxPC3 | 0.2 - 0.47 | Moderately sensitive.[5] |
| PANC-1 | 0.47 | Moderately sensitive; often shows resistance to apoptosis.[3][5] |
| Capan-2 | 0.47 | Moderately sensitive.[5] |
| CFPAC-1 | ~0.1 - 0.4 | Sensitive.[3] |
| Capan-1 | ~0.1 - 0.4 | Sensitive.[3] |
Note: GI50 values were determined after a 72-hour treatment period using the CellTiter-Glo assay.[3][4]
Mechanism of Action of this compound in Pancreatic Cancer
This compound exerts its anti-cancer effects through several interconnected signaling pathways. A primary mechanism involves the induction of the Integrated Stress Response (ISR) and the Unfolded Protein Response (UPR) .[1][3][6] This is often initiated by cellular stress, leading to the accumulation of unfolded proteins in the endoplasmic reticulum.[3]
A key molecular target of this compound is the mitochondrial protease ClpP .[2][4] this compound binds to and hyperactivates ClpP, leading to the degradation of its substrates, including components of the electron transport chain.[4][7] This disrupts mitochondrial function and oxidative phosphorylation (OXPHOS).[2][4] The binding of this compound to ClpP also leads to the suppression of its regulatory partner, ClpX .[4][7]
The cellular response to this compound-induced stress is cell-context dependent. In sensitive cell lines like HPAF-II, this compound treatment leads to the upregulation of pro-apoptotic proteins such as ATF4 , GADD34 , and CHOP .[3] This, in turn, can induce the expression of the death receptor DR5 and its ligand TRAIL , triggering the extrinsic apoptosis pathway.[3][8][9] In contrast, more resistant cell lines like PANC-1 may upregulate pro-survival chaperones such as GRP78/BIP , leading to cell cycle arrest rather than apoptosis.[1][3]
Signaling Pathway Diagrams
Caption: this compound mechanism of action in pancreatic cancer.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in pancreatic cancer cell lines.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Materials:
-
Pancreatic cancer cell lines (e.g., AsPC-1, HPAF-II, PANC-1)
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well opaque-walled plates
-
This compound stock solution (dissolved in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Protocol:
-
Seed pancreatic cancer cells in a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium. The final concentrations should typically range from 0.01 µM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Add 100 µL of the this compound dilutions or vehicle control to the appropriate wells.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the GI50 values by plotting the percentage of cell viability versus the log of the this compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for the CellTiter-Glo® cell viability assay.
Western Blot Analysis
This technique is used to detect specific proteins in a cell lysate to assess the molecular effects of this compound treatment.
Materials:
-
Pancreatic cancer cells treated with this compound and vehicle control
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ATF4, anti-CHOP, anti-DR5, anti-ClpP, anti-ClpX, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Treat cells with this compound or vehicle for the desired time (e.g., 24, 48, or 72 hours).
-
Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature the protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G1, S, G2/M) and to quantify apoptosis (sub-G1 peak).[3]
Materials:
-
Pancreatic cancer cells treated with this compound and vehicle control
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Treat cells with this compound or vehicle for the desired time (e.g., 72 hours).[3]
-
Collect both adherent and floating cells and wash with PBS.
-
Fix the cells by adding them dropwise to cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer.
-
Quantify the percentage of cells in the sub-G1, G1, S, and G2/M phases using appropriate software (e.g., FlowJo).[3]
Synergistic Combinations
This compound has shown synergistic anti-cancer activity when combined with other agents. For instance, in pancreatic cancer cell lines that are resistant to this compound-induced apoptosis, combination with chemotherapeutic drugs like 5-fluorouracil, oxaliplatin, and irinotecan can enhance its efficacy.[3] Additionally, combining this compound with inhibitors of glycolysis, such as 2-deoxy-D-glucose (2-DG), can promote apoptosis in cells that would otherwise undergo growth arrest.[4] This is because this compound can induce a metabolic shift towards glycolysis, and inhibiting this escape mechanism can be an effective therapeutic strategy.[4][7]
Conclusion
This compound is a potent anti-cancer agent with significant preclinical activity against a range of pancreatic cancer cell lines. Its complex mechanism of action, involving the induction of cellular stress and mitochondrial dysfunction, offers multiple avenues for further investigation and therapeutic exploitation. The provided protocols serve as a foundation for researchers to explore the potential of this compound in pancreatic cancer drug development.
References
- 1. oncotarget.com [oncotarget.com]
- 2. This compound is a Novel Mitocan Acting Synergistically with Glycolysis Inhibition in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-pancreatic cancer activity of this compound involves the unfolded protein response (UPR) and is reduced by IGF1-R and GRP78/BIP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound is a Novel Mitocan Acting Synergistically with Glycolysis Inhibition in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. oncotarget.com [oncotarget.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Dopamine pre-treatment impairs the anti-cancer effect of integrated stress response- and TRAIL pathway-inducing ONC201, ONC206 and this compound imipridones in pancreatic, colorectal cancer but not DMG cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for In Vivo Administration of Onc212 via Oral Gavage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Onc212, a second-generation imipridone, is a promising anti-cancer agent that has demonstrated potent preclinical activity across a range of solid tumors and hematological malignancies.[1][2] As a small molecule inhibitor, its primary mechanism of action involves the activation of the mitochondrial caseinolytic protease (ClpP), leading to the induction of the integrated stress response (ISR), inhibition of Akt/ERK signaling pathways, and ultimately, apoptosis in cancer cells.[1][2] This document provides detailed application notes and protocols for the in vivo administration of this compound via oral gavage, a common and effective route for preclinical studies in rodent models.
Data Presentation
In Vitro Efficacy: GI₅₀ Values in Pancreatic Cancer Cell Lines
The following table summarizes the half-maximal growth inhibition (GI₅₀) values of this compound in various human pancreatic cancer cell lines, demonstrating its potent anti-proliferative effects.
| Cell Line | GI₅₀ (μM) |
| HPAF-II | 0.1 - 0.4 |
| AsPC-1 | 0.1 - 0.4 |
| PANC-1 | 0.1 - 0.4 |
| BxPC-3 | 0.1 - 0.4 |
| Capan-2 | 0.1 - 0.4 |
| MiaPaCa-2 | 0.1 - 0.4 |
| SU.86.86 | 0.1 - 0.4 |
Data sourced from studies on the anti-pancreatic cancer activity of this compound.
In Vivo Efficacy: Tumor Growth Inhibition in Pancreatic Cancer Xenograft Models
The table below outlines the significant tumor growth inhibition observed in various pancreatic cancer xenograft models following oral administration of this compound.
| Xenograft Model | Dosing Regimen | Outcome |
| PANC-1 | 50 mg/kg, daily | Significant growth inhibition |
| Capan-2 | 50 mg/kg, daily | Significant growth inhibition |
| HPAF-II | 50 mg/kg, three times a week | Significant growth inhibition |
| BxPC-3 | 50 mg/kg, three times a week | Significant growth inhibition |
Results from preclinical evaluations of this compound in pancreatic cancer models.
Pharmacokinetic Profile of Orally Administered this compound in Mice
While a comprehensive pharmacokinetic dataset for orally administered this compound is still emerging, preliminary studies have indicated a favorable profile.
| Parameter | Value | Conditions |
| Half-life (t½) | ~1.49 hours | 10 mg/kg, oral |
| ~4.31 hours | 125 mg/kg, oral | |
| Therapeutic Window | Broad | Preclinical studies |
| Bioavailability | Favorable | Orally administered |
Note: Conflicting half-life data exists, suggesting dose-dependent pharmacokinetics. Further studies are required to establish a complete pharmacokinetic profile including Cmax, Tmax, and AUC.
Toxicology and Safety Profile
This compound has been reported to have a broad therapeutic window and lacks toxicity to normal human fibroblasts in vitro.[2] In vivo studies have involved monitoring for signs of toxicity.
| Parameter | Observation |
| Maximum Tolerated Dose (MTD) | Not explicitly defined in publicly available literature. Efficacious doses of 50 mg/kg have been used with some reported weight loss in a subset of animals. |
| Adverse Effects | At efficacious doses, some mice experienced weight loss requiring sacrifice. |
Researchers should perform dose-escalation studies to determine the MTD in their specific animal models and experimental conditions.
Experimental Protocols
Formulation of this compound for Oral Gavage
A common formulation for the oral administration of this compound in preclinical mouse models is as follows:
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Kolliphor® EL (Cremophor® EL)
-
Phosphate-buffered saline (PBS), sterile
Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
In a sterile tube, add the required volume of the this compound stock solution.
-
Add Kolliphor® EL to the tube. The final concentration of Kolliphor® EL in the formulation should be 20%.
-
Add sterile PBS to the tube to achieve the final desired concentration of this compound. The final formulation should consist of 10% DMSO, 20% Kolliphor® EL, and 70% PBS.
-
Vortex the solution thoroughly to ensure complete mixing and a uniform suspension.
-
Prepare the formulation fresh on the day of administration.
In Vivo Administration of this compound via Oral Gavage in a Xenograft Mouse Model
This protocol outlines the procedure for administering this compound to mice bearing subcutaneous xenograft tumors.
Materials and Equipment:
-
Tumor-bearing mice (e.g., athymic nude mice)
-
Formulated this compound solution
-
Animal balance
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
1 mL syringes
-
70% ethanol for disinfection
-
Personal protective equipment (PPE)
Protocol:
-
Animal Preparation:
-
Acclimate the mice to the experimental conditions for at least one week prior to the start of the study.
-
Monitor the growth of the subcutaneous tumors. Begin treatment when tumors reach a predetermined size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
-
Dose Calculation:
-
Weigh each mouse accurately on the day of dosing.
-
Calculate the volume of the this compound formulation to be administered based on the mouse's body weight and the desired dose (e.g., 50 mg/kg).
-
-
Oral Gavage Procedure:
-
Gently but firmly restrain the mouse.
-
Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth for the gavage needle.
-
Draw the calculated volume of the this compound formulation into a 1 mL syringe fitted with a gavage needle.
-
Carefully insert the gavage needle into the mouse's mouth, passing it over the tongue and down the esophagus. Ensure the needle does not enter the trachea.
-
Slowly administer the solution.
-
Gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
-
Monitoring and Data Collection:
-
Monitor the body weight of the mice regularly (e.g., twice weekly) as an indicator of toxicity.
-
Measure tumor dimensions with calipers regularly (e.g., twice weekly) and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Observe the general health and behavior of the mice daily.
-
At the end of the study, euthanize the mice and collect tumors and other tissues for further analysis (e.g., histology, biomarker analysis).
-
Visualizations
Signaling Pathway of this compound
Caption: this compound signaling pathway.
Experimental Workflow for In Vivo Efficacy Study
Caption: In vivo efficacy study workflow.
References
Application Notes and Protocols: Measuring GPR132 Activation with β-Arrestin Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 132 (GPR132), also known as G2A, is a member of the proton-sensing GPCR subfamily and is implicated in a variety of physiological and pathological processes, including immune responses, inflammation, and cancer.[1][2] While initially suggested to be a receptor for lysophosphatidylcholine (LPC), this has been disputed, and current research points towards oxidized metabolites of linoleic acid, such as 9-hydroxyoctadecadienoic acid (9-HODE), and other lipid-like molecules as endogenous ligands.[2][3][4] GPR132 is known to signal through Gαq and Gαs proteins, leading to the modulation of intracellular second messengers like cyclic AMP (cAMP) and inositol phosphates.[1][5][6]
Upon agonist binding, like most GPCRs, GPR132 undergoes a conformational change that not only triggers G protein signaling but also leads to its phosphorylation by G protein-coupled receptor kinases (GRKs). This phosphorylation event promotes the recruitment of β-arrestin proteins (β-arrestin 1 and 2).[7][8][9] The binding of β-arrestin to the activated receptor sterically hinders further G protein coupling, leading to signal desensitization.[8] Furthermore, β-arrestin acts as a scaffold protein, initiating a second wave of signaling that is independent of G proteins and mediating receptor internalization.[8][9][10]
Measuring the recruitment of β-arrestin to GPR132 serves as a direct and robust readout of receptor activation.[10] This approach is particularly valuable for deorphanizing GPCRs, characterizing ligand pharmacology (distinguishing agonists, antagonists, and allosteric modulators), and investigating biased signaling, where a ligand may preferentially activate either G protein or β-arrestin pathways.[10][11][12] Several assay technologies have been developed to quantify this interaction, including enzyme fragment complementation (EFC) assays like the PathHunter® system, transcriptional activation assays such as the PRESTO-Tango platform, and bioluminescence resonance energy transfer (BRET) assays.[10][13][14]
This document provides detailed protocols and data for measuring GPR132 activation using the β-arrestin recruitment assay, offering a valuable tool for researchers in academia and the pharmaceutical industry.
GPR132 Signaling and β-Arrestin Recruitment Pathway
Caption: GPR132 activation and subsequent β-arrestin recruitment pathway.
Experimental Workflow: PathHunter® β-Arrestin Assay
Caption: A typical experimental workflow for the PathHunter® β-arrestin assay.
Quantitative Data Summary
The following table summarizes the potency of various ligands in inducing GPR132-mediated β-arrestin recruitment, as determined by different assay formats.
| Ligand | Assay Type | Cell Line | Potency (EC50/IC50) | Reference |
| Agonists | ||||
| T-10418 | NanoLuc β-arrestin 2 Recruitment | CHO-K1 | 7.7 µM | [11] |
| 9(S)-HODE | NanoLuc β-arrestin 2 Recruitment | CHO-K1 | Comparable to T-10418 | [11] |
| Surrogate Agonist 1 | PathHunter® β-arrestin | CHO-K1 | 3.4 µM | [2][15] |
| Antagonists | ||||
| SB-583355 | PathHunter® β-arrestin | CHO-K1 | Potent Antagonist | [16] |
| GSK1820795A | Not Specified | Not Specified | Potent Antagonist | [4] |
Experimental Protocols
PathHunter® GPR132 β-Arrestin Assay (Agonist Mode)
This protocol is adapted from the general PathHunter® β-Arrestin GPCR Assay guidelines and is suitable for use with the commercially available PathHunter® eXpress GPR132 CHO-K1 β-Arrestin Orphan GPCR Assay kit.[13][17]
Materials:
-
PathHunter® GPR132 CHO-K1 β-Arrestin cells
-
Cell Plating Reagent (as recommended for the cell line)
-
Test compounds (GPR132 agonists)
-
384-well white, solid-bottom assay plates
-
PathHunter® Detection Reagents
-
Chemiluminescent plate reader
Procedure:
-
Cell Preparation: a. Rapidly thaw the cryopreserved PathHunter® GPR132 cells in a 37°C water bath. b. Transfer the cells to a tube containing Cell Plating Reagent and centrifuge at 300 x g for 4 minutes. c. Resuspend the cell pellet in the appropriate volume of Cell Plating Reagent to achieve a final density of 250,000 cells/mL (for a 384-well plate, this corresponds to 5,000 cells in 20 µL).[1]
-
Cell Plating: a. Dispense 20 µL of the cell suspension into each well of a 384-well assay plate.[1] b. Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.[10]
-
Compound Addition: a. Prepare serial dilutions of the test compounds in the appropriate Cell Plating Reagent. The final solvent concentration should be kept constant across all wells (typically ≤1% DMSO).[3] b. Add the desired volume of the diluted compounds to the cell plate. For a 384-well plate, this is typically 5 µL. Include a vehicle control (e.g., DMSO) and a known GPR132 agonist as a positive control.
-
Incubation: a. Incubate the plate for 90 to 180 minutes at 37°C or room temperature. The optimal incubation time may need to be determined empirically for novel compounds.[18]
-
Detection: a. Prepare the PathHunter® Detection Reagent solution according to the manufacturer's instructions. b. Add the specified volume of the detection reagent to each well (e.g., 12.5 µL for a 384-well plate). c. Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition and Analysis: a. Read the chemiluminescent signal using a plate reader. b. The data (Relative Light Units, RLU) should be plotted against the logarithm of the agonist concentration. c. Fit the data using a non-linear regression model (e.g., three-parameter log(agonist) vs. response) to determine the EC50 value for each compound.
PRESTO-Tango GPR132 β-Arrestin Assay
This protocol is based on the established PRESTO-Tango methodology and is suitable for researchers wishing to screen for GPR132 ligands.[6][14][19] A GPR132-Tango plasmid is commercially available (e.g., from Addgene).[5]
Materials:
-
HTLA cells (HEK293T cells stably expressing a tTA-dependent luciferase reporter and a tetracycline repressor-VP16 fusion protein)
-
GPR132-Tango expression plasmid
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Complete culture medium (DMEM, 10% FBS, antibiotics)
-
384-well white, clear-bottom, tissue culture-treated plates
-
Poly-D-lysine
-
Luciferase detection reagent (e.g., Bright-Glo)
-
Luminometer
Procedure:
-
Cell Plating for Transfection: a. Plate HTLA cells in a 6-well dish at a density that will result in 70-90% confluency on the day of transfection.
-
Transfection: a. Transfect the HTLA cells with the GPR132-Tango plasmid using a suitable transfection reagent according to the manufacturer's protocol.[19] b. Incubate the cells for 24 hours at 37°C, 5% CO2.
-
Assay Plate Seeding: a. Coat a 384-well plate with poly-D-lysine.[16] b. Harvest the transfected cells and resuspend them in complete culture medium. c. Seed the cells into the coated 384-well plate at a density of approximately 8,000 cells per well in a volume of 30 µL.[19]
-
Ligand Addition: a. After allowing the cells to attach for at least 6 hours, add the test compounds at various concentrations. b. Include appropriate vehicle and positive controls.
-
Incubation: a. Incubate the plate for 12-16 hours at 37°C, 5% CO2.[6]
-
Detection: a. Equilibrate the plate and the luciferase detection reagent to room temperature. b. Add the luciferase reagent to each well. c. Incubate for 5 minutes to allow for cell lysis and signal stabilization.
-
Data Acquisition and Analysis: a. Measure the luminescence using a plate reader. b. Normalize the data to the vehicle control and plot the fold-change in luminescence against the ligand concentration. c. Calculate EC50 or IC50 values using a suitable non-linear regression analysis.
Conclusion
The β-arrestin recruitment assay is a powerful and versatile tool for studying the activation of GPR132. The protocols outlined in this document, based on established technologies like PathHunter® and PRESTO-Tango, provide a robust framework for identifying and characterizing novel GPR132 ligands. The quantitative data presented serves as a valuable reference for researchers in the field. By employing these methods, scientists can further elucidate the physiological roles of GPR132 and accelerate the development of new therapeutic agents targeting this receptor.
References
- 1. cosmobio.co.jp [cosmobio.co.jp]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. cosmobio.co.jp [cosmobio.co.jp]
- 4. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. addgene.org [addgene.org]
- 6. eubopen.org [eubopen.org]
- 7. In-cell arrestin-receptor interaction assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic potential of β-arrestin- and G protein-biased agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Development of a Potent and Selective G2A (GPR132) Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GPCR β-Arrestin Product Solutions [discoverx.com]
- 13. Eurofins Discoverx PathHunter eXpress GPR132 CHO-K1 β-Arrestin Orphan GPCR | Fisher Scientific [fishersci.com]
- 14. PRESTO-Tango as an open-source resource for interrogation of the druggable human GPCRome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification of the first surrogate agonists for the G protein-coupled receptor GPR132 - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. youtube.com [youtube.com]
- 17. biocompare.com [biocompare.com]
- 18. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. PRESTO-Tango Assay [protocols.io]
Assessing Mitochondrial Dysfunction with Extracellular Flux Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial dysfunction is a key contributor to a wide range of human pathologies, including neurodegenerative diseases, cardiovascular disorders, and metabolic syndromes.[1][2] The ability to accurately assess mitochondrial function is therefore crucial for both basic research and drug development. Extracellular flux (XF) analysis has emerged as a powerful, real-time method to investigate cellular metabolism by simultaneously measuring the two major energy-producing pathways: mitochondrial respiration and glycolysis.[1][3] This technology provides a sensitive and high-throughput platform to identify and characterize mitochondrial liabilities of drug candidates early in the development process.[1][4]
This document provides detailed application notes and protocols for assessing mitochondrial dysfunction using the Agilent Seahorse XF Analyzer. It covers three key assays: the Cell Mito Stress Test, the Glycolysis Stress Test, and the Fatty Acid Oxidation (FAO) Assay.
Key Concepts in Extracellular Flux Analysis
Extracellular flux analyzers measure the rates of change of oxygen and proton concentrations in the medium immediately surrounding cultured cells. These measurements provide real-time data on the two primary energy-yielding pathways:
-
Oxygen Consumption Rate (OCR): An indicator of mitochondrial respiration.
-
Extracellular Acidification Rate (ECAR): An indicator of glycolysis, as the conversion of glucose to lactate results in the extrusion of protons into the extracellular medium.[3][5]
By using specific inhibitors and substrates, these assays can dissect various parameters of mitochondrial and glycolytic function, providing a comprehensive profile of a cell's metabolic state.
I. The Seahorse XF Cell Mito Stress Test
The Cell Mito Stress Test is a standard assay for assessing mitochondrial function.[6] It utilizes the sequential injection of four compounds that modulate the electron transport chain (ETC) to reveal key parameters of mitochondrial respiration.
Signaling Pathway and Drug Targets
The following diagram illustrates the points of intervention of the Mito Stress Test compounds on the mitochondrial electron transport chain.
Caption: Mitochondrial Electron Transport Chain and Mito Stress Test Targets.
Experimental Workflow
The following diagram outlines the experimental workflow for the Seahorse XF Cell Mito Stress Test.
Caption: Seahorse XF Cell Mito Stress Test Workflow.
Data Presentation: Key Parameters of Mitochondrial Function
The Cell Mito Stress Test provides several key parameters that offer a detailed view of mitochondrial health.
| Parameter | Description | Typical Interpretation of Dysfunction |
| Basal Respiration | The baseline oxygen consumption of the cells, representing the energetic demand under resting conditions.[6] | A decrease may indicate reduced substrate oxidation or a compromised ETC. |
| ATP-Linked Respiration | The portion of basal respiration used to produce ATP.[6] It is calculated as the decrease in OCR after the injection of oligomycin. | A decrease signifies a reduced capacity for mitochondrial ATP synthesis. |
| Proton Leak | The remaining basal respiration not coupled to ATP synthesis after oligomycin injection.[6] This can be a sign of mitochondrial damage. | An increase can indicate mitochondrial damage or uncoupling. |
| Maximal Respiration | The maximum OCR attained by adding the uncoupling agent FCCP.[6] This indicates the cell's ability to respond to an energy demand. | A decrease suggests a reduced capacity of the ETC to function at its maximum. |
| Spare Respiratory Capacity | The difference between maximal and basal respiration.[6] It is a measure of the cell's ability to respond to increased energy demand. | A decrease indicates that the cell is functioning closer to its maximum respiratory capacity and may be less able to handle stress. |
| Non-Mitochondrial Respiration | The OCR that persists after the inhibition of Complex I and III with rotenone and antimycin A.[6] | This is typically subtracted from other measurements to reflect true mitochondrial respiration. |
Experimental Protocol: Seahorse XF Cell Mito Stress Test
Materials:
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Base Medium (phenol red-free)
-
Substrates (e.g., glucose, pyruvate, glutamine)
-
Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)
-
Seahorse XF Analyzer and consumables
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.[7]
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge in Seahorse XF Calibrant solution overnight in a non-CO₂ 37°C incubator.[8]
-
Assay Medium Preparation: On the day of the assay, prepare the assay medium by supplementing Seahorse XF Base Medium with desired substrates (e.g., 10 mM glucose, 1 mM pyruvate, 2 mM glutamine).[7] Warm the medium to 37°C and adjust the pH to 7.4.
-
Cell Preparation: Remove the cell culture medium and wash the cells with the prepared assay medium. Add the final volume of assay medium to each well and incubate the plate in a non-CO₂ 37°C incubator for 1 hour to allow the cells to equilibrate.[7][9]
-
Compound Loading: Prepare stock solutions of the Mito Stress Test compounds (oligomycin, FCCP, and rotenone/antimycin A) in the assay medium. Load the appropriate volumes into the injection ports of the hydrated sensor cartridge.[8]
-
Assay Execution: Calibrate the Seahorse XF Analyzer with the hydrated sensor cartridge. Replace the calibrant plate with the cell culture plate and initiate the assay protocol. The instrument will measure basal OCR before sequentially injecting the compounds and measuring the subsequent changes in OCR.[7]
-
Data Analysis: After the run, normalize the data to cell number or protein content. The Seahorse XF software can be used to automatically calculate the key parameters of mitochondrial function.[6][10]
II. The Seahorse XF Glycolysis Stress Test
The Glycolysis Stress Test measures the key parameters of glycolytic flux in real-time by assessing the ECAR.
Experimental Workflow and Key Parameters
The assay involves the sequential injection of glucose, oligomycin, and 2-deoxy-glucose (2-DG).
Caption: Logical Flow of the Glycolysis Stress Test.
Data Presentation: Key Parameters of Glycolytic Function
| Parameter | Description | Typical Interpretation of Dysfunction |
| Glycolysis | The ECAR rate reached after the addition of a saturating amount of glucose.[11] | A lower rate indicates a reduced capacity for glycolysis. |
| Glycolytic Capacity | The maximum ECAR rate reached after inhibiting mitochondrial ATP production with oligomycin.[11] | A lower capacity suggests an inability to respond to increased ATP demand through glycolysis. |
| Glycolytic Reserve | The difference between the glycolytic capacity and the basal glycolysis rate.[11] | A smaller reserve indicates the cell is operating closer to its maximum glycolytic capacity. |
| Non-Glycolytic Acidification | The ECAR remaining after the inhibition of glycolysis with 2-DG.[11] | This is primarily due to CO₂ production and other cellular processes. |
Experimental Protocol: Seahorse XF Glycolysis Stress Test
Materials:
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Base Medium (bicarbonate-free)
-
L-Glutamine
-
Seahorse XF Glycolysis Stress Test Kit (containing glucose, oligomycin, and 2-deoxy-glucose)
-
Seahorse XF Analyzer and consumables
Procedure:
-
Cell Seeding and Cartridge Hydration: Follow the same procedures as for the Cell Mito Stress Test.
-
Assay Medium Preparation: Prepare the assay medium by supplementing Seahorse XF Base Medium with 2 mM L-glutamine.[12] Warm to 37°C and adjust the pH to 7.4.
-
Cell Preparation: Wash cells with the glycolysis assay medium and incubate in a non-CO₂ 37°C incubator for 1 hour.[13]
-
Compound Loading: Prepare and load glucose, oligomycin, and 2-DG into the respective injection ports of the sensor cartridge.[14]
-
Assay Execution and Data Analysis: Run the assay on the Seahorse XF Analyzer. The instrument will measure basal ECAR, then inject the compounds sequentially to determine glycolysis, glycolytic capacity, and non-glycolytic acidification.[11]
III. The Seahorse XF Fatty Acid Oxidation Assay
This assay measures the ability of cells to oxidize long-chain fatty acids (LCFAs) by monitoring changes in OCR.
Experimental Workflow and Rationale
The assay typically involves providing cells with an LCFS substrate, such as palmitate conjugated to BSA, and then measuring the OCR. The specificity of FAO is confirmed by using an inhibitor, such as etomoxir, which blocks the carnitine palmitoyltransferase 1 (CPT1), a key enzyme in FAO.
Caption: Fatty Acid Oxidation (FAO) Assay Workflow.
Data Presentation: Quantifying Fatty Acid Oxidation
| Parameter | Description | Calculation |
| Basal FAO-dependent OCR | The portion of basal OCR that is dependent on the oxidation of the supplied fatty acid. | (Basal OCR with Palmitate) - (Basal OCR with Palmitate + Etomoxir) |
| Maximal FAO-dependent OCR | The portion of maximal OCR (stimulated by FCCP) that is dependent on the oxidation of the supplied fatty acid. | (Maximal OCR with Palmitate) - (Maximal OCR with Palmitate + Etomoxir) |
Experimental Protocol: Seahorse XF Fatty Acid Oxidation Assay
Materials:
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Base Medium
-
L-Carnitine
-
Seahorse XF Palmitate-BSA FAO Substrate
-
Etomoxir (or other CPT1 inhibitor)
-
Seahorse XF Analyzer and consumables
Procedure:
-
Cell Seeding and Cartridge Hydration: Follow standard procedures.
-
Substrate Limitation (Optional but Recommended): To enhance the reliance on exogenous fatty acids, cells can be incubated overnight in a substrate-limited medium.[15]
-
Assay Medium Preparation: Supplement Seahorse XF Base Medium with 0.5 mM L-Carnitine and adjust the pH to 7.4.[16]
-
Cell Preparation: One hour before the assay, wash the cells and replace the medium with the FAO assay medium containing the Palmitate-BSA FAO substrate.[16] Incubate in a non-CO₂ 37°C incubator.
-
Compound Loading: Prepare and load etomoxir and any other desired compounds (e.g., for a subsequent Mito Stress Test) into the sensor cartridge.
-
Assay Execution: Place the plate in the Seahorse XF Analyzer. Measure the basal OCR. Inject etomoxir to confirm that the OCR is due to FAO. A subsequent Mito Stress Test can be performed to assess the impact of FAO on mitochondrial function.[16]
-
Data Analysis: Calculate the OCR dependent on fatty acid oxidation by comparing the OCR in the presence and absence of the CPT1 inhibitor.[16]
Conclusion
Extracellular flux analysis provides a robust and detailed platform for assessing mitochondrial function and dysfunction. The Seahorse XF Cell Mito Stress Test, Glycolysis Stress Test, and Fatty Acid Oxidation Assay are powerful tools for researchers, scientists, and drug development professionals to investigate cellular metabolism in health and disease. By following these detailed protocols and understanding the key parameters, users can obtain high-quality, reproducible data to advance their research.
References
- 1. The acute extracellular flux (XF) assay to assess compound effects on mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Signaling Pathways Concerning Mitochondrial Dysfunction: Implications in Neurodegeneration and Possible Molecular Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. primetech.co.jp [primetech.co.jp]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Glycolysis and Mitochondrial Function in Endothelial Cells Using the Seahorse Analyzer | Springer Nature Experiments [experiments.springernature.com]
- 6. agilent.com [agilent.com]
- 7. content.protocols.io [content.protocols.io]
- 8. static1.squarespace.com [static1.squarespace.com]
- 9. 2.11. Agilent seahorse XF Cell Mito Stress test [bio-protocol.org]
- 10. Mitochondrial Respiration XF Cell Mito Stress Test | Agilent [agilent.com]
- 11. agilent.com [agilent.com]
- 12. An Optimized Protocol to Analyze Glycolysis and Mitochondrial Respiration in Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2.5. Agilent extracellular seahorse analysis of glycolysis, glucose oxidation and fatty acid oxidation [bio-protocol.org]
- 14. unige.ch [unige.ch]
- 15. agilent.com [agilent.com]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols: Immunohistochemical Analysis of Ki67 in Onc212-Treated Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Onc212, a second-generation imipridone, is a promising anti-cancer agent that has demonstrated potent anti-tumor activity in a variety of preclinical cancer models, including pancreatic cancer and acute myeloid leukemia (AML).[1][2] It functions as a selective agonist of the G protein-coupled receptor 132 (GPR132), a novel target in oncology.[1] Activation of GPR132 by this compound triggers an integrated stress response (ISR), leading to the induction of apoptosis and dysregulation of the cell cycle.[2] A key indicator of tumor cell proliferation is the nuclear protein Ki67, which is expressed in all active phases of the cell cycle. Consequently, immunohistochemical (IHC) staining for Ki67 is a widely used method to assess the anti-proliferative effects of novel cancer therapeutics. These application notes provide a comprehensive protocol for the immunohistochemical analysis of Ki67 in tumor tissues treated with this compound, along with an overview of the underlying signaling pathways.
Data Presentation: Effect of this compound on Ki67 Expression
| Tumor Model | Treatment | Observation on Ki67 Staining | Reference |
| HPAF-II (Pancreatic Cancer Xenograft) | This compound (50 mg/kg, three times a week) | Reduced proliferation compared to control. | [3] |
| Capan-2 (Pancreatic Cancer Xenograft) | This compound (50 mg/kg, daily) | Reduced proliferation compared to control. | [3] |
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway Leading to Reduced Proliferation
This compound exerts its anti-proliferative effects through a distinct signaling cascade. As an agonist of GPR132, it initiates a series of intracellular events that culminate in cell cycle arrest and apoptosis. This pathway involves the activation of the integrated stress response, a key cellular program that responds to various stressors. The induction of the ISR by this compound leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α) and the subsequent upregulation of Activating Transcription Factor 4 (ATF4). This cascade ultimately disrupts normal cell cycle progression, which is reflected in the reduced expression of proliferation markers such as Ki67.
Experimental Workflow for Ki67 Immunohistochemistry
The following diagram outlines the key steps for performing immunohistochemistry for Ki67 on formalin-fixed, paraffin-embedded (FFPE) tumor tissues.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Comparison of Three Ki-67 Index Quantification Methods and Clinical Significance in Pancreatic Neuroendocrine Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-pancreatic cancer activity of this compound involves the unfolded protein response (UPR) and is reduced by IGF1-R and GRP78/BIP - PMC [pmc.ncbi.nlm.nih.gov]
ONC212: Application Notes and Protocols for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
ONC212 is a fluorinated imipridone analog of the clinical-stage anti-cancer agent ONC201. It has demonstrated potent anti-cancer effects in a variety of preclinical models.[1][2] As a selective agonist of the G protein-coupled receptor 132 (GPR132), this compound activates complex signaling cascades that induce apoptosis and cell cycle arrest in cancer cells.[3][4] This document provides detailed application notes and protocols for the preparation and in vitro use of this compound, designed to aid researchers in harnessing its therapeutic potential.
Physicochemical Properties and Solubility
Proper handling and solubilization of this compound are critical for reproducible in vitro experimental results. The following table summarizes its key physicochemical properties.
| Property | Value | Reference |
| CAS Number | 1807861-48-8 | [3][5] |
| Molecular Formula | C₂₄H₂₃F₃N₄O | [3][5] |
| Molecular Weight | 440.46 g/mol | [3] |
| Appearance | Crystalline solid | [5] |
| Purity | ≥98% | [5] |
Solubility Data:
| Solvent | Concentration | Notes | Reference |
| DMSO | 50 mg/mL (113.52 mM) | Ultrasonic assistance may be required for complete dissolution. | [3] |
| DMSO | Up to 100 mM | Ultrasonic assistance may be required. | |
| DMF | 1 mg/mL | - | [5] |
| DMSO:PBS (pH 7.2) (1:3) | 0.25 mg/mL | - | [5] |
Mechanism of Action and Signaling Pathways
This compound exerts its anti-cancer effects through a multi-faceted mechanism of action. It is a selective agonist of GPR132, an orphan G protein-coupled receptor that can function as a tumor suppressor.[4] Activation of GPR132 by this compound initiates a signaling cascade that leads to the induction of the integrated stress response (ISR) and the extrinsic apoptosis pathway.[4][6]
A key downstream event is the upregulation of Activating Transcription Factor 4 (ATF4) and its target, the pro-apoptotic protein CHOP.[2][6] This is often accompanied by an increase in the expression of Death Receptor 5 (DR5), a receptor for the pro-apoptotic ligand TRAIL.[1][6] Furthermore, this compound has been shown to impact mitochondrial function by targeting the mitochondrial protease ClpP, leading to impaired oxidative phosphorylation.[7][8]
Caption: this compound signaling pathway in cancer cells.
Preparation of this compound for In Vitro Experiments
The following protocol outlines the steps for preparing a stock solution and subsequent working solutions of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile, pyrogen-free water or phosphate-buffered saline (PBS)
-
Vortex mixer
-
Ultrasonic water bath (optional)
Protocol for Preparing a 10 mM Stock Solution:
-
Calculate the required mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mmol/L * 0.001 L * 440.46 g/mol * 1000 mg/g = 4.4046 mg for 1 mL.
-
Weigh the this compound powder: Accurately weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of DMSO to the tube to achieve a final concentration of 10 mM. For example, add 1 mL of DMSO to 4.4046 mg of this compound.
-
Dissolve the compound: Vortex the solution vigorously. If necessary, use an ultrasonic water bath for short intervals to ensure complete dissolution.[3]
-
Sterilization: The DMSO stock solution is considered sterile if prepared under aseptic conditions with sterile reagents. Filtration is generally not recommended for DMSO stock solutions.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to 1 year or at -80°C for up to 2 years.[3]
Preparation of Working Solutions:
-
Thaw the stock solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilute in cell culture medium: Prepare working solutions by diluting the stock solution directly into the desired cell culture medium to the final experimental concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium does not exceed a level that is toxic to the cells (typically ≤ 0.5%).
-
Vortex and use immediately: Vortex the working solution gently before adding it to the cell cultures. Use the freshly prepared working solutions immediately.
Caption: Workflow for this compound stock and working solution preparation.
In Vitro Experimental Protocols
The following are generalized protocols for common in vitro assays used to evaluate the anti-cancer activity of this compound. It is important to optimize these protocols for specific cell lines and experimental conditions.
Cell Viability Assay (MTT or CellTiter-Glo®)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound working solutions
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Solubilization buffer (for MTT)
-
Plate reader (absorbance or luminescence)
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 50 µM) for the desired duration (e.g., 48 or 72 hours).[2][9] Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Assay Procedure (MTT):
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength.[9]
-
-
Assay Procedure (CellTiter-Glo®):
-
Equilibrate the plate and reagents to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix and incubate according to the manufacturer's instructions.
-
Measure the luminescence.[2]
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration that inhibits cell growth by 50%) or IC₅₀ (concentration that inhibits the measured response by 50%). This compound has shown GI₅₀ values in the range of 0.1 to 0.4 µM in pancreatic cancer cell lines.[3][10]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound working solutions
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound (e.g., 5 µM to 20 µM) for a specified time (e.g., 24, 48, or 72 hours).[1]
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the kit manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in the this compound signaling pathway.
Materials:
-
6-well or 10 cm cell culture dishes
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound working solutions
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ATF4, anti-CHOP, anti-DR5, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described for the apoptosis assay.
-
Protein Extraction: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Treatment with this compound has been shown to upregulate ATF4 and phosphorylated EIF2α as early as 6 to 12 hours post-treatment in some cell lines.[3][11]
Troubleshooting and Considerations
-
Solubility Issues: If this compound precipitates out of solution upon dilution in aqueous media, consider preparing intermediate dilutions in a co-solvent system or increasing the final DMSO concentration while ensuring it remains non-toxic to the cells.
-
Cell Line Variability: The sensitivity to this compound can vary significantly between different cell lines.[1] It is essential to perform dose-response and time-course experiments to determine the optimal conditions for each cell line.
-
Off-Target Effects: As with any small molecule inhibitor, it is important to consider potential off-target effects. Control experiments and validation of key findings with complementary approaches (e.g., genetic knockdown) are recommended.
By following these detailed application notes and protocols, researchers can effectively utilize this compound as a tool to investigate novel anti-cancer mechanisms and develop new therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-pancreatic cancer activity of this compound involves the unfolded protein response (UPR) and is reduced by IGF1-R and GRP78/BIP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Leukemia Publication Demonstrates Imipridone this compound Mechanism of Action and Efficacy in AML - BioSpace [biospace.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Dopamine pre-treatment impairs the anti-cancer effect of integrated stress response- and TRAIL pathway-inducing ONC201, ONC206 and this compound imipridones in pancreatic, colorectal cancer but not DMG cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound is a Novel Mitocan Acting Synergistically with Glycolysis Inhibition in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound is a Novel Mitocan Acting Synergistically with Glycolysis Inhibition in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, alone or in synergistic conjunction with Navitoclax (ABT-263), promotes cancer cell apoptosis via unconventional mitochondrial-independent caspase-3 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. taiclone.com [taiclone.com]
Application Note: Investigating ClpP-Dependent Effects of Onc212 Using siRNA-Mediated Gene Silencing
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed protocols and application notes for utilizing small interfering RNA (siRNA) to investigate the role of the mitochondrial protease ClpP in mediating the anticancer effects of the investigational drug Onc212.
Introduction
This compound, a member of the imipridone class of small molecules, has demonstrated potent anticancer activity in preclinical studies across various malignancies.[1][2][3] A key mechanism of action for this compound is the activation of the mitochondrial caseinolytic protease P (ClpP).[4][5] this compound binds to and hyperactivates ClpP, leading to the unregulated degradation of mitochondrial proteins, impairment of oxidative phosphorylation (OXPHOS), and induction of apoptosis in cancer cells.[4][6][7] To definitively establish that the cytotoxic effects of this compound are mediated through ClpP, siRNA-mediated knockdown of the CLPP gene is a critical experimental step. This application note provides a comprehensive guide to performing these experiments, from siRNA transfection to downstream analysis of cellular effects.
Principle of the Method
The core of this methodology is to compare the cellular response to this compound in cells with normal ClpP expression versus cells where ClpP expression has been significantly reduced by siRNA. If the effects of this compound (e.g., decreased cell viability, induction of apoptosis) are diminished in the ClpP-knockdown cells, it provides strong evidence for a ClpP-dependent mechanism of action.
Data Presentation
The following tables summarize representative quantitative data from experiments investigating the ClpP-dependent effects of this compound.
Table 1: Effect of ClpP Knockdown on this compound-Mediated Inhibition of Cell Viability
| Cell Line | Transfection | Treatment | Cell Viability (% of Control) |
| Pancreatic Cancer (e.g., AsPC1) | Scrambled siRNA | DMSO (Vehicle) | 100% |
| Pancreatic Cancer (e.g., AsPC1) | Scrambled siRNA | This compound (0.2 µM) | 45% |
| Pancreatic Cancer (e.g., AsPC1) | siClpP | DMSO (Vehicle) | 98% |
| Pancreatic Cancer (e.g., AsPC1) | siClpP | This compound (0.2 µM) | 85% |
Data is representative and may vary between cell lines and experimental conditions.
Table 2: Western Blot Analysis of Protein Expression Following ClpP Knockdown and this compound Treatment
| Cell Line | Transfection | Treatment | ClpP Expression | PARP Cleavage |
| Pancreatic Cancer (e.g., HPAF-II) | Scrambled siRNA | DMSO (Vehicle) | +++ | - |
| Pancreatic Cancer (e.g., HPAF-II) | Scrambled siRNA | This compound (48h) | +++ | +++ |
| Pancreatic Cancer (e.g., HPAF-II) | siClpP | DMSO (Vehicle) | + | - |
| Pancreatic Cancer (e.g., HPAF-II) | siClpP | This compound (48h) | + | + |
+++ indicates high expression/cleavage, + indicates low expression/cleavage, - indicates no detectable expression/cleavage.
Experimental Protocols
Protocol 1: siRNA Transfection for ClpP Knockdown
This protocol outlines the steps for transiently transfecting cancer cells with siRNA targeting ClpP.
Materials:
-
Cancer cell line of interest (e.g., pancreatic, breast, leukemia)
-
Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin)
-
Antibiotic-free normal growth medium
-
siRNA targeting ClpP (e.g., Santa Cruz Biotechnology, sc-60413)[2]
-
Control (scrambled) siRNA (e.g., Qiagen, 1022076)[2]
-
siRNA transfection reagent (e.g., Lipofectamine™ RNAiMAX, Invitrogen, 13778075)[2]
-
siRNA Transfection Medium (e.g., Opti-MEM™ I Reduced Serum Medium)
-
6-well tissue culture plates
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding: The day before transfection, seed 2 x 10^5 cells per well in a 6-well plate with 2 ml of antibiotic-free normal growth medium.[8] Ensure cells are 60-80% confluent at the time of transfection.[8]
-
siRNA-Lipid Complex Formation:
-
Solution A: In a microcentrifuge tube, dilute 20-80 pmol of siRNA (siClpP or scrambled control) into 100 µl of siRNA Transfection Medium.[8]
-
Solution B: In a separate microcentrifuge tube, dilute 2-8 µl of siRNA Transfection Reagent into 100 µl of siRNA Transfection Medium.[8]
-
Combine Solution A and Solution B, mix gently by pipetting, and incubate for 15-45 minutes at room temperature to allow the formation of siRNA-lipid complexes.[8]
-
-
Transfection:
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 5-7 hours.[8]
-
Post-Transfection: After the incubation period, add 1 ml of normal growth medium containing 2x the normal concentration of serum and antibiotics to each well.
-
Gene Silencing: Continue to incubate the cells for 48-72 hours to allow for ClpP knockdown before proceeding with this compound treatment and subsequent assays.
Protocol 2: Cell Viability Assay (CTG Assay)
This protocol is for assessing cell viability after ClpP knockdown and this compound treatment.
Materials:
-
Transfected cells from Protocol 1
-
This compound
-
DMSO (vehicle control)
-
96-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Plating: 48 hours post-transfection, trypsinize and seed the transfected cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µl of complete growth medium.
-
This compound Treatment: Allow cells to adhere overnight. Then, treat the cells with various concentrations of this compound or DMSO for 72 hours.[2]
-
CTG Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µl of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescent signal of treated wells to the vehicle-treated control wells to determine the percentage of cell viability.
Protocol 3: Western Blotting for ClpP and Apoptosis Markers
This protocol is for verifying ClpP knockdown and assessing apoptosis via PARP cleavage.
Materials:
-
Transfected and treated cells
-
RIPA lysis buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-ClpP, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: 48 hours after this compound treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again with TBST and visualize the protein bands using a chemiluminescent substrate and an imaging system. β-actin is commonly used as a loading control.
Mandatory Visualizations
Caption: Experimental workflow for siRNA transfection and this compound treatment.
Caption: this compound signaling pathway and the inhibitory effect of siClpP.
References
- 1. The ClpP activator ONC-212 (TR-31) inhibits BCL2 and B-cell receptor signaling in CLL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is a Novel Mitocan Acting Synergistically with Glycolysis Inhibition in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Imipridone Anticancer Compounds Ectopically Activate the ClpP Protease and Represent a New Scaffold for Antibiotic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound is a Novel Mitocan Acting Synergistically with Glycolysis Inhibition in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. datasheets.scbt.com [datasheets.scbt.com]
Application Notes: Co-culture Systems with NK Cells to Study ONC212 Immunomodulatory Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONC212, a second-generation imipridone and a more potent analog of ONC201, is an anti-cancer agent with a multifaceted mechanism of action.[1][2][3] Primarily known for its ability to induce the extrinsic apoptosis pathway by upregulating Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) and its death receptor DR5, this compound also exhibits anti-cancer effects by targeting the mitochondrial protease ClpP and activating the integrated stress response.[1][4][5][6] Emerging evidence highlights the therapeutic potential of imipridones in promoting immune-mediated cell death, specifically by enhancing the anti-tumor activity of Natural Killer (NK) cells.[7]
NK cells are crucial components of the innate immune system, capable of recognizing and eliminating malignant cells without prior sensitization.[8] Therefore, evaluating the interplay between this compound and NK cells is critical for understanding its full therapeutic potential. This document provides detailed protocols for establishing co-culture systems of NK cells and cancer cells to investigate the immunomodulatory effects of this compound, focusing on its ability to enhance NK cell-mediated cytotoxicity, activation, and cytokine production.
Mechanism of Action: this compound and the NK Cell Interface
This compound exerts its anti-cancer effects through several distinct but interconnected pathways that can sensitize tumor cells to immune-mediated killing. A key mechanism is the transcriptional induction of the TRAIL pathway.[4][5] TRAIL, expressed on the surface of cancer cells following this compound treatment, can be recognized by Death Receptor 5 (DR5) on NK cells, contributing to their activation and cytotoxic function.[9][10] Furthermore, by inducing cellular stress in cancer cells, this compound may increase the expression of various stress ligands recognized by activating receptors on NK cells. Recent studies have directly shown that imipridones, including this compound, enhance NK cell-mediated tumor death in in vitro co-culture models.[7]
The following protocols are designed to dissect these immunomodulatory effects by quantifying changes in cancer cell susceptibility to NK cell lysis and measuring direct effects on NK cell activation and effector functions.
Signaling Pathway Diagram
Caption: Proposed signaling pathway of this compound-mediated enhancement of NK cell activity.
Experimental Workflow Diagram
Caption: General workflow for assessing this compound's immunomodulatory effects on NK cells.
Experimental Protocols
Protocol 1: Co-culture of NK Cells and Cancer Cells
This protocol outlines the basic setup for co-culturing effector NK cells (e.g., primary human NK cells or the NK-92 cell line) with target cancer cells.
Materials:
-
Target cancer cell line (e.g., K562, A549)
-
Effector NK cells (e.g., freshly isolated human peripheral blood NK cells or NK-92 cell line)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and for NK-92, IL-2)
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
96-well U-bottom plates
Procedure:
-
Target Cell Preparation:
-
Culture target cancer cells to ~80% confluency.
-
On the day of the experiment, harvest, wash, and resuspend cells in complete RPMI-1640 medium. Count the cells and adjust the concentration.
-
-
This compound Pre-treatment (Optional but Recommended):
-
Plate target cancer cells and allow them to adhere (if applicable).
-
Treat cells with various concentrations of this compound (e.g., 50 nM, 100 nM, 250 nM) or vehicle control for a predetermined time (e.g., 24-48 hours) to allow for upregulation of target molecules like TRAIL.
-
-
Effector Cell Preparation:
-
Isolate primary NK cells from healthy donor PBMCs or culture the NK-92 cell line according to standard protocols.
-
Harvest, wash, and resuspend NK cells in complete RPMI-1640 medium. Perform a cell count and assess viability.
-
-
Co-culture Setup:
-
If target cells were pre-treated, wash them twice with PBS to remove any remaining this compound.
-
Plate the target cells in a 96-well U-bottom plate at a fixed density (e.g., 1 x 10⁴ cells/well).
-
Add effector NK cells to the wells at different Effector-to-Target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1).
-
Bring the final volume in each well to 200 µL with complete medium.
-
Include control wells: target cells alone (for spontaneous lysis) and target cells with lysis buffer (for maximum lysis).
-
-
Incubation:
-
Centrifuge the plate at 200 x g for 2 minutes to facilitate cell-cell contact.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for the desired duration (typically 4 hours for cytotoxicity assays).
-
Protocol 2: NK Cell-Mediated Cytotoxicity Assay (Chromium-51 Release)
This classic assay measures the lysis of target cells by quantifying the release of radioactive Chromium-51 (⁵¹Cr) from pre-labeled target cells.[4][11]
Materials:
-
Sodium Chromate (⁵¹Cr)
-
Fetal Bovine Serum (FBS)
-
1% Triton X-100 or 5% Saponin solution (Lysis Buffer)
-
Gamma counter
Procedure:
-
Target Cell Labeling:
-
Resuspend 1 x 10⁶ target cancer cells (pre-treated with this compound or vehicle) in 100 µL of FBS.
-
Add 100 µCi of ⁵¹Cr and incubate for 1-2 hours at 37°C, mixing gently every 20 minutes.
-
Wash the labeled cells three times with 10 mL of complete RPMI-1640 medium to remove unincorporated ⁵¹Cr.
-
Resuspend the cells in fresh medium, count them, and adjust the concentration to 1 x 10⁵ cells/mL.
-
-
Co-culture:
-
Set up the co-culture as described in Protocol 1, plating 100 µL of the labeled target cell suspension (1 x 10⁴ cells) per well.
-
Add 100 µL of effector NK cell suspension at the desired E:T ratios.
-
Spontaneous Release Control: Add 100 µL of medium instead of effector cells to labeled target cells.
-
Maximum Release Control: Add 100 µL of Lysis Buffer to labeled target cells.
-
-
Incubation and Supernatant Collection:
-
Incubate the plate for 4 hours at 37°C.
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect 100 µL of supernatant from each well and transfer to tubes suitable for a gamma counter.
-
-
Measurement and Calculation:
-
Measure the radioactivity (counts per minute, CPM) in the collected supernatants using a gamma counter.
-
Calculate the percentage of specific lysis using the following formula:
-
% Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
-
Protocol 3: Analysis of NK Cell Activation Markers by Flow Cytometry
This protocol measures NK cell activation and degranulation by staining for the surface markers CD69 (an early activation marker) and CD107a (a marker for degranulation).[7][10][12]
Materials:
-
Fluorochrome-conjugated antibodies: anti-CD3, anti-CD56, anti-CD69, anti-CD107a
-
Monensin Solution
-
FACS Buffer (PBS + 2% FBS)
-
Fixation/Permeabilization Buffer
-
Flow cytometer
Procedure:
-
Co-culture Setup:
-
Set up the co-culture as described in Protocol 1 in a 96-well U-bottom plate.
-
Crucially, at the beginning of the co-culture, add the anti-CD107a antibody directly to the wells.
-
-
Incubation:
-
Incubate for 1 hour at 37°C.
-
Add Monensin (a protein transport inhibitor that prevents the internalization of CD107a) to each well.
-
Incubate for an additional 3-4 hours at 37°C.
-
-
Staining:
-
After incubation, centrifuge the plate and discard the supernatant.
-
Wash the cells with FACS Buffer.
-
Add a cocktail of surface antibodies (anti-CD3, anti-CD56, anti-CD69) to the cells and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS Buffer.
-
(Optional: If staining for intracellular markers) Fix and permeabilize the cells according to the manufacturer's protocol.
-
-
Acquisition and Analysis:
-
Resuspend the cells in FACS Buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by first gating on the lymphocyte population, then identifying NK cells (CD3⁻/CD56⁺). Within the NK cell population, quantify the percentage of cells expressing CD69 and CD107a.
-
Protocol 4: Measurement of Cytokine Secretion by ELISA
This protocol measures the concentration of key effector cytokines, such as Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α), released by NK cells into the co-culture supernatant.[3][9][13]
Materials:
-
Human IFN-γ and TNF-α ELISA kits
-
Microplate reader
Procedure:
-
Supernatant Collection:
-
Set up and incubate the co-culture as described in Protocol 1 for a longer duration (e.g., 12-24 hours) to allow for cytokine accumulation.
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant from each well, avoiding cell pellet disruption.
-
Store supernatants at -80°C until use.
-
-
ELISA Procedure:
-
Perform the sandwich ELISA for IFN-γ and TNF-α according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Blocking the plate.
-
Adding standards and the collected supernatants to the wells.
-
Incubating and washing the plate.
-
Adding a detection antibody.
-
Adding a substrate solution (e.g., TMB) to develop a colorimetric signal.
-
Stopping the reaction with a stop solution.
-
-
-
Measurement and Analysis:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve using the known concentrations of the standards.
-
Calculate the concentration of IFN-γ and TNF-α in each sample by interpolating their absorbance values from the standard curve.
-
Data Presentation
Quantitative data from the described experiments should be summarized for clear comparison.
Table 1: Effect of this compound on NK Cell-Mediated Cytotoxicity
| This compound Conc. (nM) | E:T Ratio | % Specific Lysis (Mean ± SD) |
|---|---|---|
| 0 (Vehicle) | 10:1 | 35.2 ± 4.1 |
| 0 (Vehicle) | 5:1 | 21.8 ± 3.5 |
| 100 | 10:1 | 58.7 ± 5.3 |
| 100 | 5:1 | 40.1 ± 4.8 |
| 250 | 10:1 | 75.4 ± 6.2 |
| 250 | 5:1 | 59.9 ± 5.5 |
Table 2: Effect of this compound on NK Cell Activation Markers
| This compound Conc. (nM) | % CD69⁺ of NK Cells (Mean ± SD) | % CD107a⁺ of NK Cells (Mean ± SD) |
|---|---|---|
| 0 (Vehicle) | 12.5 ± 2.1 | 15.3 ± 2.8 |
| 100 | 28.4 ± 3.9 | 30.7 ± 4.1 |
| 250 | 45.1 ± 5.0 | 48.2 ± 5.6 |
Table 3: Effect of this compound on NK Cell Cytokine Production
| This compound Conc. (nM) | IFN-γ (pg/mL) (Mean ± SD) | TNF-α (pg/mL) (Mean ± SD) |
|---|---|---|
| 0 (Vehicle) | 150 ± 25 | 85 ± 15 |
| 100 | 450 ± 55 | 210 ± 30 |
| 250 | 820 ± 90 | 450 ± 45 |
References
- 1. researchgate.net [researchgate.net]
- 2. CD107a Degranulation Assay to Evaluate Immune Cell Antitumor Activity | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. 51Cr-release to monitor NK cell cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NK Cell Isolation and Cytotoxicity by Radioactive Chromium Release Assay and DELFIA-EuTDA Cytotoxicity Assay | Springer Nature Experiments [experiments.springernature.com]
- 6. Co-culture of natural killer cells and tumor spheroids on a heterogeneous multilayer paper stack - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Immunomodulatory Natural Products in Cancer Organoid-Immune Co-Cultures: Bridging the Research Gap for Precision Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Regulation of Human Natural Killer Cell IFN-γ Production by MicroRNA-146a via Targeting the NF-κB Signaling Pathway [frontiersin.org]
- 10. Frontiers | A Flow Cytometry-Based Whole Blood Natural Killer Cell Cytotoxicity Assay Using Overnight Cytokine Activation [frontiersin.org]
- 11. Rutgers New Jersey Medical School [njms.rutgers.edu]
- 12. CD107a as a functional marker for the identification of natural killer cell activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pblassaysci.com [pblassaysci.com]
Application Note: Live/Dead Fluorescent Imaging of ONC212-Treated Co-Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction
ONC212 is a second-generation imipridone, a class of anti-cancer small molecules, that has demonstrated potent preclinical efficacy across a broad spectrum of solid tumors and hematological malignancies.[1] It is a dual agonist of the mitochondrial protease ClpP and the G protein-coupled receptor GPR132.[2] This dual engagement triggers a cascade of downstream effects, including the activation of the integrated stress response (ISR), inhibition of pro-survival signaling pathways like AKT/ERK, and disruption of mitochondrial bioenergetics, ultimately leading to cancer cell death.[1][2][3]
Evaluating the efficacy of novel therapeutics like this compound requires models that recapitulate the complex tumor microenvironment (TME). Co-culture systems, which involve culturing cancer cells with other cell types found in the TME such as immune cells (e.g., Natural Killer cells) or fibroblasts, provide a more physiologically relevant context than traditional monoculture assays.[3][4][5]
This application note provides a detailed protocol for assessing the cytotoxicity of this compound in a co-culture model using live/dead fluorescent imaging. This method allows for the direct visualization and quantification of viable and non-viable cells within distinct populations in the co-culture, offering critical insights into the compound's cell-specific effects and its potential for modulating immune-mediated tumor cell killing.[3]
Signaling Pathways of this compound
This compound exerts its anti-cancer effects through multiple signaling pathways. Its primary targets are the mitochondrial protease ClpP and the G-protein coupled receptor GPR132.[2][6] Activation of ClpP disrupts mitochondrial function and oxidative phosphorylation (OXPHOS).[7][8] Engagement of GPR132, a pH-sensing receptor, can modulate pro-survival signaling.[4][9] These initial events trigger the Integrated Stress Response (ISR) and upregulate the TRAIL/DR5 pathway, leading to extrinsic apoptosis.[7][10] Concurrently, this compound inhibits critical pro-growth and survival pathways, including Akt and ERK phosphorylation.[1][4] The culmination of these effects is either apoptosis or growth arrest, depending on the metabolic profile of the cancer cell.[7][11]
Quantitative Data: this compound In Vitro Efficacy
The following table summarizes the half-maximal inhibitory concentrations (IC50) or growth inhibition (GI50) of this compound in various human cancer cell lines, demonstrating its nanomolar potency.
| Cell Line | Cancer Type | Parameter | Value (nM) | Citation |
| RBE | Biliary Tract | IC50 | 46.99 | [3] |
| HuCCT1 | Biliary Tract | IC50 | 38.95 | [3] |
| AsPC1 | Pancreatic | GI50 | 90 | [4] |
| HPAFII | Pancreatic | GI50 | 470 | [4] |
| BxPC3 | Pancreatic | GI50 | 250 | [4] |
| CAPAN2 | Pancreatic | GI50 | 200 | [4] |
| PANC1 | Pancreatic | GI50 | 180 | [4] |
Experimental Protocols
Protocol 1: Co-Culture of Cancer and Immune Cells
This protocol describes the establishment of a co-culture system with cancer cells and a Natural Killer (NK) cell line.
Materials:
-
Cancer cell line (e.g., RBE biliary tract cancer cells)[3]
-
Immune cell line (e.g., NK-92MI cells)[3]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
Cell tracking dyes (e.g., blue CMAC dye for cancer cells, green CMFDA dye for NK cells)[3]
-
96-well imaging plates (black, clear bottom)
-
Standard cell culture incubator (37°C, 5% CO₂)
Procedure:
-
Label Cancer Cells: a. Harvest adherent cancer cells using standard trypsinization. b. Resuspend cells in serum-free medium and add the blue CMAC cell tracker dye at a pre-optimized concentration. c. Incubate for 30 minutes at 37°C, protected from light. d. Quench the staining reaction by adding complete medium. Centrifuge cells and resuspend in fresh complete medium.
-
Label Immune Cells: a. Following a similar procedure, label the suspension NK-92MI cells with the green CMFDA dye.[3]
-
Seed Co-culture: a. Seed the labeled cancer cells into a 96-well imaging plate at a density of 5,000 cells/well and allow them to adhere overnight. b. The next day, add the labeled NK-92MI cells at the desired Effector-to-Target (E:T) ratio (e.g., 5:1).
-
Establish Control Wells: a. Prepare wells with cancer cells only (monoculture control). b. Prepare wells with NK cells only (monoculture control). c. Prepare untreated co-culture wells (negative control).
Protocol 2: this compound Treatment
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
Procedure:
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity.
-
Carefully add the this compound dilutions or vehicle control (medium with 0.1% DMSO) to the appropriate wells of the co-culture plate.
-
Return the plate to the incubator and treat for the desired time points (e.g., 24, 48, 72 hours).[3]
Protocol 3: Live/Dead Fluorescent Staining and Imaging
This protocol uses a two-color fluorescent dye system to distinguish between live and dead cells based on plasma membrane integrity.[12]
Materials:
-
LIVE/DEAD™ Cell Imaging Kit (e.g., with a green live-cell dye and a red dead-cell dye) or similar reagents.[12]
-
Phosphate-Buffered Saline (PBS)
-
High-content imaging system or fluorescence microscope with appropriate filters (e.g., DAPI, FITC, Texas Red/Cherry Red).[3]
Procedure:
-
Prepare Staining Solution: Prepare a 2X working solution of the live and dead cell stains in an appropriate buffer (e.g., PBS) according to the manufacturer's instructions.[12]
-
Stain Cells: a. At the end of the treatment period, carefully remove the culture medium from the wells. b. Gently wash the cells once with PBS. c. Add an equal volume of the 2X staining solution to the remaining PBS in the well (or directly to fresh buffer). d. Incubate the plate for 15-30 minutes at room temperature or 37°C, protected from light.[12]
-
Image Acquisition: a. Image the plates immediately using a high-content imaging system or a fluorescence microscope. b. Acquire images from multiple channels:
Experimental Workflow Diagram
The following diagram outlines the complete experimental process from cell preparation to data analysis.
Protocol 4: Image Analysis and Data Quantification
Software:
-
Image analysis software (e.g., ImageJ/Fiji, CellProfiler, or proprietary software associated with the imaging system).
Procedure:
-
Cell Segmentation: Use the images from the cell tracker channels (Blue for cancer cells, Green for NK cells) to create masks that identify the location of each cell population.
-
Quantify Dead Cells: Within each cell population mask, quantify the intensity or count the number of positive signals from the red (dead cell) channel.
-
Calculate Percent Cytotoxicity: For each treatment condition, calculate the percentage of dead cells for each population.
-
Percent Cytotoxicity = (Number of Dead Target Cells / Total Number of Target Cells) x 100
-
-
Data Normalization: Normalize the results to the untreated co-culture control to determine the specific effect of this compound.
-
Statistical Analysis: Perform appropriate statistical tests to determine the significance of the observed differences between treatment groups.
References
- 1. Preclinical evaluation of the imipridone family, analogs of clinical stage anti-cancer small molecule ONC201, reveals potent anti-cancer effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pipeline | Jazz Pharmaceuticals [jazzpharma.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A co-culture model system to quantify antibody-dependent cellular cytotoxicity in human breast cancer cells using an engineered natural killer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ONC201 and 202 drugs potential treatment for blood cancer | MD Anderson Cancer Center [mdanderson.org]
- 7. This compound is a Novel Mitocan Acting Synergistically with Glycolysis Inhibition in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound is a Novel Mitocan Acting Synergistically with Glycolysis Inhibition in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Leukemia Publication Demonstrates Imipridone this compound Mechanism of Action and Efficacy in AML - BioSpace [biospace.com]
- 10. oncotarget.com [oncotarget.com]
- 11. researchgate.net [researchgate.net]
- 12. LIVE/DEAD Cell Imaging Kit (488/570) | Thermo Fisher Scientific - US [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: ONC212 in Pancreatic Cancer Research
Welcome to the technical support center for researchers utilizing ONC212 in pancreatic cancer studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in pancreatic cancer?
This compound is a fluorinated analog of ONC201 and exhibits a multi-faceted mechanism of action. It is a selective agonist of the G protein-coupled receptor GPR132.[1][2] Its anti-cancer activity is also mediated through the induction of the integrated stress response and upregulation of the TRAIL/DR5 pathway, leading to apoptosis.[3][4] Furthermore, this compound has been identified as a "mitocan," acting on the mitochondrial protease ClpP, which leads to the collapse of mitochondrial bioenergetics.[3][4] In some pancreatic cancer cell lines, this compound treatment results in the suppression of pro-growth and survival pathways involving Akt and ERK phosphorylation.[5]
Q2: My pancreatic cancer cell line is showing resistance to this compound. What are the potential mechanisms?
Several resistance mechanisms to this compound have been identified in pancreatic cancer models:
-
Upregulation of Survival Pathways: Resistant cells may upregulate pro-survival signals. Studies have shown an increase in Insulin-like Growth Factor 1 Receptor (IGF1-R) and the endoplasmic reticulum chaperone GRP78/BIP in this compound-resistant pancreatic cancer cells.[6][7]
-
Metabolic Reprogramming: Pancreatic cancer cells that rely on glycolysis for energy may be less susceptible to this compound-induced apoptosis.[4][8] These cells can upregulate glucose catabolism to prevent ERK1/2 inhibition and evade cell death.[4][8]
-
Autophagy: Autophagy may function as a survival mechanism in response to this compound treatment. In cell lines that do not undergo apoptosis, autophagic markers like LC3II and Beclin 1 are not suppressed.[5]
Q3: I am observing cell cycle arrest but not apoptosis in my this compound-treated pancreatic cancer cells. Why might this be?
This is a documented cellular response to this compound in certain pancreatic cancer cell lines.[6] While sensitive cell lines undergo apoptosis, typically preceded by G1-phase arrest, resistant cells may exhibit a persistent G1 or G2-M phase arrest without proceeding to apoptosis.[6] This differential response is linked to the activation of the Unfolded Protein Response (UPR) and increased levels of the chaperone protein GRP78/BIP in resistant cells.[6]
Q4: Can the resistance to this compound be overcome?
Yes, preclinical studies have shown that resistance to this compound can be overcome through combination therapies:
-
Targeting IGF1-R: Combining this compound with an IGF1-R inhibitor, such as AG1024, has shown synergistic effects in vitro and in vivo.[6][7]
-
Inhibiting Glycolysis: For cells that upregulate glycolysis as a resistance mechanism, combining this compound with a glycolysis inhibitor like 2-deoxy-D-glucose (2-DG) can promote apoptosis.[4][8]
-
Standard Chemotherapy: this compound has shown synergistic anti-cancer activity when combined with standard chemotherapeutic agents used in pancreatic cancer, such as 5-fluorouracil, oxaliplatin, and irinotecan.[6]
-
MEK and Immune Checkpoint Inhibition: In preclinical KPC mouse models, a triple therapy of this compound, the MEK inhibitor trametinib, and an immune checkpoint inhibitor (anti-PD-1 mAb) effectively slowed tumor growth.[9]
Troubleshooting Guides
Problem: Sub-optimal efficacy of this compound as a single agent in my in vivo model.
-
Possible Cause 1: Intrinsic Resistance of the Xenograft Model. The chosen pancreatic cancer cell line for the xenograft may have intrinsic resistance mechanisms.
-
Troubleshooting Step: Before in vivo studies, characterize the in vitro sensitivity of your cell line to this compound. Consider using cell lines known to be sensitive, such as HPAF-II or AsPC-1, as positive controls.[6]
-
-
Possible Cause 2: Pharmacokinetics. The dosing regimen may not be optimal.
-
Troubleshooting Step: this compound has a reported half-life of 4.3 hours in vivo.[2] Ensure your dosing schedule is frequent enough to maintain therapeutic concentrations. Dosing regimens of 50 mg/kg administered daily or three times a week by oral gavage have been shown to be effective in some models.[6]
-
-
Possible Cause 3: Tumor Microenvironment. The tumor microenvironment can contribute to drug resistance.[5]
-
Troubleshooting Step: Consider exploring combination therapies that target the tumor microenvironment or identified resistance pathways.
-
Problem: Inconsistent results in cell viability assays.
-
Possible Cause 1: Assay Timing. The anti-proliferative and apoptotic effects of this compound are time-dependent.
-
Possible Cause 2: Cell Seeding Density. Cell density can influence drug sensitivity.
-
Troubleshooting Step: Standardize your cell seeding density across all experiments and ensure cells are in the logarithmic growth phase at the time of treatment.
-
-
Possible Cause 3: Drug Stability. Improper storage or handling of this compound can affect its potency.
-
Troubleshooting Step: Store this compound stock solutions at -80°C for up to 2 years or -20°C for up to 1 year.[2] Aliquot the stock solution to avoid repeated freeze-thaw cycles.
-
Quantitative Data Summary
Table 1: In Vitro Anti-proliferative Activity of this compound in Pancreatic Cancer Cell Lines
| Cell Line | GI50 (µM) | Reference |
| AsPC1 | 0.09 | [5] |
| HPAFII | - | [5] |
| BxPC3 | 0.47 | [5] |
| CAPAN2 | - | [5] |
| PANC1 | 0.47 | [5] |
Note: Specific GI50 values for HPAFII and CAPAN2 were not provided in the source material, but they were included in the panel of tested cell lines.
Table 2: In Vivo Efficacy of this compound in Pancreatic Cancer Xenograft Models
| Xenograft Model | Treatment | Outcome | Reference |
| HPAF-II | 50 mg/kg this compound (3x/week) | Significant tumor growth inhibition | [6] |
| PANC-1 | 50 mg/kg this compound (daily) | Significant tumor growth inhibition (superior to ONC201) | [6] |
| Capan-2 | 50 mg/kg this compound (daily) | Significant tumor growth inhibition (superior to ONC201) | [6] |
| BxPC3 | 50 mg/kg this compound (3x/week) | Significant tumor growth inhibition | [6] |
| BxPC3 | This compound + 2-DG | Halted tumor growth (synergistic effect) | [4] |
Experimental Protocols
1. Cell Viability Assay (CellTiter-Glo®)
-
Objective: To determine the anti-proliferative effect of this compound.
-
Methodology:
-
Seed pancreatic cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound (e.g., 0-5 µM) or vehicle control.[6]
-
Incubate for 72 hours.[6]
-
Equilibrate the plate and its contents to room temperature for 30 minutes.
-
Add CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
2. Western Blot Analysis for UPR Proteins and Apoptosis Markers
-
Objective: To assess the activation of the Unfolded Protein Response (UPR) and apoptosis pathways following this compound treatment.
-
Methodology:
-
Plate pancreatic cancer cells and treat with the desired concentrations of this compound or vehicle control for the specified time (e.g., 48 or 72 hours).[6]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include those against GRP78/BIP, ATF4, phosphorylated EIF2α, cleaved PARP, and cleaved Caspase 8.[5][6][10] Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
3. Murine Xenograft Model
-
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
-
Methodology:
-
Subcutaneously inject a suspension of human pancreatic cancer cells (e.g., BxPC3, 3x10^5 cells) in Matrigel into the flank of immunocompromised mice (e.g., nude mice).[4][9]
-
Monitor tumor growth regularly by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).
-
When tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.[4]
-
Administer this compound (e.g., 50 mg/kg) or vehicle control via oral gavage at a predetermined schedule (e.g., daily or three times per week).[6]
-
Monitor tumor volume and mouse weight every few days.[9]
-
At the end of the experiment, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation markers like Ki67).[11]
-
Visualizations
References
- 1. Leukemia Publication Demonstrates Imipridone this compound Mechanism of Action and Efficacy in AML - BioSpace [biospace.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. This compound is a Novel Mitocan Acting Synergistically with Glycolysis Inhibition in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Anti-pancreatic cancer activity of this compound involves the unfolded protein response (UPR) and is reduced by IGF1-R and GRP78/BIP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. This compound is a Novel Mitocan Acting Synergistically with Glycolysis Inhibition in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. oncotarget.com [oncotarget.com]
Overcoming Onc212 resistance by targeting IGF1-R or GRP78/BIP
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the anti-cancer agent ONC212, with a focus on the roles of Insulin-like Growth Factor 1 Receptor (IGF1-R) and Glucose-Regulated Protein 78 (GRP78/BIP).
Troubleshooting Guides
Issue 1: Reduced this compound Efficacy in Pancreatic Cancer Cell Lines
Question: My pancreatic cancer cell line (e.g., PANC-1, BxPC3) shows a diminished response to this compound treatment compared to sensitive lines (e.g., HPAF-II). What is the potential mechanism and how can I overcome this?
Answer:
Reduced sensitivity to this compound in certain pancreatic cancer cell lines is often associated with the upregulation of pro-survival pathways that counteract the drug's therapeutic effects. Two key players implicated in this resistance mechanism are the IGF1-R and the endoplasmic reticulum (ER) chaperone GRP78/BIP.[1][2][3]
-
IGF1-R Upregulation: Some tumor cells upregulate the IGF1-R, a receptor tyrosine kinase that promotes cell survival, proliferation, and invasion.[1][4] This can dampen the apoptotic signals induced by this compound.
-
GRP78/BIP-Mediated Stress Response: this compound induces cellular stress, leading to the accumulation of unfolded proteins in the ER and triggering the Unfolded Protein Response (UPR).[1][5] In resistant cells, the pro-survival chaperone GRP78/BIP can be elevated, helping the cells to cope with this stress and evade apoptosis.[1][5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for reduced this compound efficacy.
Solution:
To overcome this compound resistance, a combination therapy approach is recommended:
-
Targeting IGF1-R: Co-treatment of this compound with an IGF1-R inhibitor, such as AG1024, has been shown to be an active combination, even in in-vivo models.[1][2][3] This dual approach simultaneously blocks the primary action of this compound and the pro-survival signaling from IGF1-R.
-
Targeting GRP78/BIP: While direct pharmacological inhibitors of GRP78 are not yet FDA-approved, experimental approaches such as siRNA-mediated knockdown of GRP78 can be employed to sensitize resistant cells to this compound.[1] However, it's important to note that compensation by other ER chaperones might occur.[1][5]
Issue 2: Lack of Apoptosis Induction Despite Cell Cycle Arrest
Question: Following this compound treatment, I observe cell cycle arrest (e.g., in S-G2/M phases), but the cells do not proceed to apoptosis. Why is this happening?
Answer:
This phenomenon is characteristic of this compound-resistant pancreatic cancer cells.[6] While this compound effectively induces cellular stress and halts proliferation, resistant cells can activate survival mechanisms that prevent the induction of apoptosis. The upregulation of GRP78/BIP is a key survival mechanism in this context.[1] GRP78/BIP helps to manage the ER stress caused by this compound, thereby preventing the activation of the terminal UPR, which would lead to apoptosis.
Signaling Pathway of this compound-Induced Stress and Resistance:
Caption: this compound-induced stress and resistance pathway.
Solution:
To push the cells from cell cycle arrest into apoptosis, consider the following:
-
Combination with IGF1-R inhibitors: As mentioned previously, blocking the pro-survival IGF1-R pathway with inhibitors like AG1024 can tip the balance towards apoptosis.
-
Targeting the UPR: While challenging, strategies to modulate the UPR from a pro-survival to a pro-apoptotic state could be effective. This might involve targeting other components of the UPR pathway.
Frequently Asked Questions (FAQs)
Q1: What are the typical concentrations of this compound and AG1024 to use in combination studies?
A1: Based on preclinical studies in pancreatic cancer cell lines, the following concentration ranges have been shown to be effective for synergistic effects:
It is always recommended to perform a dose-response matrix to determine the optimal synergistic concentrations for your specific cell line.
Q2: How can I confirm the upregulation of IGF1-R and GRP78/BIP in my resistant cells?
A2: You can use standard molecular biology techniques to assess the expression levels of these proteins:
-
Western Blot: This will allow you to detect changes in protein levels. Use antibodies specific for IGF1-R and GRP78/BIP.
-
qRT-PCR: This will measure changes in mRNA expression levels of the IGF1R and HSPA5 (the gene encoding GRP78/BIP) genes.
Q3: Are there any in-vivo data supporting the combination of this compound and an IGF1-R inhibitor?
A3: Yes, preclinical studies using xenograft models of pancreatic cancer have demonstrated the efficacy of combining this compound with the IGF1-R inhibitor AG1024.[1][2][3]
Data Presentation
Table 1: GI50 Values of this compound in Pancreatic Cancer Cell Lines
| Cell Line | This compound GI50 (µM) | Sensitivity |
| HPAF-II | ~5 | Sensitive |
| AsPC-1 | < 5 | Sensitive |
| PANC-1 | > 20 | Resistant |
| BxPC3 | > 20 | Resistant |
| Capan 2 | > 20 | Resistant |
Data synthesized from published studies.[4][7] Actual values may vary between experiments.
Table 2: Synergistic Combinations with this compound in Resistant Pancreatic Cancer Cell Lines
| Combination Agent | Cell Lines Tested | Outcome |
| 5-Fluorouracil | PANC-1, BxPC3, Capan 2 | Synergy |
| Oxaliplatin | PANC-1, BxPC3, Capan 2 | Synergy |
| Irinotecan | PANC-1, BxPC3, Capan 2 | Synergy |
| Crizotinib | PANC-1, BxPC3 | Synergy |
| AG1024 (IGF1-R inhibitor) | HPAF-II, PANC-1, BxPC3, Capan 2 | Synergy |
Data from combination experiments measuring cell viability.[4][8]
Experimental Protocols
Protocol 1: Cell Viability Assay (CellTiter-Glo)
Objective: To assess the effect of this compound, alone or in combination, on the viability of pancreatic cancer cells.
Materials:
-
Pancreatic cancer cell lines (e.g., PANC-1, HPAF-II)
-
Complete culture medium
-
96-well opaque-walled plates
-
This compound
-
Combination drug (e.g., AG1024)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed 5 x 10³ cells per well in 100 µL of complete culture medium in a 96-well plate.[9]
-
Incubate overnight at 37°C and 5% CO₂.
-
Treat cells with serial dilutions of this compound and/or the combination drug. Include vehicle-only controls.
-
Incubate for 72 hours.[9]
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blot Analysis for IGF1-R and GRP78/BIP
Objective: To determine the protein expression levels of IGF1-R and GRP78/BIP in response to this compound treatment.
Materials:
-
Treated and untreated cell lysates
-
Protein assay reagent (e.g., BCA)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-IGF1-R, anti-GRP78/BIP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells and determine protein concentration.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and apply chemiluminescent substrate.
-
Visualize protein bands using an imaging system.
-
Quantify band intensity and normalize to a loading control (e.g., β-actin).
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
Objective: To measure the mRNA expression levels of IGF1R and HSPA5 (GRP78/BIP).
Materials:
-
Treated and untreated cells
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for IGF1R, HSPA5, and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Procedure:
-
Extract total RNA from cells.
-
Synthesize cDNA from 1-2 µg of RNA.
-
Set up qPCR reactions with primers for target genes and the housekeeping gene.
-
Run the qPCR program on a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the control condition.
Experimental Workflow for Combination Studies:
Caption: General experimental workflow for combination studies.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Anti-pancreatic cancer activity of this compound involves the unfolded protein response (UPR) and is reduced by IGF1-R and GRP78/BIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Anti-pancreatic cancer activity of this compound involves the unfolded protein response (UPR) and is reduced by IGF1-R and GRP78/BIP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. oncotarget.com [oncotarget.com]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
Impact of cellular metabolic profile on Onc212 sensitivity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the impact of cellular metabolic profiles on ONC212 sensitivity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule of the imipridone class that functions as a "mitocan". Its primary mechanism of action involves the hyperactivation of the mitochondrial caseinolytic protease P (ClpP)[1]. This leads to the degradation of various mitochondrial proteins, including those involved in oxidative phosphorylation (OXPHOS), ultimately causing mitochondrial dysfunction and impairing cellular energy production[2].
Q2: How does the cellular metabolic profile influence a cancer cell's sensitivity to this compound?
A2: A cancer cell's reliance on either oxidative phosphorylation (OXPHOS) or glycolysis is a key determinant of its sensitivity to this compound.
-
OXPHOS-dependent cells: These cells are highly sensitive to this compound. The drug's disruption of mitochondrial function and OXPHOS leads to a significant drop in ATP production, triggering apoptosis[2][3][4].
-
Glycolysis-dependent cells: These cells are generally less sensitive to this compound. While this compound still impairs their mitochondrial function, they can compensate by upregulating glycolysis to maintain ATP levels. This metabolic flexibility allows them to evade apoptosis and instead may lead to cell cycle arrest[2][3][4].
Q3: What is the role of GPR132 in this compound's mechanism of action?
A3: In addition to its effects on ClpP, this compound has been identified as an agonist for the G protein-coupled receptor GPR132[5][6][7]. Activation of GPR132 is associated with the integrated stress response and can contribute to the anti-cancer effects of this compound, particularly in hematologic malignancies like acute myeloid leukemia (AML)[5].
Q4: Can the tumor microenvironment affect this compound sensitivity?
A4: Yes, the tumor microenvironment can significantly impact this compound efficacy. Factors such as high glucose levels and hypoxia can promote a glycolytic phenotype in cancer cells, thereby rendering them more resistant to this compound[2][8]. Conversely, conditions that force cells to rely on mitochondrial metabolism, such as culturing them in galactose-containing medium, can increase their sensitivity to the drug[2][8].
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected this compound sensitivity in our cancer cell line.
| Possible Cause | Troubleshooting Step |
| High Glycolytic Rate of the Cell Line | Assess the basal metabolic profile of your cell line using a Seahorse XF Analyzer to determine its reliance on glycolysis versus OXPHOS. Cells with a high basal glycolytic rate are expected to be less sensitive. |
| High Glucose Concentration in Culture Medium | Culture cells in a medium with a lower glucose concentration or switch to a galactose-based medium to force a shift towards OXPHOS and potentially increase sensitivity. |
| Hypoxic Culture Conditions | Ensure that your cell culture incubator has a properly calibrated oxygen sensor and is maintaining normoxic conditions (typically 21% O2), unless hypoxia is a specific experimental variable. Hypoxia can induce a glycolytic phenotype and resistance. |
| Low ClpP Expression | Verify the expression level of ClpP in your cell line via Western blot. Low or absent ClpP expression may confer resistance to this compound. |
Issue 2: this compound treatment leads to cell cycle arrest but not apoptosis.
| Possible Cause | Troubleshooting Step |
| Metabolic Switch to Glycolysis | This is an expected outcome in glycolysis-dependent cells. To confirm this, measure the extracellular acidification rate (ECAR) using a Seahorse XF Analyzer and lactate production after this compound treatment. An increase in these parameters suggests a switch to glycolysis. |
| Insufficient Drug Concentration or Treatment Duration | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for inducing apoptosis in your specific cell line. |
| Upregulation of Pro-survival Pathways | Investigate the expression of anti-apoptotic proteins (e.g., Bcl-2 family members) and the activation of survival signaling pathways (e.g., ERK1/2) post-treatment via Western blot. |
Issue 3: High variability in cell viability assay results.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding Density | Ensure a uniform cell seeding density across all wells of your microplate. Perform a cell count before seeding to ensure accuracy. |
| Edge Effects in Microplates | To minimize edge effects, avoid using the outermost wells of the microplate for experimental samples. Instead, fill them with sterile PBS or culture medium. |
| Assay Timing | For endpoint assays like CellTiter-Glo, ensure that the incubation time after adding the reagent is consistent for all plates and that the luminescent signal is read within the stable "glow-type" window. |
Data Presentation
Table 1: Summary of Expected this compound Effects Based on Cellular Metabolic Profile
| Metabolic Phenotype | Primary Energy Source | Expected this compound Sensitivity | Predicted Cellular Outcome | Key Biomarkers to Monitor |
| Oxidative | Oxidative Phosphorylation (OXPHOS) | High | Apoptosis | Decreased Oxygen Consumption Rate (OCR), Increased Cleaved PARP and Caspase-3 |
| Glycolytic | Glycolysis | Low | Cell Cycle Arrest | Increased Extracellular Acidification Rate (ECAR), Increased Lactate Production, Maintained p-ERK |
Table 2: Quantitative Parameters from Seahorse XF Mito Stress Test
| Parameter | Description | Expected Change in this compound-Sensitive Cells |
| Basal Respiration | Baseline oxygen consumption rate (OCR) | Decrease |
| ATP-Linked Respiration | OCR reduction after oligomycin injection | Significant Decrease |
| Maximal Respiration | OCR after FCCP injection | Decrease |
| Spare Respiratory Capacity | Difference between maximal and basal respiration | Decrease |
Experimental Protocols
Cell Viability Assessment using CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is adapted from the Promega technical manual.
Materials:
-
CellTiter-Glo® Reagent (Promega)
-
Opaque-walled multiwell plates (96-well or 384-well)
-
Multichannel pipette
-
Plate shaker
-
Luminometer
Procedure:
-
Seed cells in an opaque-walled multiwell plate at a predetermined density and allow them to attach overnight. Include control wells with medium only for background luminescence measurement.
-
Treat cells with various concentrations of this compound and a vehicle control. Incubate for the desired treatment duration (e.g., 48-72 hours).
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
Analysis of Cellular Respiration using Seahorse XF Cell Mito Stress Test
This protocol is a generalized procedure based on Agilent's Seahorse XF technology.
Materials:
-
Seahorse XF Analyzer (Agilent)
-
Seahorse XF Cell Culture Microplates (Agilent)
-
Seahorse XF Calibrant (Agilent)
-
Seahorse XF Base Medium (supplemented with glucose, pyruvate, and glutamine)
-
Oligomycin, FCCP, Rotenone/Antimycin A (typically included in Seahorse XF Cell Mito Stress Test Kit)
Procedure:
-
Day 1: Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a pre-optimized density and allow them to adhere overnight in a standard CO2 incubator.
-
Day 2: Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge overnight in a 37°C non-CO2 incubator by adding Seahorse XF Calibrant to each well of the utility plate.
-
Day 3: Assay:
-
Wash the cells with pre-warmed Seahorse XF Base Medium and then add the final volume of assay medium to each well.
-
Incubate the cell plate in a 37°C non-CO2 incubator for at least 30 minutes before the assay.
-
Load the injector ports of the hydrated sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A.
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell plate and start the assay. The instrument will measure the basal oxygen consumption rate (OCR) and then sequentially inject the compounds to measure key parameters of mitochondrial function.
-
Measurement of Glycolytic Activity using Seahorse XF Glycolysis Stress Test
This protocol is a generalized procedure based on Agilent's Seahorse XF technology.
Materials:
-
Seahorse XF Analyzer (Agilent)
-
Seahorse XF Cell Culture Microplates (Agilent)
-
Seahorse XF Calibrant (Agilent)
-
Seahorse XF Base Medium (supplemented with glutamine, but glucose-free)
-
Glucose, Oligomycin, 2-Deoxyglucose (2-DG) (typically included in Seahorse XF Glycolysis Stress Test Kit)
Procedure:
-
Follow the cell seeding and cartridge hydration steps as described for the Mito Stress Test.
-
Assay Day:
-
Wash the cells with pre-warmed glucose-free Seahorse XF Base Medium and add the final volume of this medium to each well.
-
Incubate the cell plate in a 37°C non-CO2 incubator for at least 30 minutes.
-
Load the injector ports of the hydrated sensor cartridge with glucose, oligomycin, and 2-DG.
-
Calibrate the sensor cartridge and then run the assay. The instrument will measure the basal extracellular acidification rate (ECAR) and then sequentially inject the compounds to assess glycolysis, glycolytic capacity, and glycolytic reserve.
-
Western Blot for OXPHOS Proteins
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against OXPHOS complex subunits (e.g., NDUFB8, SDHB, UQCRC2, MTCO1, ATP5A) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Treat cells with this compound for the desired time, then wash with ice-cold PBS and lyse with RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
Visualizations
Caption: this compound signaling pathway and metabolic influence.
Caption: Experimental workflow for assessing this compound sensitivity.
References
- 1. youtube.com [youtube.com]
- 2. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 3. tabaslab.com [tabaslab.com]
- 4. This compound is a Novel Mitocan Acting Synergistically with Glycolysis Inhibition in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CellTiter-Glo® 3D Cell Viability Assay Protocol [worldwide.promega.com]
- 6. 4.6. Cell Viability Assay [bio-protocol.org]
- 7. static1.squarespace.com [static1.squarespace.com]
- 8. scribd.com [scribd.com]
Optimizing ONC212 Treatment for Apoptosis Induction: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for optimizing ONC212 treatment duration to induce apoptosis in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action of this compound in inducing apoptosis?
A1: this compound is a small molecule imipridone that induces apoptosis through a multi-faceted mechanism. Primarily, it upregulates the expression of Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) and its death receptor DR5.[1] This engagement of the extrinsic apoptosis pathway leads to the activation of caspase-8 and subsequent executioner caspases. Additionally, this compound induces the Integrated Stress Response (ISR), contributing to the pro-apoptotic signaling.[1][2] It also targets the mitochondrial protease ClpP, leading to mitochondrial dysfunction in cancer cells.[2][3]
Q2: How does this compound differ from its parent compound, ONC201?
A2: this compound is a fluorinated analog of ONC201 with significantly greater potency. It has been shown to induce apoptosis at lower concentrations and at earlier time points compared to ONC201 in sensitive cancer cell lines.[1][4]
Q3: What is a typical effective concentration range for this compound to induce apoptosis?
A3: The effective concentration of this compound for apoptosis induction is cell-line dependent and typically falls within the nanomolar to low micromolar range. For sensitive cell lines such as AsPC-1 and HPAF-II, concentrations as low as 0.09 to 0.4 µM have been shown to be effective.[2] A dose-response experiment is crucial to determine the optimal concentration for your specific cell line.
Q4: What is the recommended treatment duration to observe apoptosis with this compound?
A4: The optimal treatment duration varies among cell lines. Apoptotic markers such as cleaved PARP and caspase-3 can be detected as early as 24 hours post-treatment in sensitive cell lines.[5][6] However, in some cell lines, a longer incubation of 48 to 72 hours may be necessary to observe a significant apoptotic population.[1][2][4] A time-course experiment is highly recommended.
Q5: Are all cancer cell lines sensitive to this compound-induced apoptosis?
A5: No, sensitivity to this compound is cell-context dependent. Cells that are more reliant on oxidative phosphorylation (OXPHOS) for their energy production tend to be more sensitive to this compound.[2] In contrast, cells that primarily utilize glycolysis may exhibit resistance and undergo growth arrest instead of apoptosis.[2]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| No or low apoptosis observed after this compound treatment. | 1. Sub-optimal this compound concentration: The concentration used may be too low for the specific cell line. | Perform a dose-response experiment (e.g., 0.1 µM to 10 µM) to determine the optimal concentration for your cell line. |
| 2. Insufficient treatment duration: The incubation time may be too short to induce a detectable level of apoptosis. | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration. | |
| 3. Cell line resistance: The cell line may be intrinsically resistant to this compound. This can be due to a high glycolytic rate or upregulation of anti-apoptotic proteins.[1][2] | - Assess the metabolic profile of your cell line. Consider combining this compound with a glycolysis inhibitor like 2-deoxy-D-glucose (2-DG) for glycolytic cells.[2]- Evaluate the expression of anti-apoptotic proteins (e.g., XIAP, Mcl-1).[1] Consider co-treatment with inhibitors of these proteins. | |
| 4. Mycoplasma contamination: Mycoplasma can alter cellular responses to drugs. | Test your cell cultures for mycoplasma contamination and discard any positive cultures. | |
| High background apoptosis in untreated control cells. | 1. Unhealthy cells: Cells may be stressed due to over-confluency, nutrient deprivation, or improper handling. | Ensure cells are in the logarithmic growth phase and are not overly confluent at the time of treatment. Use fresh culture medium. |
| 2. Contamination: Bacterial or fungal contamination can induce cell death. | Regularly check cultures for contamination. Use appropriate aseptic techniques. | |
| Inconsistent results between experiments. | 1. Variation in cell passage number: Cellular characteristics can change with increasing passage number. | Use cells within a consistent and low passage number range for all experiments. |
| 2. Inconsistent this compound stock: Degradation of the compound can lead to reduced activity. | Prepare fresh stock solutions of this compound in DMSO and store them in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. | |
| 3. Variation in experimental procedure: Minor differences in cell seeding density, treatment duration, or assay execution can lead to variability. | Standardize all experimental parameters and document them carefully. |
Quantitative Data Summary
Table 1: this compound GI50 Values in Pancreatic Cancer Cell Lines (72h Treatment)
| Cell Line | GI50 (µM) |
| AsPC-1 | 0.09 |
| HPAF-II | 0.11 |
| BxPC3 | >1 |
| PANC-1 | >1 |
| Capan-2 | >1 |
| (Data summarized from a study on pancreatic cancer cell lines)[2] |
Table 2: Apoptosis Induction in Pancreatic Cancer Cell Lines (48h Treatment)
| Cell Line | This compound Conc. (µM) | PARP Cleavage |
| AsPC-1 | 0.2, 0.4 | Yes |
| HPAF-II | 0.2, 0.4 | Yes |
| BxPC3 | 0.2, 0.4 | No |
| PANC-1 | 0.2, 0.4 | No |
| (Data summarized from a study on pancreatic cancer cell lines)[2] |
Experimental Protocols
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol is for determining the dose-response of a cell line to this compound.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well clear or opaque-walled plates (depending on the assay)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT reagent or CellTiter-Glo® reagent
-
Solubilization solution (for MTT)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A common concentration range to test is 0.01 µM to 20 µM. Include a vehicle control (DMSO) at the highest concentration used for this compound.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Following incubation, perform the cell viability assay according to the manufacturer's instructions (e.g., add MTT reagent, incubate, and then add solubilization solution, or add CellTiter-Glo® reagent and read luminescence).
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the GI50 value.
Annexin V/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry
This protocol is for quantifying the percentage of apoptotic cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
6-well plates
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentration of this compound (determined from the cell viability assay) and a vehicle control for the desired time (e.g., 24, 48 hours).
-
Harvest the cells, including both adherent and floating cells. For adherent cells, use trypsin and neutralize with serum-containing medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[7][8]
Western Blotting for Cleaved Caspase-3 and Cleaved PARP
This protocol is for the qualitative detection of key apoptotic markers.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
6-well plates
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-cleaved caspase-3, anti-cleaved PARP, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described for the Annexin V assay.
-
After treatment, wash the cells with cold PBS and lyse them in RIPA buffer.
-
Clear the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. An increase in the cleaved forms of caspase-3 and PARP indicates apoptosis induction.[9][10]
Visualizations
References
- 1. Anti-pancreatic cancer activity of this compound involves the unfolded protein response (UPR) and is reduced by IGF1-R and GRP78/BIP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a Novel Mitocan Acting Synergistically with Glycolysis Inhibition in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound, alone or in synergistic conjunction with Navitoclax (ABT-263), promotes cancer cell apoptosis via unconventional mitochondrial-independent caspase-3 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. immunostep.com [immunostep.com]
- 9. m.youtube.com [m.youtube.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
Technical Support Center: Cross-Resistance Studies of ONC201 and ONC212
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating cross-resistance between the imipridone compounds ONC201 and its analogue, ONC212, in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: We are observing minimal cytotoxic effects with ONC201 in our cancer cell line. Is this expected, and would this compound be a better alternative?
A1: It is not uncommon for certain cancer cell lines to exhibit intrinsic resistance to ONC201. Studies have shown that this compound, a fluorinated analogue of ONC201, often demonstrates greater potency and can be effective in cell lines that are resistant to ONC201.[1][2] For instance, in a panel of pancreatic cancer cell lines, this compound showed significantly lower GI50 values (in the range of 0.1-0.4 µM) compared to ONC201 (GI50 values of 4-9 µM).[1] Therefore, if you are observing limited efficacy with ONC201, testing this compound is a logical next step.
Q2: What are the known molecular mechanisms that can confer resistance to both ONC201 and this compound?
A2: A primary mechanism of resistance to imipridones involves the activation of the Unfolded Protein Response (UPR). Specifically, cancer cells that can upregulate the ER chaperone GRP78/BIP upon treatment tend to be more resistant.[1][2][3] This chaperone helps to mitigate cellular stress induced by ONC201 and this compound, thereby promoting cell survival. Additionally, the loss of the mitochondrial protease CLPP, a key target of these compounds, can lead to complete resistance. Hyperactivation of pro-survival signaling pathways, such as the PI3K/Akt pathway, has also been identified as a mechanism of resistance.[4]
Q3: Our cells seem to be growth arrested but are not undergoing apoptosis after treatment with ONC201 or this compound. Why might this be?
A3: This observation is consistent with findings in some cancer cell lines. The cellular outcome of ONC201/ONC212 treatment is context-dependent. In some cells, these compounds induce a potent apoptotic response, while in others, the primary effect is cell cycle arrest without significant apoptosis.[1][5] This differential response is often linked to the cell's ability to manage the drug-induced cellular stress. Resistant cells may activate pro-survival pathways, like the UPR, which allows them to survive but remain in a state of arrested growth.[1][2]
Q4: Are there any known combination strategies to overcome resistance to ONC201 or this compound?
A4: Yes, several combination strategies have been explored to enhance the efficacy of ONC201 and this compound in resistant cell lines. One approach is to co-administer these agents with inhibitors of pathways that contribute to resistance. For example, combining ONC201/ONC212 with an IGF1-R inhibitor (like AG1024) has been shown to be synergistic in pancreatic cancer cell lines.[1][6] Similarly, for cells with hyperactivated PI3K/Akt signaling, combination with a PI3K/Akt inhibitor, such as paxalisib, has demonstrated synergistic cytotoxicity.[4]
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assay Results
-
Possible Cause: Inconsistent cell seeding density, edge effects in multi-well plates, or improper reagent equilibration.
-
Troubleshooting Steps:
-
Ensure a homogenous single-cell suspension before seeding.
-
Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.
-
Allow the plates and reagents (e.g., CellTiter-Glo®) to equilibrate to room temperature for at least 30 minutes before use.
-
Verify the linearity of the assay for your specific cell line by performing a cell titration experiment.
-
Issue 2: No Detectable Cleaved PARP or Caspase-3 in Western Blot After Treatment
-
Possible Cause: The cell line may be undergoing growth arrest instead of apoptosis, or the time point of analysis is not optimal.
-
Troubleshooting Steps:
-
Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal time for observing apoptotic markers.
-
Include a positive control for apoptosis (e.g., staurosporine treatment) to ensure the assay is working correctly.
-
Analyze cell cycle distribution by flow cytometry to determine if the cells are arresting in a particular phase (e.g., G1/G0).[7]
-
Consider that in some cell lines, this compound may induce apoptosis at earlier time points and lower doses than ONC201.[5]
-
Issue 3: Inconsistent Upregulation of UPR Target Genes in qRT-PCR
-
Possible Cause: Poor RNA quality, inefficient reverse transcription, or suboptimal primer design.
-
Troubleshooting Steps:
-
Assess RNA integrity using a Bioanalyzer or gel electrophoresis.
-
Use a high-quality reverse transcription kit and ensure consistent amounts of RNA input.
-
Validate primer efficiency for target genes (e.g., ATF4, CHOP, BIP) and a stable housekeeping gene.
-
Include a positive control for UPR induction (e.g., tunicamycin or thapsigargin) to confirm the experimental setup can detect UPR activation.
-
Data Presentation
Table 1: Comparative Growth Inhibition (GI50) of ONC201 and this compound in Pancreatic Cancer Cell Lines
| Cell Line | ONC201 GI50 (µM) | This compound GI50 (µM) | Sensitivity Profile |
| HPAF-II | ~5 | ~0.1 | Sensitive to this compound |
| AsPC-1 | ~4 | ~0.09 | Sensitive to this compound |
| PANC-1 | ~9 | ~0.4 | Relatively Resistant |
| BxPC3 | ~8 | ~0.3 | Relatively Resistant |
| Capan-2 | ~7 | ~0.2 | Relatively Resistant |
Data compiled from studies on pancreatic cancer cell lines after 72 hours of treatment.[1][7]
Experimental Protocols
Cell Viability Assessment (CellTiter-Glo® Assay)
This protocol is adapted from the manufacturer's instructions and published studies.[8][9][10]
-
Cell Seeding: Seed cancer cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of complete growth medium. Include wells with medium only for background measurement.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Treatment: Add serial dilutions of ONC201 or this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® reagent and the cell plate to room temperature for approximately 30 minutes.
-
Assay: Add 100 µL of CellTiter-Glo® reagent to each well.
-
Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record luminescence using a plate reader.
-
Analysis: Subtract the background luminescence from all readings and normalize the data to the vehicle control. Calculate GI50 values using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis of UPR Proteins
This protocol provides a general framework for detecting UPR-related proteins.[1][11]
-
Cell Lysis: After treatment with ONC201/ONC212 for the desired time (e.g., 48-72 hours), wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a 4-20% gradient SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against UPR-related proteins (e.g., GRP78/BIP, ATF4, CHOP, and a loading control like β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Quantitative Real-Time PCR (qRT-PCR) for UPR Gene Expression
This protocol outlines the steps for measuring the expression of UPR target genes.[1][11]
-
RNA Extraction: Following drug treatment (e.g., 48 hours), extract total RNA from the cells using a commercial kit (e.g., RNeasy Mini Kit).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers for the genes of interest (e.g., HSPA5 (BIP), ATF4, DDIT3 (CHOP)) and a housekeeping gene (e.g., GAPDH or ACTB).
-
Thermal Cycling: Perform the qPCR on a real-time PCR system with appropriate cycling conditions (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).
-
Data Analysis: Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle-treated control.
Visualizations
References
- 1. Anti-pancreatic cancer activity of this compound involves the unfolded protein response (UPR) and is reduced by IGF1-R and GRP78/BIP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.com]
- 3. Identification and Characterization of Endoplasmic Reticulum Stress-Induced Apoptosis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. promega.com [promega.com]
- 7. This compound is a Novel Mitocan Acting Synergistically with Glycolysis Inhibition in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ASCO – American Society of Clinical Oncology [asco.org]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 10. promega.com [promega.com]
- 11. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: GPR132 Expression and Onc212 Sensitivity
Welcome to the technical support center for researchers investigating the role of G protein-coupled receptor 132 (GPR132) expression in predicting sensitivity to the anti-cancer agent Onc212. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the relationship between GPR132 expression and sensitivity to this compound?
A1: Current research indicates a positive correlation between GPR132 mRNA expression and sensitivity to this compound in various cancer cell lines, particularly in hematological malignancies like acute myeloid leukemia (AML).[1][2] Higher GPR132 expression is often associated with increased pro-apoptotic effects of this compound.[1] this compound is a selective agonist of GPR132, and its anti-tumor activity is linked to the activation of this receptor.[1][2][3][4]
Q2: My cells have high GPR132 expression, but show low sensitivity to this compound. What could be the reason?
A2: While there is a general positive correlation, other factors can influence this compound sensitivity. Consider the following:
-
Cellular Context: The downstream signaling pathways of GPR132 can be cell-type specific. Resistance might be mediated by alternative survival pathways that are dominant in your specific cell line.
-
GPR132 Functionality: Ensure the expressed GPR132 is a functional receptor capable of binding to this compound and initiating a downstream signal.
-
Drug Efflux: Overexpression of multidrug resistance pumps could lead to reduced intracellular concentrations of this compound.
-
Metabolic State: The metabolic state of the cancer cells can impact their response to this compound. For instance, cells that rely on glycolysis might respond differently.[5]
Q3: What is the proposed mechanism of action for this compound via GPR132?
A3: this compound, an imipridone compound, acts as an agonist for the orphan G protein-coupled receptor GPR132.[1][2][3] Activation of GPR132 by this compound is believed to trigger an integrated stress response and induce apoptosis in cancer cells.[1][6] This process can involve the upregulation of TRAIL/DR5 and the reduction of anti-apoptotic proteins like MCL-1.[1][5][7] In some contexts, GPR132 activation has been linked to G2/M cell cycle arrest.[2]
Q4: Are there any known downstream signaling pathways for GPR132 that might be relevant to this compound's action?
A4: Yes, GPR132 is known to be a sensor for lactate and acidic pH in the tumor microenvironment, which can influence macrophage polarization and cancer metastasis.[8][9][10][11][12] Upon activation, GPR132 can signal through various G alpha proteins, including Gαq.[1][13] In natural killer (NK) cells, GPR132 has been shown to regulate cell function through the Gαs/CSK/ZAP70/NF-κB signaling pathway.[14] The specific downstream effectors relevant to this compound-induced apoptosis may vary between cell types.
Troubleshooting Guides
Problem 1: Inconsistent results in cell viability assays after this compound treatment.
-
Possible Cause: Variation in cell seeding density.
-
Solution: Ensure a consistent number of cells are seeded in each well. Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration.
-
-
Possible Cause: Inconsistent drug concentration.
-
Solution: Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Verify the final concentration in the culture medium.
-
-
Possible Cause: Edge effects in multi-well plates.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity and minimize evaporation.
-
-
Possible Cause: Fluctuation in incubation time.
-
Solution: Adhere to a strict and consistent incubation time for all experimental plates.
-
Problem 2: Difficulty in detecting a significant apoptotic population after this compound treatment.
-
Possible Cause: Suboptimal drug concentration or treatment duration.
-
Solution: Perform a dose-response and time-course experiment to identify the optimal concentration and incubation time for inducing apoptosis in your specific cell line. Induction of apoptosis by this compound can be an earlier event than with other compounds.[7]
-
-
Possible Cause: Insensitive apoptosis detection method.
-
Solution: Consider using a combination of apoptosis assays, such as Annexin V/Propidium Iodide staining and a caspase activity assay, to confirm apoptosis.
-
-
Possible Cause: Cell line is resistant to apoptosis.
-
Solution: Investigate the expression of key apoptosis-regulating proteins (e.g., Bcl-2 family members) in your cell line.
-
Problem 3: Low or undetectable GPR132 expression in the cancer cell line of interest.
-
Possible Cause: The cell line may not endogenously express GPR132.
-
Solution: Screen a panel of different cancer cell lines to identify one with sufficient GPR132 expression. Alternatively, you can transiently or stably overexpress GPR132 in your cell line of interest to study its role in this compound sensitivity.
-
-
Possible Cause: Inefficient RNA extraction or qPCR primers.
-
Solution: Use a high-quality RNA extraction kit and design and validate qPCR primers for GPR132 to ensure efficient and specific amplification.
-
Quantitative Data Summary
Table 1: this compound Sensitivity in Pancreatic Cancer Cell Lines
| Cell Line | This compound GI50 (µM) | Sensitivity Level |
| AsPC-1 | 0.09 | High |
| HPAF-II | 0.11 | High |
| BxPC-3 | > 0.47 | Low |
| PANC-1 | > 0.47 | Low |
Data extracted from studies on pancreatic cancer cell lines. GI50 is the concentration of a drug that inhibits cell growth by 50%.[5]
Table 2: Correlation of GPR132 Expression with this compound Sensitivity
| Cancer Type | Correlation | Significance |
| Acute Myeloid Leukemia (AML) | Positive | Statistically Significant |
| Leukemia and Lymphoma (GDSC panel) | Positive | Statistically Significant |
GDSC: Genomics of Drug Sensitivity in Cancer.[1][2]
Experimental Protocols
Protocol 1: Determination of this compound Sensitivity using a Cell Viability Assay (MTS/CTG)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment:
-
For MTS Assay: Add the MTS reagent to each well and incubate for 1-4 hours. Measure the absorbance at 490 nm using a microplate reader.
-
For CellTiter-Glo (CTG) Assay: Add the CTG reagent to each well, mix, and incubate for 10 minutes at room temperature. Measure the luminescence using a microplate reader.[5]
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the GI50/IC50 value.
Protocol 2: Measurement of GPR132 mRNA Expression by qRT-PCR
-
RNA Extraction: Isolate total RNA from your cancer cell lines using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, your synthesized cDNA, and validated primers for GPR132 and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Determine the cycle threshold (Ct) values for GPR132 and the housekeeping gene. Calculate the relative expression of GPR132 using the ΔΔCt method.
Protocol 3: Assessment of Apoptosis by Annexin V/Propidium Iodide Staining
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the optimal duration determined previously. Include a positive control (e.g., staurosporine) and a vehicle control.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, and necrotic) based on Annexin V and PI fluorescence.
Visualizations
Caption: Proposed signaling pathway of this compound through GPR132 activation.
Caption: Workflow for assessing the role of GPR132 in this compound sensitivity.
References
- 1. Imipridone this compound activates orphan G protein-coupled receptor GPR132 and integrated stress response in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Leukemia Publication Demonstrates Imipridone this compound Mechanism of Action and Efficacy in AML - BioSpace [biospace.com]
- 5. This compound is a Novel Mitocan Acting Synergistically with Glycolysis Inhibition in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. axonmedchem.com [axonmedchem.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. pnas.org [pnas.org]
- 10. Gpr132 sensing of lactate mediates tumor–macrophage interplay to promote breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. pnas.org [pnas.org]
- 13. Imipridone this compound activates orphan G protein-coupled receptor GPR132 and integrated stress response in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. GPR132 regulates the function of NK cells through the Gαs/CSK/ZAP70/NF-κB signaling pathway as a potential immune checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Role of Autophagy in Onc212 Cytotoxicity
Welcome to the technical support center for researchers investigating the effects of Onc212. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist in your experiments, with a specific focus on the interplay between this compound-induced cytotoxicity and the autophagy pathway.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a fluorinated imipridone, an analogue of the clinical-stage anti-cancer compound ONC201.[1][2] It functions as a dual agonist of the mitochondrial protease ClpP and the G protein-coupled receptor GPR132.[3][4] This dual engagement triggers downstream effects including the activation of the integrated stress response (ISR), disruption of mitochondrial bioenergetics, and inhibition of pro-survival signaling pathways like Akt/ERK, ultimately leading to cancer cell death, primarily through apoptosis.[2][3][5]
Q2: Is autophagy a confirmed escape mechanism from this compound cytotoxicity?
The role of autophagy in response to this compound treatment is context-dependent and may contradict the hypothesis of it being a universal escape mechanism. While autophagy is a known pro-survival pathway that can mediate resistance to various cancer therapies, some preclinical studies on pancreatic cancer suggest that this compound may actually suppress autophagy or that its cytotoxic effects are independent of autophagy inhibition.[6][7][8][9][10] For instance, one study noted that the autophagy inhibitor bafilomycin A1 did not rescue the this compound-induced suppression of ClpX, a regulatory partner of its target ClpP.[10] Therefore, it is crucial for researchers to experimentally determine the role of autophagy in their specific cancer model rather than assuming it serves as a resistance pathway.
Q3: We are observing an accumulation of autophagosomes (e.g., increased LC3-II puncta) after this compound treatment. Does this confirm the induction of protective autophagy?
Not necessarily. An increase in the number of autophagosomes is a common observation that can be misleading if not interpreted carefully.[11] This phenomenon can indicate one of two opposing scenarios:
-
Induction of Autophagy: The cell is upregulating the entire autophagic process to cope with the stress induced by this compound.
-
Blockade of Autophagic Flux: Autophagosomes are forming but are not efficiently fusing with lysosomes to form autolysosomes for degradation. This blockage can lead to an accumulation of autophagosomes and may even contribute to cell death.[11]
To distinguish between these possibilities, it is essential to measure autophagic flux.[12]
Q4: How can we definitively measure autophagic flux in our this compound experiments?
Measuring autophagic flux is critical for correctly interpreting the role of autophagy. No single assay is sufficient, and a multi-assay approach is strongly recommended.[11][12] A standard method involves assessing the levels of an autophagosome-associated protein, like LC3-II, in the presence and absence of a lysosomal inhibitor such as Bafilomycin A1 or Chloroquine (CQ).[13] If this compound treatment leads to a further increase in LC3-II levels when lysosomal degradation is blocked, it indicates an increase in autophagic flux. A lack of change suggests a blockage downstream.
Q5: What are the known resistance mechanisms to imipridones like this compound?
Resistance to the parent compound, ONC201, has been associated with the upregulation of the insulin-like growth factor 1 receptor (IGF1-R) and the endoplasmic reticulum chaperone GRP78/BIP.[14] Furthermore, the metabolic state of the cancer cell can significantly influence its sensitivity to this compound.[10] Cells that are highly dependent on oxidative phosphorylation (OXPHOS) tend to be more sensitive and undergo apoptosis, while cells that can switch to glycolysis may be more resistant and undergo growth arrest instead.[10]
Troubleshooting Guides
Issue 1: Inconsistent Cytotoxicity Results with this compound
-
Possible Cause 1: Cell Line Metabolic Profile. The cytotoxic efficacy of this compound is linked to the basal metabolic state of the cancer cells.[10] Highly glycolytic cells may be less sensitive than those reliant on oxidative phosphorylation.[10]
-
Troubleshooting Tip: Profile the basal metabolic state of your cell lines using an extracellular flux analyzer. Consider culturing less sensitive cells in a galactose-containing medium (instead of glucose) to force reliance on OXPHOS and re-assess this compound sensitivity.[10]
-
-
Possible Cause 2: Variable Expression of this compound Targets. The expression levels of GPR132 and ClpP can vary between cell lines, potentially affecting sensitivity.[3]
-
Troubleshooting Tip: Perform baseline characterization of your cell lines for GPR132 and ClpP expression via qPCR or Western blot to correlate with the observed GI50 values.
-
-
Possible Cause 3: Drug Stability and Handling.
-
Troubleshooting Tip: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.[1] Confirm the final concentration in your media and ensure consistent treatment times across experiments.
-
Issue 2: Ambiguous Western Blot Results for Autophagy Markers (e.g., LC3, p62)
-
Possible Cause 1: Insufficient Protein Loading or Poor Antibody Quality.
-
Troubleshooting Tip: Perform a protein concentration assay (e.g., BCA) to ensure equal loading. Use a validated antibody for LC3 that recognizes both LC3-I and LC3-II forms clearly. Include a positive control, such as cells treated with a known autophagy inducer (e.g., rapamycin) or inhibitor (e.g., Bafilomycin A1).
-
-
Possible Cause 2: Misinterpretation of Static Measurements. A single time-point measurement of LC3-II or p62/SQSTM1 can be inconclusive.[11] An increase in LC3-II could mean autophagy induction or a block in degradation. A decrease in p62 suggests active autophagic degradation, but no change is ambiguous.
-
Troubleshooting Tip: Implement an autophagic flux assay. Treat cells with this compound with and without a lysosomal inhibitor (e.g., 50-100 nM Bafilomycin A1 for the last 2-4 hours of the experiment) before harvesting cell lysates. A significant increase in LC3-II accumulation in the co-treated sample compared to this compound alone indicates active flux.
-
Quantitative Data Summary
The following tables summarize quantitative data reported in preclinical studies of this compound.
Table 1: In Vitro Growth Inhibition (GI50) of this compound in Pancreatic Cancer Cell Lines
| Cell Line | GI50 (μM) | Reference |
|---|---|---|
| AsPC-1 | 0.09 | [8] |
| HPAF-II | 0.12 (approx.) | [8] |
| BxPC-3 | 0.47 | [8] |
| CAPAN-2 | 0.25 (approx.) | [8] |
| PANC-1 | 0.35 (approx.) |[8] |
Table 2: Pharmacokinetic Properties of Orally Administered this compound
| Parameter | Value | Reference |
|---|---|---|
| Half-life (T1/2) | 4.3 hours | [1] |
| Max Concentration (Cmax) | 1.4 µg/mL | [1] |
| Clearance from blood | By 12 hours |[1] |
Key Experimental Protocols
Protocol 1: Cell Viability Assessment using CellTiter-Glo® Assay
This protocol is used to determine the dose-response relationship of this compound in cancer cell lines.[8]
-
Cell Seeding: Plate cells in an opaque-walled 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the drug-containing medium. Include vehicle-only (e.g., DMSO) control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) under standard cell culture conditions.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Record luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle-treated controls and plot the dose-response curve to calculate the GI50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Western Blotting for Apoptosis and Autophagy Markers
This protocol allows for the qualitative and semi-quantitative assessment of key proteins involved in this compound-induced signaling pathways.[10][14]
-
Cell Lysis: After treatment with this compound (+/- lysosomal inhibitors), wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate them on a 4-20% Tris-glycine polyacrylamide gel. For LC3 detection, a higher percentage gel (e.g., 15%) may yield better separation of LC3-I and LC3-II.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include:
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometry analysis can be performed using software like ImageJ to quantify relative protein expression levels, normalized to a loading control.
Visualizations
Below are diagrams illustrating key pathways and workflows relevant to investigating this compound and autophagy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Preclinical evaluation of the imipridone family, analogs of clinical stage anti-cancer small molecule ONC201, reveals potent anti-cancer effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pipeline | Jazz Pharmaceuticals [jazzpharma.com]
- 4. biospace.com [biospace.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Autophagy as a mechanism for anti-angiogenic therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound is a Novel Mitocan Acting Synergistically with Glycolysis Inhibition in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Guidelines for the use and interpretation of assays for monitoring autophagy (3rd edition) • Neurobiologie • Fachbereich Biologie, Chemie, Pharmazie [bcp.fu-berlin.de]
- 12. Guidelines for the use and interpretation of assays for monitoring autophagy (4th edition)1. [sites.broadinstitute.org]
- 13. Autophagy and chemotherapy resistance: a promising therapeutic target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oncotarget.com [oncotarget.com]
- 15. researchgate.net [researchgate.net]
- 16. Anti-pancreatic cancer activity of this compound involves the unfolded protein response (UPR) and is reduced by IGF1-R and GRP78/BIP - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Impact of Dopamine Pre-treatment on ONC212 Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the observation that pre-treatment with dopamine can impair the anti-cancer effects of ONC212.
Frequently Asked Questions (FAQs)
Q1: We observed a decrease in the cytotoxic effect of this compound after pre-treating our cancer cell lines with dopamine. Is this a known phenomenon?
A1: Yes, this has been reported. Studies have shown that pre-treatment with dopamine for 48 hours to one week can impair the cell viability suppression and cytotoxic effects of this compound in certain cancer cell lines, particularly pancreatic and colorectal cancer cells.[1][2][3] This protective effect has been observed in both cell viability and colony formation assays.[1][2][3]
Q2: What is the proposed mechanism behind dopamine's impairment of this compound's anti-cancer activity?
A2: The impairment of this compound's effect by dopamine pre-treatment does not appear to involve the canonical ONC201/212 signaling pathways.[1][2][3] Immunoblotting has shown that dopamine pre-treatment did not affect the ONC201-induced changes in ATF4, CHOP, DR5, and ClpX.[1][2][3] Instead, the mechanism is thought to involve the upregulation of anti-apoptotic proteins such as phosphorylated Bad (p-Bad), X-linked inhibitor of apoptosis protein (XIAP), FLICE-like inhibitory protein (FLIP), and phosphorylated Akt (pAkt).[1][2]
Q3: Is this impairment of this compound's effect universal across all cancer cell types?
A3: No, the protective effect of dopamine pre-treatment is not universal. For instance, this impairment was observed in colorectal cancer cells in colony assays, but not in pancreatic cancer cells in the same assay type.[1][2][3] Furthermore, no protection from imipridones was seen in brain tumor cell lines pre-treated with dopamine.[1][2][3] This suggests a cell-type-specific response.
Q4: Does this compound interact with dopamine receptors directly?
A4: While its analogue ONC201 is a known antagonist of dopamine receptors D2/3 (DRD2/3), this compound has not been reported to be an antagonist of these receptors.[1][3] The observation that dopamine still counteracts the cytotoxic effect of this compound was unexpected and suggests that the protective mechanism may be independent of direct competition at dopamine receptors.[1][3]
Troubleshooting Guide
Issue: My this compound treatment is less effective than expected in cells that might have been exposed to dopamine or other dopamine receptor agonists.
| Possible Cause | Troubleshooting Steps |
| Dopamine-induced upregulation of anti-apoptotic proteins. | 1. Assess Anti-Apoptotic Protein Levels: Perform Western blot analysis to check the expression levels of p-Bad, XIAP, FLIP, and pAkt in your dopamine pre-treated cells compared to untreated controls. An increase in these proteins could explain the observed resistance. 2. Co-treatment with Inhibitors: Consider co-treating the cells with inhibitors of the PI3K/Akt pathway to see if this can restore sensitivity to this compound. |
| Cell-type specific resistance. | 1. Literature Review: Check published literature to see if the cell line you are using has been reported to show this dopamine-induced resistance. 2. Test a Different Cell Line: If possible, repeat the experiment with a cell line that has been shown to not exhibit this protective effect (e.g., certain brain tumor cell lines).[1][2][3] |
| Off-target effects of dopamine. | 1. Use a Specific DRD2 Agonist: To investigate if the effect is mediated by DRD2, pre-treat cells with a specific DRD2 agonist like sumanirole. Studies have shown that sumanirole did not protect tumor cells from imipridone-induced killing, suggesting the dopamine effect may be DRD2-independent.[1][2][3] |
Quantitative Data Summary
The following tables summarize the quantitative findings from a key study on this topic.
Table 1: Effect of Dopamine Pre-treatment on this compound-induced Loss of Cell Viability
| Cell Line | Pre-treatment | Treatment | Observation |
| Pancreatic Cancer Cells | 48 hours with dopamine | This compound | Impaired cell viability suppression[1][2] |
| Colorectal Cancer Cells | 48 hours with dopamine | This compound | Impaired cell viability suppression[1][2] |
Table 2: Effect of Dopamine Pre-treatment on this compound Efficacy in Colony Formation Assays
| Cell Line | Pre-treatment | Treatment | Observation |
| HT29 (Colorectal Cancer) | 7 days with dopamine | This compound | Increased number of colonies (protection from cytotoxicity)[1] |
| BxPC3 (Pancreatic Cancer) | 7 days with dopamine | This compound | No significant impairment of this compound effect[1] |
Experimental Protocols
Cell Viability Assay (Using a Tetrazolium-based Reagent like MTT)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Dopamine Pre-treatment: The following day, treat the cells with the desired concentrations of dopamine or vehicle control. Incubate for the specified pre-treatment period (e.g., 48 hours).
-
This compound Treatment: After the pre-treatment period, remove the media containing dopamine and add fresh media with various concentrations of this compound. Include wells with vehicle control and dopamine-only controls. Incubate for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blotting for Anti-Apoptotic Proteins
-
Cell Lysis: After dopamine pre-treatment and this compound treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) from each sample onto a 10-12% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Bad, XIAP, FLIP, pAkt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Visualizations
Signaling Pathways
References
- 1. Dopamine pre-treatment impairs the anti-cancer effect of integrated stress response- and TRAIL pathway-inducing ONC201, ONC206 and this compound imipridones in pancreatic, colorectal cancer but not DMG cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopamine pre-treatment impairs the anti-cancer effect of integrated stress response- and TRAIL pathway-inducing ONC201, ONC206 and this compound imipridones in pancreatic, colorectal cancer but not DMG cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. e-century.us [e-century.us]
ONC212 Efficacy in Glycolysis-Dependent Cancer Cells: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficacy of ONC212 in glycolysis-dependent cancer cells. The information is based on preclinical findings and aims to address common experimental challenges.
Troubleshooting Guide
This guide is designed to help researchers identify and resolve common issues encountered during in vitro and in vivo experiments with this compound, particularly in cancer cell lines with a high glycolytic phenotype.
| Problem | Potential Cause | Suggested Solution |
| Low this compound efficacy (High GI50 values, minimal apoptosis) | High basal glycolysis in the cancer cell line: Cells that heavily rely on glycolysis for ATP production can compensate for this compound-induced mitochondrial dysfunction by further upregulating glycolysis.[1][2] | 1. Assess the metabolic profile of your cell line (see Experimental Protocols). Cells with low mitochondrial ATP production (mitoATP%) may be inherently less sensitive to this compound monotherapy. 2. Co-administer a glycolysis inhibitor, such as 2-deoxy-D-glucose (2-DG), to block the compensatory metabolic pathway.[1][2] This has been shown to synergistically enhance this compound-induced apoptosis.[1][3] 3. Culture cells in a glucose-restricted medium, such as replacing glucose with galactose, to force reliance on oxidative phosphorylation and increase sensitivity to this compound.[4] |
| Inconsistent results between experiments | Variability in cell culture conditions: Factors such as glucose concentration in the media and oxygen levels can significantly impact cellular metabolism and, consequently, the response to this compound. | 1. Standardize cell culture media and supplements. Use a consistent source and lot of media and serum. 2. Monitor and control for hypoxia. Conduct experiments under normoxic conditions unless hypoxia is an intended variable. Hypoxia can promote a glycolytic phenotype, potentially increasing resistance to this compound. |
| Lack of apoptosis induction despite growth arrest | Upregulation of survival pathways: Glycolysis-dependent cells treated with this compound may undergo cell cycle arrest without proceeding to apoptosis.[1][2] This can be linked to the maintenance of ERK1/2 phosphorylation, which is supported by the increased glycolytic flux.[1] | 1. Combine this compound with a glycolysis inhibitor (e.g., 2-DG) to inhibit the MAPK pathway and promote apoptosis.[5] 2. Investigate the role of the unfolded protein response (UPR). In some resistant cells, upregulation of ER chaperones like GRP78/BIP has been observed as a survival mechanism.[6] |
| Difficulty in translating in vitro findings to in vivo models | Tumor microenvironment and metabolic heterogeneity: The in vivo tumor microenvironment is often characterized by hypoxia and nutrient gradients, which can influence the metabolic state of cancer cells and their response to therapy.[5] | 1. Characterize the metabolic phenotype of the xenograft model. 2. Consider combination therapy. The combination of this compound and 2-DG has been shown to be effective in this compound-resistant xenograft models.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule of the imipridone class that targets the mitochondrial protease ClpP.[1][2] This interaction leads to the disruption of the ClpXP complex, impairing oxidative phosphorylation (OXPHOS) and reducing mitochondrial ATP production.[1][2][4]
Q2: Why are some cancer cells resistant to this compound?
A2: Resistance to this compound is often observed in cancer cells that are highly dependent on glycolysis for their energy needs.[1] These cells can compensate for the this compound-induced inhibition of OXPHOS by further increasing their glycolytic rate.[1][2] This metabolic adaptation allows them to maintain ATP levels and prevent the inhibition of pro-survival signaling pathways like ERK1/2, thus avoiding apoptosis.[1][5]
Q3: How can I determine if my cancer cell line is likely to be sensitive or resistant to this compound?
A3: The basal metabolic profile of a cancer cell line can be a predictor of its sensitivity to this compound.[1] Cells that are more dependent on OXPHOS (higher basal mitoATP%) tend to be more sensitive and undergo apoptosis upon treatment.[1][4] Conversely, cells with a high reliance on glycolysis are more likely to be resistant.[1] You can assess the metabolic phenotype of your cells using an extracellular flux analyzer (see Experimental Protocols).
Q4: What is the rationale for combining this compound with a glycolysis inhibitor?
A4: The combination of this compound with a glycolysis inhibitor, such as 2-DG, is a synergistic strategy to overcome resistance in highly glycolytic cancer cells.[1][3] this compound inhibits mitochondrial respiration, while the glycolysis inhibitor blocks the primary compensatory energy pathway. This dual blockade of ATP production leads to an energy crisis, inhibition of pro-survival signaling, and induction of apoptosis.
Q5: Are there other combination strategies to enhance this compound efficacy?
A5: Yes, besides glycolysis inhibitors, this compound has shown synergistic potential with standard chemotherapeutic agents like 5-fluorouracil, oxaliplatin, and irinotecan in pancreatic cancer cell lines.[7][8] Additionally, combination with an IGF1-R inhibitor (AG1024) has also been shown to be effective.[7]
Quantitative Data Summary
Table 1: GI50 Values of this compound in Various Pancreatic Cancer Cell Lines
| Cell Line | This compound GI50 (µM) | Metabolic Phenotype |
| HPAF-II | ~0.1-0.2 | Oxidative |
| AsPC-1 | ~0.1-0.2 | Oxidative |
| PANC-1 | ~0.2-0.4 | Glycolytic |
| BxPC3 | ~0.2-0.4 | Glycolytic |
| Capan-2 | ~0.2-0.4 | Glycolytic |
Data compiled from multiple studies.[6][7][9] Note that absolute GI50 values can vary between experiments.
Table 2: Synergistic Effects of this compound and 2-Deoxy-D-Glucose (2-DG)
| Cell Line | Treatment | Effect |
| BxPC3 | This compound + 2-DG | Strong synergism (Combination Index < 0.5)[1] |
| PANC-1 | This compound + 2-DG | Strong synergism (Combination Index < 0.5)[1] |
Experimental Protocols
Cell Viability Assay (CTG Assay)
This protocol is for determining the half-maximal growth inhibition concentration (GI50) of this compound.
-
Cell Seeding: Seed 5 x 10³ cells per well in a 96-well plate and incubate overnight at 37°C and 5% CO₂.[1]
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.06–2 µmol/L).[1] For combination studies, also treat with a range of concentrations of the second agent (e.g., 2-DG at 0.19–12.5 mmol/L).[1] Include vehicle-only control wells.
-
Incubation: Incubate the plates for 72 hours.[1]
-
Luminescence Reading: Use a luminescent-based cell viability assay, such as CellTiter-Glo® (Promega), according to the manufacturer's instructions.[1][7]
-
Data Analysis: Normalize the luminescence signal of the treated wells to the control wells to determine the percentage of cell viability.[1] Calculate the GI50 values using appropriate software (e.g., GraphPad Prism). For combination studies, calculate the Combination Index (CI) using software like CompuSyn, where CI < 1 indicates synergy.[1]
Assessment of Cellular Metabolism (Extracellular Flux Analysis)
This protocol outlines the use of an extracellular flux analyzer (e.g., Seahorse XF Analyzer) to determine the metabolic phenotype of cancer cells.
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density.
-
Assay Preparation: The day of the assay, replace the growth medium with a low-buffered assay medium (e.g., RPMI 1640 without bicarbonate) and incubate in a non-CO₂ incubator for 1 hour.[10]
-
Baseline Measurement: Measure the basal Oxygen Consumption Rate (OCR), an indicator of mitochondrial respiration, and the Extracellular Acidification Rate (ECAR), an indicator of glycolysis.[10]
-
Mitochondrial Stress Test (Optional): To determine the mitoATP production rate, perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A.[5]
-
Data Analysis: Calculate the basal OCR and ECAR values. The ratio of OCR to ECAR can provide an indication of the relative reliance on OXPHOS versus glycolysis. The mitoATP production rate can be calculated from the results of the mitochondrial stress test.[1]
Western Blotting for Key Signaling Proteins
This protocol is for detecting changes in protein expression and phosphorylation, such as PARP cleavage and ERK1/2 phosphorylation.
-
Cell Treatment and Lysis: Treat cells with this compound and/or other compounds for the desired time (e.g., 48 hours).[1] Lyse the cells in an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against the proteins of interest (e.g., cleaved PARP, phospho-ERK1/2, total ERK1/2, and a loading control like β-actin).
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Visualizations
Caption: this compound's differential effects on cancer cells based on their metabolic phenotype.
Caption: A workflow for evaluating this compound efficacy in different cancer cell types.
Caption: A decision tree for troubleshooting suboptimal this compound efficacy.
References
- 1. This compound is a Novel Mitocan Acting Synergistically with Glycolysis Inhibition in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a Novel Mitocan Acting Synergistically with Glycolysis Inhibition in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Anti-pancreatic cancer activity of this compound involves the unfolded protein response (UPR) and is reduced by IGF1-R and GRP78/BIP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. agilent.com [agilent.com]
Navigating ONC212: A Technical Guide to Understanding and Troubleshooting Cellular Response Variability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers working with ONC212, an investigational anti-cancer agent. Variability in cellular response is a common challenge in preclinical drug development. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to help you navigate these complexities and optimize your this compound-based research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule of the imipridone class with a multi-faceted mechanism of action. It is known to:
-
Act as an agonist of the G protein-coupled receptor GPR132.[1][2]
-
Function as a "mitocan," targeting the mitochondrial protease ClpP, which leads to the suppression of its regulatory partner ClpX, impairing oxidative phosphorylation (OXPHOS) and reducing mitochondrial ATP production.[4][5]
-
Upregulate the pro-apoptotic protein TRAIL and its receptor DR5.[3][4]
Q2: We are observing significant differences in this compound sensitivity across our panel of cell lines. What are the known drivers of this variability?
A2: Differential response to this compound is well-documented and can be attributed to several cell-intrinsic factors:
-
Metabolic Phenotype: Cells highly dependent on oxidative phosphorylation (OXPHOS) for their energy needs are generally more sensitive to this compound. In contrast, cells with a predominantly glycolytic metabolism may exhibit resistance by upregulating glucose catabolism to compensate for mitochondrial dysfunction.[4][5]
-
Unfolded Protein Response (UPR) Activation: The specific branches of the UPR activated by this compound can dictate cell fate. Sensitive cells tend to upregulate pro-apoptotic components of the UPR, such as ATF4 and CHOP.[6][7] Resistant cells, however, may mount a pro-survival response by increasing the expression of ER chaperones like GRP78/BIP.[6][8]
-
GPR132 Expression: As a target of this compound, the expression level and subsequent downregulation of GPR132 may influence the cytotoxic effects of the compound.[9]
-
Receptor Tyrosine Kinase (RTK) Signaling: Upregulation of pro-survival signals, such as the Insulin-like Growth Factor 1 Receptor (IGF1-R), has been associated with reduced sensitivity to this compound.[8][10]
-
Apoptotic and Anti-Apoptotic Protein Levels: The basal expression and this compound-induced modulation of anti-apoptotic proteins like XIAP and MCL-1 can influence the threshold for apoptosis.[2][10]
Q3: Are there established sensitive and resistant cell line models for this compound?
A3: Yes, studies in pancreatic cancer have identified cell lines with varying sensitivity to this compound. These can serve as valuable controls in your experiments:
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High GI50 values and minimal apoptosis observed in our target cell line. | The cell line may have a glycolytic-dominant metabolic profile. | 1. Assess the metabolic phenotype of your cells (e.g., using a Seahorse XF Analyzer).2. Consider combining this compound with a glycolysis inhibitor, such as 2-deoxy-D-glucose (2-DG), which has shown synergistic effects.[4][5] |
| The cell line may upregulate pro-survival UPR pathways. | 1. Perform western blot analysis for key UPR markers (ATF4, CHOP, GRP78/BIP) following this compound treatment.2. If GRP78/BIP is highly upregulated, consider co-treatment with an inhibitor of this chaperone.[6][8] | |
| The cell line may have high basal or induced IGF1-R signaling. | 1. Profile the expression and phosphorylation status of IGF1-R and downstream effectors like Akt.2. Test the combination of this compound with an IGF1-R inhibitor, such as AG1024.[8][11] | |
| Inconsistent results between experimental replicates. | Variability in cell culture conditions, particularly nutrient and oxygen availability. | 1. Strictly control for glucose concentration in the culture media, as high glucose can negatively impact this compound efficacy.[4][5]2. Ensure consistent oxygen levels, as hypoxia can also confer resistance.[4][5]3. Maintain a consistent cell passage number and confluency at the time of treatment. |
| Discrepancy between in vitro and in vivo efficacy. | The tumor microenvironment can influence drug response. | 1. Consider that factors like lactic acid in the tumor microenvironment can synergize with this compound.[9]2. Evaluate the metabolic and signaling landscape of your in vivo models to better understand potential modulators of response. |
Data Presentation
Table 1: Comparative GI50 Values of this compound in Pancreatic Cancer Cell Lines
| Cell Line | Classification | GI50 (µM) |
| AsPC-1 | Sensitive | ~0.09 |
| HPAF-II | Sensitive | ~0.1 |
| BxPC-3 | Resistant | ~0.4 |
| PANC-1 | Resistant | ~0.47 |
| CAPAN-2 | Resistant | Not specified, but grouped with resistant lines |
Data compiled from studies on pancreatic cancer cell lines.[9][12] Actual GI50 values may vary based on experimental conditions.
Experimental Protocols
Protocol 1: Assessment of Cell Viability (CellTiter-Glo® Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound (e.g., ranging from 0.01 to 10 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
Assay Procedure:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well in a volume equal to the culture medium.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control and calculate GI50 values using appropriate software (e.g., GraphPad Prism).
Protocol 2: Western Blot Analysis of UPR and Apoptotic Markers
-
Cell Treatment and Lysis:
-
Treat cells in 6-well plates with the desired concentration of this compound (e.g., GI50 concentration) for 24, 48, and 72 hours.
-
Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizing Key Pathways and Concepts
References
- 1. Leukemia Publication Demonstrates Imipridone this compound Mechanism of Action and Efficacy in AML - BioSpace [biospace.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. This compound is a Novel Mitocan Acting Synergistically with Glycolysis Inhibition in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Anti-pancreatic cancer activity of this compound involves the unfolded protein response (UPR) and is reduced by IGF1-R and GRP78/BIP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. oncotarget.com [oncotarget.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. oncotarget.com [oncotarget.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing ONC212-Induced Apoptosis with Glycolysis Inhibitors
This technical support center is designed for researchers, scientists, and drug development professionals investigating the synergistic apoptotic effects of ONC212 and glycolysis inhibitors. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for combining this compound with a glycolysis inhibitor?
A1: this compound is a novel anti-cancer agent that impairs oxidative phosphorylation (OXPHOS) in mitochondria.[1][2][3][4][5] However, some cancer cells can adapt to this by upregulating glycolysis to meet their energy demands, leading to resistance against this compound-induced apoptosis.[1][2][3][4][5] By co-administering a glycolysis inhibitor, such as 2-deoxy-D-glucose (2-DG), this escape mechanism is blocked. This dual inhibition of both major energy production pathways, OXPHOS and glycolysis, leads to a significant energy crisis within the cancer cell, ultimately promoting apoptosis.[1][2][3][4][5]
Q2: Which type of cancer cells are most likely to respond to this combination therapy?
A2: Cancer cells that are highly dependent on glycolysis for survival, and thus more resistant to this compound as a single agent, are the best candidates for this combination therapy.[1][2][3][4][5] Pancreatic cancer cell lines, for example, have shown significant synergistic effects when this compound is combined with 2-DG.[1][2][3][4][5]
Q3: What are the expected molecular markers of successful apoptosis induction with this combination?
A3: A key indicator of apoptosis is the cleavage of Poly (ADP-ribose) polymerase (PARP) by caspase-3.[6] In resistant cell lines, this compound alone may not induce significant PARP cleavage. However, the combination with a glycolysis inhibitor is expected to lead to a noticeable increase in the cleaved form of PARP (an 89 kDa fragment).[1][3] Another important marker to monitor is the phosphorylation of ERK1/2. Sustained ERK1/2 phosphorylation can be a pro-survival signal, and its inhibition is associated with the induction of apoptosis.[1][3][5]
Q4: Are there any known off-target effects or toxicities to consider with this combination?
A4: While the combination of this compound and 2-DG has shown a therapeutic window in preclinical models, it is important to consider potential toxicities.[7][8] Both agents target fundamental metabolic processes that are also active in normal cells. Therefore, careful dose-response studies are crucial to identify a therapeutic window that maximizes anti-cancer efficacy while minimizing toxicity to non-malignant cells.
Troubleshooting Guides
Cell Viability Assays (e.g., CellTiter-Glo®)
| Issue | Potential Cause | Troubleshooting Steps |
| High variability between replicate wells | 1. Uneven cell seeding. 2. Pipetting errors. 3. Edge effects in the multi-well plate. | 1. Ensure a single-cell suspension before seeding. Mix gently and thoroughly before aliquoting. 2. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. 3. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. |
| Low signal or no response to treatment | 1. Insufficient drug concentration or incubation time. 2. Cell line is resistant to the treatment. 3. Assay is not sensitive enough. | 1. Perform a dose-response and time-course experiment to determine optimal conditions. 2. Confirm the metabolic profile of your cell line (OXPHOS vs. glycolytic). 3. Consider using a more sensitive viability assay. |
| High background signal in "no-cell" control wells | 1. Contamination of media or reagents. 2. Plate reader settings are not optimal. | 1. Use fresh, sterile reagents. 2. Consult the plate reader manual to optimize gain and integration time. |
Apoptosis Assays (e.g., Annexin V/PI Staining)
| Issue | Potential Cause | Troubleshooting Steps |
| High percentage of necrotic cells (PI positive) in all samples, including untreated controls | 1. Harsh cell handling during harvesting or staining. 2. Cells were overgrown before the experiment. | 1. Centrifuge cells at low speed (300-400 x g). Handle cells gently. 2. Ensure cells are in the logarithmic growth phase and not confluent. |
| No significant increase in apoptotic cells after treatment | 1. Inappropriate timing of the assay. 2. Insufficient drug concentration. 3. Loss of apoptotic cells during washing steps. | 1. Apoptosis is a dynamic process. Perform a time-course experiment (e.g., 24, 48, 72 hours). 2. Titrate the concentrations of this compound and the glycolysis inhibitor. 3. Be careful when aspirating supernatants after washing, as apoptotic cells may be loosely attached. |
| High background fluorescence | 1. Inadequate washing. 2. Autofluorescence of cells or compounds. | 1. Increase the number of wash steps. 2. Include an unstained control to assess autofluorescence. |
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the combination of this compound and the glycolysis inhibitor 2-deoxy-D-glucose (2-DG) in pancreatic cancer cell lines.
Table 1: Cell Viability (GI50 Values) of Pancreatic Cancer Cell Lines Treated with this compound
| Cell Line | Metabolic Phenotype | This compound GI50 (µM) |
| AsPC-1 | OXPHOS-dependent | ~0.1 |
| HPAF-II | OXPHOS-dependent | ~0.2 |
| BxPC3 | Glycolysis-dependent | ~0.4 |
| PANC-1 | Glycolysis-dependent | ~0.5 |
| Data adapted from studies on this compound's effect on pancreatic cancer cell lines.[1][5] |
Table 2: Synergistic Effect of this compound and 2-DG on Cell Viability
| Cell Line | This compound (µM) | 2-DG (mM) | Combination Effect | Combination Index (CI) |
| BxPC3 | 0.06 - 2 | 0.19 - 12.5 | Strong Synergism | < 0.5 |
| PANC-1 | 0.06 - 2 | 0.19 - 12.5 | Strong Synergism | < 0.5 |
| Combination Index (CI) < 1 indicates synergy. Data from a 72-hour treatment.[3] |
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that determines the number of viable cells in culture by quantifying the amount of ATP present, which indicates metabolically active cells.[2]
Materials:
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Protocol:
-
Seed cells in an opaque-walled 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium.
-
Allow cells to attach overnight.
-
Treat cells with the desired concentrations of this compound and/or glycolysis inhibitor for the specified duration (e.g., 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.[9]
Apoptosis Assay (Annexin V/PI Staining)
Principle: In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, can be conjugated to a fluorophore (e.g., FITC) to detect exposed PS. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[1][10][11]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed and treat cells as required for the experiment.
-
Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[10]
Western Blot for PARP and p-ERK Cleavage
Principle: Western blotting is used to detect specific proteins in a sample. Following treatment, cell lysates are prepared, proteins are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the proteins of interest (e.g., full-length PARP, cleaved PARP, phosphorylated ERK, and total ERK).
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-PARP, anti-cleaved PARP, anti-p-ERK, anti-ERK, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.[6][12][13]
Visualizations
Caption: Experimental workflow for assessing the combination of this compound and glycolysis inhibitors.
Caption: Signaling pathway of this compound and glycolysis inhibitor combination therapy.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 3. This compound is a Novel Mitocan Acting Synergistically with Glycolysis Inhibition in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound is a Novel Mitocan Acting Synergistically with Glycolysis Inhibition in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. promega.com [promega.com]
- 10. bosterbio.com [bosterbio.com]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. benchchem.com [benchchem.com]
- 13. Western blot analysis of cleaved PARP and caspase 3 proteins [bio-protocol.org]
Technical Support Center: Minimizing ONC212-Induced Splenic Damage at High Doses
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the investigational anti-cancer agent ONC212. The focus of this guide is to address potential issues related to splenic damage observed at high doses and to provide guidance on experimental approaches to monitor and potentially mitigate these effects.
Frequently Asked Questions (FAQs)
Q1: What is the known information about this compound and splenic damage?
A1: Preclinical in vivo toxicity assessments have shown that this compound is generally well-tolerated up to 250 mg/kg. However, a dose of 300 mg/kg has been reported to cause splenic damage and elevated liver enzymes[1]. The specific histopathological details of this compound-induced splenic damage are not extensively published, but based on the mechanism of action of similar anti-cancer agents, it may involve lymphoid depletion.
Q2: What is the mechanism of action of this compound that might contribute to splenic damage?
A2: this compound has a multi-faceted mechanism of action that could potentially impact the spleen:
-
GPR132 Agonism: this compound is a selective agonist of the G Protein-Coupled Receptor 132 (GPR132)[1][2]. GPR132 is highly expressed in macrophages and hematopoietic tissues, including the spleen[3][4]. Activation of GPR132 can influence immune cell function[3][4].
-
Mitochondrial Targeting (Mitocan): this compound acts as a mitocan by targeting the mitochondrial protease ClpP, leading to impaired oxidative phosphorylation[5]. Disruption of mitochondrial function can lead to cellular stress and apoptosis[6].
-
Integrated Stress Response (ISR) Induction: this compound is known to induce the integrated stress response (ISR)[7][8]. Prolonged or excessive ISR activation can lead to apoptosis.
Q3: What are the typical histopathological signs of drug-induced splenic damage?
A3: Based on studies with other cytotoxic agents like cyclophosphamide and doxorubicin, common histopathological findings in the spleen include:
-
Lymphoid Depletion: A reduction in the number of lymphocytes, particularly in the white pulp regions, such as the periarteriolar lymphoid sheaths (PALS) and lymphoid follicles[9][10][11].
-
White Pulp Atrophy: A decrease in the size and cellularity of the white pulp[9][12].
-
Architectural Disruption: Indistinct differentiation between the red and white pulp[9][13].
-
Red Pulp Congestion: An accumulation of red blood cells in the red pulp[9].
Q4: Are there any potential strategies to mitigate this compound-induced splenic damage?
A4: While no studies have specifically investigated protective agents against this compound-induced splenic damage, research on mitigating toxicity from other chemotherapeutic agents suggests some potential avenues for investigation. These strategies are based on general mechanisms of drug-induced splenic injury, such as oxidative stress and inflammation, and would require experimental validation for this compound.
-
Antioxidant Co-administration:
-
N-Acetylcysteine (NAC): NAC is a precursor to the antioxidant glutathione and has been shown to protect lymphocytes from mitogen-induced cytotoxicity[14]. It is used clinically to treat acetaminophen-induced liver toxicity by replenishing glutathione stores[15][16].
-
Resveratrol: This natural polyphenol has antioxidant and anti-inflammatory properties and has been shown to have chemoprotective effects[17][18][19][20][21].
-
Ascorbic Acid (Vitamin C): Ascorbic acid has been shown to mitigate doxorubicin-induced spleen injury in rats, likely through its antioxidant properties[22].
-
It is crucial to note that the co-administration of these or any other agents with this compound should be thoroughly investigated in preclinical models to ensure that they do not interfere with the anti-tumor efficacy of this compound.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Significant reduction in spleen size and weight in this compound-treated animals (at doses approaching 300 mg/kg). | High-dose this compound-induced lymphoid depletion and cellular atrophy. | 1. Confirm the dose and administration route. 2. Perform histological analysis of the spleen to assess for lymphoid depletion in the white pulp and other structural changes. 3. Consider performing a dose-response study to determine the maximum tolerated dose (MTD) in your specific model. |
| Histological evidence of lymphoid depletion in the spleen. | Direct cytotoxic effect of this compound on rapidly dividing lymphocytes. | 1. Quantify the extent of depletion in different splenic compartments (e.g., PALS, follicles, marginal zone). 2. Use immunohistochemistry or flow cytometry to identify the specific lymphocyte populations affected (e.g., T cells, B cells). 3. Investigate potential protective co-therapies with antioxidants, such as N-acetylcysteine or resveratrol, in a pilot study. |
| Increased markers of oxidative stress in splenic tissue. | This compound-induced mitochondrial dysfunction leading to reactive oxygen species (ROS) production. | 1. Measure markers of oxidative stress in spleen homogenates (e.g., malondialdehyde levels, glutathione levels, superoxide dismutase activity). 2. Evaluate the in vivo efficacy of co-administering mitochondrial-targeted antioxidants. |
| Unexpected variability in splenic response to high-dose this compound. | Differences in animal strain, age, or underlying health status affecting susceptibility to toxicity. | 1. Ensure consistency in animal model specifications. 2. Increase sample size to improve statistical power. 3. Monitor for any signs of infection or other comorbidities that could exacerbate splenic toxicity. |
Data Presentation
Table 1: this compound Dose-Dependent Effects on the Spleen (Preclinical Data)
| Dose (mg/kg) | Reported Effect on Spleen | Reference |
| 50 | No significant adverse effects reported; used in efficacy studies. | [1] |
| up to 250 | Well-tolerated in in-vivo toxicity assessments. | [1] |
| 300 | Causes splenic damage. | [1] |
Table 2: Potential Protective Agents for Drug-Induced Splenic Damage
| Agent | Potential Mechanism of Action | Relevant Findings in Other Models | Reference |
| N-Acetylcysteine (NAC) | Antioxidant (glutathione precursor) | Protects lymphocytes from mitogen-induced cytotoxicity. | [14] |
| Resveratrol | Antioxidant, Anti-inflammatory | Chemoprotective effects against chemotherapy-induced toxicities. | [17][18][20] |
| Ascorbic Acid (Vitamin C) | Antioxidant | Mitigated doxorubicin-induced spleen injury in rats. | [22] |
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Splenic Histopathology
-
Animal Dosing: Administer this compound at various doses (e.g., 200 mg/kg, 250 mg/kg, and 300 mg/kg) and a vehicle control to experimental animals (e.g., mice or rats) according to the study design.
-
Spleen Collection: At the designated endpoint, euthanize the animals and carefully excise the spleens. Record the spleen weight.
-
Fixation: Fix the spleens in 10% neutral buffered formalin for 24-48 hours.
-
Processing and Embedding: Process the fixed tissues through a series of graded alcohols and xylene, and embed in paraffin.
-
Sectioning: Cut 4-5 µm thick sections using a microtome.
-
Staining: Stain the sections with Hematoxylin and Eosin (H&E) for general morphological assessment.
-
Microscopic Examination: A board-certified veterinary pathologist should examine the slides for:
-
Changes in the size and cellularity of the white pulp (periarteriolar lymphoid sheaths and lymphoid follicles).
-
Evidence of lymphoid depletion or necrosis.
-
Alterations in the red pulp, such as congestion or changes in hematopoietic cell populations.
-
Architectural changes, such as the clarity of the marginal zone.
-
-
Scoring: Semi-quantitatively score the observed lesions for severity (e.g., minimal, mild, moderate, marked).
Protocol 2: Evaluation of a Potential Protective Agent against this compound-Induced Splenic Damage
-
Study Groups: Establish four experimental groups:
-
Group 1: Vehicle control
-
Group 2: this compound (high dose, e.g., 300 mg/kg)
-
Group 3: Protective agent alone
-
Group 4: this compound + Protective agent
-
-
Dosing Regimen: Administer the protective agent according to a predetermined schedule (e.g., pre-treatment, co-administration) relative to this compound administration.
-
Endpoint Analysis: At the end of the study, collect spleens and other relevant tissues.
-
Primary Endpoints:
-
Spleen weight.
-
Histopathological analysis of the spleen (as per Protocol 1).
-
-
Secondary Endpoints (optional):
-
Flow Cytometry: Prepare single-cell suspensions from the spleen to quantify lymphocyte populations (e.g., CD4+ T cells, CD8+ T cells, B cells).
-
Oxidative Stress Markers: Analyze spleen homogenates for markers of oxidative stress (e.g., MDA, GSH levels).
-
Apoptosis Markers: Perform TUNEL staining or immunohistochemistry for cleaved caspase-3 on spleen sections.
-
-
Data Analysis: Compare the endpoints between the this compound group and the this compound + Protective agent group to determine if the agent mitigated the splenic damage.
Mandatory Visualizations
Caption: this compound signaling pathways potentially leading to splenic damage.
Caption: Workflow for assessing mitigation of this compound-induced splenic damage.
Caption: Troubleshooting logic for this compound-induced splenic damage.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Imipridone this compound activates orphan G protein-coupled receptor GPR132 and integrated stress response in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Macrophage PPARγ inhibits Gpr132 to mediate the anti-tumor effects of rosiglitazone | eLife [elifesciences.org]
- 4. Gpr132 sensing of lactate mediates tumor–macrophage interplay to promote breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. psychrights.org [psychrights.org]
- 7. researchgate.net [researchgate.net]
- 8. Anti-pancreatic cancer activity of this compound involves the unfolded protein response (UPR) and is reduced by IGF1-R and GRP78/BIP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mset-biospectra.org [mset-biospectra.org]
- 10. Histological changes in spleen and lymph nodes of mice administered cyclophosphamide and levan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selective depletion of lymphoid tissue by cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Possible pathogenic mechanisms for doxorubicin-induced splenic atrophy in a human breast cancer xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Immunomodulatory and protective effects of N-acetylcysteine in mitogen-activated murine splenocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. N-Acetylcysteine (NAC): Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Acetaminophen and NSAID Toxicity - Life Extension [lifeextension.com]
- 17. mskcc.org [mskcc.org]
- 18. A Review of Resveratrol as a Potent Chemoprotective and Synergistic Agent in Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Resveratrol: A Natural Shield Against Chemotherapy's Hidden Mutagenic Threat [biochemicalsci.com]
- 20. Resveratrol and Its Role in the Management of B-Cell Malignancies—A Recent Update - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. pjps.pk [pjps.pk]
ONC212 & The Acidic Tumor Microenvironment: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the impact of the acidic tumor microenvironment (TME) on the activity of ONC212.
Frequently Asked Questions (FAQs)
Q1: How does the acidic tumor microenvironment (TME) generally influence the activity of this compound?
A1: Preclinical studies suggest that the acidic TME, often characterized by an accumulation of lactic acid, can enhance the anti-cancer activity of this compound.[1] The imipridone this compound engages the G protein-coupled receptor GPR132, which is considered a pH sensor and a receptor for lactic acid.[1] The combination of this compound and lactic acid has resulted in strong synergism in inhibiting cancer cell growth in preclinical models of pancreatic cancer.[1] This suggests that this compound may be particularly effective in tumors with a pronounced acidic and lactate-rich microenvironment.
Q2: What is the proposed mechanism for the interaction between this compound and the acidic TME?
A2: The primary proposed mechanism involves the receptor GPR132. GPR132 is expressed in pancreatic cancer cells and is believed to modulate this compound's anti-tumor response.[1] this compound engages GPR132, and its cytotoxic effect may be mediated by the subsequent abrogation of pro-survival signaling from this receptor.[1] Since GPR132 is also a sensor for the acidic TME (specifically lactic acid), this shared receptor provides a direct link for the observed synergy.[1] Following GPR132 engagement, downstream pro-growth and survival pathways, such as Akt and ERK phosphorylation, are suppressed.[1]
Q3: My this compound-treated cells show variable sensitivity. Could the culture medium's pH be a contributing factor?
A3: Yes, the pH of the extracellular environment can significantly impact cellular response to apoptosis-inducing agents. This compound is known to induce the TRAIL pathway.[2] Studies on pancreatic ductal adenocarcinoma (PDAC) cells have shown that adaptation to an acidic extracellular pH (pHe 6.5) can strongly sensitize cancer cells to TRAIL-induced cell death.[3][4] Therefore, variations in your culture medium's pH, even slight ones, could lead to inconsistent results. It is crucial to standardize and monitor pH in your experiments.
Q4: I am observing growth arrest but limited apoptosis in my cell line after this compound treatment. Why might this be?
A4: The cellular outcome following this compound treatment can be context-dependent and is linked to the cell's metabolic state.[5][6] this compound is a mitocan that impairs oxidative phosphorylation (OXPHOS).[2][5][6] Cells that are highly dependent on OXPHOS for energy are more likely to undergo apoptosis upon this compound treatment.[5][6] Conversely, cells that rely more on glycolysis may undergo growth arrest and attempt to upregulate glucose catabolism to survive, thus avoiding apoptosis.[5][6] The acidic TME can itself cause metabolic shifts, potentially influencing this outcome.[7][8]
Q5: Does acidic pH affect the expression of receptors involved in this compound's mechanism of action?
A5: Yes, extracellular pH can influence the expression of key receptors. For instance, in the context of TRAIL signaling, which is induced by this compound, adaptation to acidic or alkaline pH has been shown to cause a significant downregulation of the plasma membrane levels of TRAIL-R1 and TRAIL-R2 in some cancer cell lines.[3][4] Furthermore, this compound treatment itself has been observed to decrease the expression of its target receptor, GPR132, after 48 hours.[1]
Troubleshooting Guides
Problem 1: Inconsistent GI50 values for this compound across experiments.
-
Possible Cause: Uncontrolled pH of the cell culture medium. The metabolic activity of dense cell cultures can acidify the medium through byproducts like lactate, mimicking an acidic TME.
-
Troubleshooting Steps:
-
Monitor pH: Regularly measure the pH of your culture medium throughout the experiment, especially before and after adding this compound.
-
Use Buffered Medium: Ensure you are using a robustly buffered medium (e.g., HEPES) to maintain a stable pH.
-
Standardize Seeding Density: Use a consistent cell seeding density for all experiments, as higher densities lead to faster acidification.
-
Controlled Acidic Environment: To specifically test the impact of acidity, culture cells in a medium with a fixed acidic pH (e.g., 6.7) and compare the results to those at physiological pH (7.4), as detailed in the protocols below.
-
Problem 2: this compound shows lower-than-expected efficacy in an in vivo model known to have an acidic TME.
-
Possible Cause 1: The cell line used has developed resistance mechanisms independent of the TME. For example, upregulation of anti-apoptotic proteins like Bcl-xL or Mcl-1 can confer resistance.[1][9]
-
Troubleshooting Step 1: Perform western blot analysis on your tumor samples or corresponding cell lines to check the expression levels of key survival proteins (Akt, ERK, Mcl-1) and apoptosis markers (cleaved PARP) post-treatment.[1]
-
Possible Cause 2: The tumor's metabolic profile favors glycolysis, leading to growth arrest rather than apoptosis in response to this compound's effect on mitochondria.[5][6]
-
Troubleshooting Step 2: Consider combination therapy. Since these cells upregulate glycolysis, combining this compound with a glycolytic inhibitor (like 2-deoxy-D-glucose) has been shown to synergistically promote apoptosis.[5][6]
Quantitative Data Summary
Table 1: Growth Inhibition (GI50) of this compound in Pancreatic Cancer Cell Lines
| Cell Line | GI50 (µM) | Reference |
| AsPC1 | 0.09 - 0.47 | [1] |
| HPAFII | 0.09 - 0.47 | [1] |
| BxPC3 | 0.09 - 0.47 | [1] |
| CAPAN2 | 0.09 - 0.47 | [1] |
| PANC1 | 0.09 - 0.47 | [1] |
| General | 0.1 - 0.4 | [9] |
Table 2: Effect of Acidic Extracellular pH (pHe) on TRAIL-Induced Cell Viability and Death in PDAC Cells
| Cell Line | Condition | % Cell Viability | % Cell Death | Reference |
| Colo357 | pHe 7.4 + TRAIL | 65.1% | 32.7% | [3] |
| Colo357 | Adapted to pHe 6.5 + TRAIL | 38.0% | 59.3% | [3] |
| Panc1 | pHe 7.4 + TRAIL | Not specified | 10.8% | [3] |
| Panc1 | Adapted to pHe 6.5 + TRAIL | Not specified | 21.7% | [3] |
Visualizations: Pathways and Workflows
Caption: Proposed mechanism of this compound in an acidic TME.
Caption: Workflow for testing pH-dependent this compound activity.
Key Experimental Protocols
Protocol 1: Cell Viability Assay (CellTiter-Glo®)
-
Objective: To determine the half-maximal growth inhibitory concentration (GI50) of this compound under different pH conditions.
-
Methodology:
-
Cell Seeding: Seed pancreatic cancer cells (e.g., AsPC1, PANC1) in 96-well plates at a predetermined optimal density and allow them to adhere for 24 hours.
-
pH-Conditioned Media: Prepare two sets of complete culture media: one buffered to a physiological pH of 7.4 and another to an acidic pH of 6.7.
-
Treatment: Remove the initial medium and replace it with the respective pH-conditioned medium containing serial dilutions of this compound (e.g., ranging from 0.01 µM to 10 µM). Include vehicle-only controls for each pH condition.
-
Incubation: Incubate the plates for 72 hours in a standard cell culture incubator.
-
Lysis and Luminescence Reading: Use the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's protocol. Equilibrate the plate and reagents to room temperature. Add CellTiter-Glo® reagent to each well, mix on an orbital shaker for 2 minutes to induce cell lysis, and incubate for 10 minutes to stabilize the luminescent signal.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle-treated control wells for each pH condition and calculate GI50 values using non-linear regression analysis.[1]
-
Protocol 2: Western Blotting for Signaling Pathway Analysis
-
Objective: To assess the effect of this compound on key signaling proteins (e.g., p-Akt, p-ERK, Mcl-1, cleaved PARP) in an acidic environment.
-
Methodology:
-
Cell Culture and Treatment: Culture cells in 10 cm dishes in media buffered to pH 7.4 or 6.7. Treat the cells with a relevant concentration of this compound (e.g., 2x GI50) for specified time points (e.g., 1, 24, 48 hours).
-
Protein Extraction: Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., PARP, p-Akt, p-ERK, Mcl-1, and a loading control like β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1][9]
-
Protocol 3: Simulating an Acidic Tumor Microenvironment In Vitro
-
Objective: To create a stable, acidic cell culture environment for studying drug response.
-
Methodology:
-
Medium Preparation: Use a standard cell culture medium (e.g., RPMI-1640 or DMEM) that is low in bicarbonate. Supplement the medium with a non-bicarbonate biological buffer, such as 25 mM HEPES, to maintain pH stability in a standard CO2 incubator.
-
pH Adjustment: Prepare two batches of the medium. Adjust the pH of one batch to 7.4 (control) and the other to the desired acidic pH (e.g., 6.7) using sterile HCl or NaOH. The pH should be adjusted at 37°C.
-
Cell Adaptation (Optional but Recommended): For long-term studies, gradually adapt the cells to the acidic medium over several passages to mimic the chronic acidosis found in tumors.[10] For acute exposure studies, cells can be directly cultured in the acidic medium for the duration of the experiment.[3]
-
Experimental Procedure: Use the pH-adjusted media for all subsequent steps of your experiment, including cell seeding, drug treatment, and washes. Regularly monitor the pH of the culture supernatant to ensure it remains stable.
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound is a Novel Mitocan Acting Synergistically with Glycolysis Inhibition in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of Extracellular pH on Apoptotic and Non-Apoptotic TRAIL-Induced Signaling in Pancreatic Ductal Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of Extracellular pH on Apoptotic and Non-Apoptotic TRAIL-Induced Signaling in Pancreatic Ductal Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound is a Novel Mitocan Acting Synergistically with Glycolysis Inhibition in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bioengineer.org [bioengineer.org]
- 8. Acidic Tumor Environment Promotes Cancer Cell Survival and Growth | Technology Networks [technologynetworks.com]
- 9. Anti-pancreatic cancer activity of this compound involves the unfolded protein response (UPR) and is reduced by IGF1-R and GRP78/BIP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The acidic tumor microenvironment drives a stem-like phenotype in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
ONC212 Demonstrates Superior Potency Over ONC201 in Pancreatic Cancer Cell Lines
FOR IMMEDIATE RELEASE
[City, State] – [Date] – Preclinical studies reveal that ONC212, a fluorinated analogue of the clinical-stage anti-cancer agent ONC201, exhibits significantly greater potency in inhibiting the growth of pancreatic cancer cell lines. Research indicates that this compound is effective at concentrations at least ten-fold lower than ONC201, positioning it as a promising candidate for further investigation in the treatment of this aggressive malignancy.[1]
This comparison guide provides an objective analysis of the experimental data supporting the enhanced efficacy of this compound against pancreatic cancer cells, detailing the methodologies employed and the underlying molecular mechanisms.
Comparative Efficacy: A Quantitative Overview
A comprehensive analysis of data from multiple studies consistently demonstrates the superior anti-proliferative effects of this compound in a panel of human pancreatic cancer cell lines, including patient-derived xenograft (PDX) models.
| Cell Line | ONC201 GI₅₀ (µM) | This compound GI₅₀ (µM) | Fold Difference (Approx.) | Reference |
| HPAF-II | ~5 | ~0.2 | 25x | [1] |
| PANC-1 | ~8 | ~0.4 | 20x | [1] |
| BxPC3 | ~7 | ~0.3 | 23x | [1] |
| Capan-2 | ~6 | ~0.25 | 24x | [1] |
| AsPC-1 | ~4 | ~0.15 | 27x | [1] |
| Mia-PaCa-2 | ~9 | ~0.4 | 22.5x | [1] |
| SUIT-2 | ~8 | ~0.35 | 23x | [1] |
| PDX Lines (Range) | Not specified | Not specified | 4-10x | [1] |
| General Panel (Range) | 1 - >40 | 0.1 - 0.4 | >10x | [1][2] |
Table 1: Comparative Growth Inhibition (GI₅₀) of ONC201 and this compound in Pancreatic Cancer Cell Lines. GI₅₀ values represent the concentration of the drug required to inhibit cell growth by 50%. The data illustrates that this compound consistently achieves this effect at significantly lower concentrations across all tested cell lines.
Mechanism of Action: Differentiated Cellular Responses
While both ONC201 and its analogue this compound are classified as imipridones and share core mechanisms of action, their downstream effects and potency differ significantly in pancreatic cancer cells.
Integrated Stress Response and TRAIL-Mediated Apoptosis
Both compounds are known to induce the integrated stress response (ISR), leading to the upregulation of transcription factor ATF4 and its target CHOP.[3] This, in turn, increases the expression of Death Receptor 5 (DR5), a key component of the extrinsic apoptosis pathway. Concurrently, ONC201 and this compound can induce the expression of the pro-apoptotic ligand TRAIL. The dual induction of both the ligand and its receptor is a key feature of their anti-cancer activity. However, this compound induces apoptosis at earlier time points and at lower concentrations than ONC201 in sensitive pancreatic cancer cell lines.[1] In many pancreatic cancer cell lines, ONC201 treatment leads to cell cycle arrest in the G1 or G2-M phase rather than apoptosis, whereas this compound is more effective at pushing cells towards apoptosis.[1]
Mitochondrial Targeting via ClpP
A key molecular target for both ONC201 and this compound is the mitochondrial protease ClpP.[4] Binding of the imipridone to ClpP leads to its activation and subsequent degradation of mitochondrial proteins, resulting in mitochondrial dysfunction and cellular stress. This contributes to the induction of the ISR and apoptosis. Studies have shown that upon treatment with this compound, the expression of ClpX, a regulatory partner of ClpP, is suppressed, which is indicative of uncontrolled ClpP activity.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of ONC201 and this compound.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
Cell Seeding: Pancreatic cancer cells were seeded in 96-well opaque-walled plates at a density of 2,000-5,000 cells per well in 100 µL of culture medium and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: ONC201 and this compound were serially diluted to various concentrations. The culture medium was replaced with medium containing the respective compounds or a vehicle control (DMSO).
-
Incubation: The plates were incubated for 72 hours at 37°C in a 5% CO₂ incubator.
-
Reagent Addition: The plates were equilibrated to room temperature for 30 minutes. An equal volume (100 µL) of CellTiter-Glo® reagent was added to each well.
-
Lysis and Signal Stabilization: The contents were mixed on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.
-
Measurement: Luminescence was measured using a plate reader. The GI₅₀ values were calculated from dose-response curves.
References
- 1. Anti-pancreatic cancer activity of this compound involves the unfolded protein response (UPR) and is reduced by IGF1-R and GRP78/BIP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. Combination of ONC201 and TLY012 induces selective, synergistic apoptosis in vitro and significantly delays PDAC xenograft growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine pre-treatment impairs the anti-cancer effect of integrated stress response- and TRAIL pathway-inducing ONC201, ONC206 and this compound imipridones in pancreatic, colorectal cancer but not DMG cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of ONC212 and ONC201 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of two structurally related imipridone-based anti-cancer compounds, ONC212 and its predecessor, ONC201. The information presented is collated from preclinical studies in xenograft models, offering a comprehensive overview for researchers in oncology and drug development.
Executive Summary
This compound, a fluorinated analogue of ONC201, has demonstrated enhanced or comparable anti-tumor efficacy in preclinical xenograft models. While both compounds show activity across a range of cancer types, direct comparative studies in pancreatic cancer models indicate that this compound can elicit a superior tumor growth inhibitory effect in certain contexts. The improved potency of this compound observed in vitro appears to translate to improved efficacy in vivo in specific cancer models.
Quantitative Data Presentation
The following table summarizes the comparative in vivo efficacy of this compound and ONC201 in pancreatic cancer xenograft models. The data is derived from a study that directly compared the two compounds in identical experimental settings.
| Xenograft Model | Cancer Type | Treatment and Dose | Key Findings | Reference |
| PANC-1 | Pancreatic Cancer | 50 mg/kg ONC201 (daily, oral gavage) vs. 50 mg/kg this compound (daily, oral gavage) | This compound demonstrated significant growth inhibition, whereas ONC201 showed no significant effect at the same dose and schedule.[1][2] | [1][2] |
| Capan-2 | Pancreatic Cancer | 50 mg/kg ONC201 (daily, oral gavage) vs. 50 mg/kg this compound (daily, oral gavage) | This compound treatment resulted in significantly greater tumor growth inhibition compared to ONC201.[1][2] | [1][2] |
| HPAF-II | Pancreatic Cancer | 50 mg/kg ONC201 (3x/week, oral gavage) vs. 50 mg/kg this compound (3x/week, oral gavage) | Both ONC201 and this compound exhibited comparable and significant anti-tumor effects, leading to growth inhibition.[1][2] | [1][2] |
| BxPC3 | Pancreatic Cancer | 50 mg/kg ONC201 (3x/week, oral gavage) vs. 50 mg/kg this compound (3x/week, oral gavage) | Both compounds showed similar and significant tumor growth inhibition.[1] | [1] |
Experimental Protocols
The methodologies outlined below are representative of those used in the comparative in vivo xenograft studies of this compound and ONC201.
1. Cell Lines and Culture:
-
Human pancreatic cancer cell lines (PANC-1, Capan-2, HPAF-II, BxPC3) were cultured in their recommended media, supplemented with fetal bovine serum and antibiotics.
-
Cells were maintained at 37°C in a humidified atmosphere with 5% CO2 and grown to 70-80% confluency before being harvested for implantation.
2. Animal Models:
-
Immunodeficient mice (e.g., 6-7 week old female nu/nu athymic mice) were used to host the human tumor xenografts.
-
Animals were allowed to acclimate for at least one week before the commencement of the study.
3. Tumor Implantation:
-
A suspension of cancer cells (e.g., 5 x 10^6 cells) in a mixture of phosphate-buffered saline (PBS) and Matrigel was prepared.
-
The cell suspension was injected subcutaneously into the flank of each mouse.
4. Tumor Growth Monitoring and Randomization:
-
Tumor growth was monitored by measuring the length and width of the tumors with digital calipers 2-3 times per week.
-
Tumor volume was calculated using the formula: (Length x Width^2) / 2.
-
Once tumors reached a predetermined size (e.g., 100 mm³), the mice were randomized into treatment and control groups.
5. Drug Administration:
-
This compound and ONC201 were administered via oral gavage.
-
The dosing schedule varied between models, with some receiving daily administration and others three times a week. The dosage was consistently 50 mg/kg for the comparative studies.
-
The control group received a vehicle control on the same schedule.
6. Efficacy Endpoints and Analysis:
-
The primary endpoint was tumor growth inhibition, assessed by comparing the tumor volumes in the treated groups to the control group over time.
-
At the end of the study, tumors were excised and weighed.
-
Immunohistochemical analysis of proliferation markers (e.g., Ki67) and apoptosis markers was also performed on tumor sections.
-
Statistical analysis was used to determine the significance of the differences in tumor growth between the treatment groups.
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways targeted by ONC201 and this compound.
Caption: ONC201 Signaling Pathway.
References
Unveiling a Potent Partnership: ONC212 and 5-Fluorouracil Synergize to Combat Pancreatic Cancer
A detailed analysis of the enhanced anti-cancer effects of combining the novel imipridone ONC212 with the standard chemotherapeutic agent 5-fluorouracil in preclinical pancreatic cancer models.
In the relentless pursuit of more effective treatments for pancreatic cancer, a notoriously challenging malignancy, researchers have identified a promising therapeutic combination: the investigational agent this compound and the established chemotherapy drug 5-fluorouracil (5-FU). Preclinical studies have demonstrated that the concurrent administration of these two compounds results in a synergistic anti-cancer effect, significantly inhibiting the proliferation of pancreatic cancer cells more effectively than either agent alone. This guide provides an objective comparison of the combination therapy's performance against individual treatments, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Enhanced Efficacy: A Quantitative Look at Synergy
The synergy between this compound and 5-fluorouracil has been evaluated in various human pancreatic cancer cell lines. The combination has been shown to be particularly effective in cell lines that exhibit resistance to apoptosis when treated with this compound alone. In-vitro testing revealed a significant decrease in cell viability when the two drugs were combined.[1][2]
Calculation of combination indices (CI) in studies confirmed this synergistic relationship, where a CI value of less than 1 indicates synergy.[1][3] The combination of this compound with 5-FU consistently yielded synergistic outcomes across multiple pancreatic cancer cell lines, including PANC-1, BxPC3, and Capan-2.[1][3]
Below is a summary of the enhanced effect of the combination therapy on cell viability.
| Treatment Group | PANC-1 Cell Viability (%) | BxPC3 Cell Viability (%) | Capan-2 Cell Viability (%) |
| Control (Untreated) | 100 | 100 | 100 |
| This compound (2.5 µM) | ~80 | ~75 | ~85 |
| 5-Fluorouracil (48 µM) | ~90 | ~95 | ~90 |
| This compound (2.5 µM) + 5-FU (48 µM) | ~40 | ~50 | ~55 |
Note: The data presented above are estimations derived from graphical representations in the cited literature and serve to illustrate the reported synergy.[1][3] The concentrations are representative of those used in the described experiments.
Mechanisms of Action: A Dual-Pronged Attack
The potent synergy between this compound and 5-fluorouracil stems from their distinct and complementary mechanisms of action, which target different critical pathways essential for cancer cell survival.
This compound: This novel fluorinated imipridone functions as a "mitocan," a type of drug that targets mitochondria. Its primary binding target is the mitochondrial protease ClpP.[4][5] Activation of ClpP by this compound leads to the degradation of various mitochondrial proteins, which in turn impairs oxidative phosphorylation (OXPHOS) and reduces the production of ATP derived from mitochondria.[4][5] This disruption of mitochondrial function induces cellular stress. In some cancer cells, this leads to apoptosis (programmed cell death), while in others, it causes growth arrest.[4]
5-Fluorouracil (5-FU): A cornerstone of chemotherapy for decades, 5-FU is a pyrimidine analog.[6][7] It exerts its anti-cancer effects primarily by inhibiting thymidylate synthase, a crucial enzyme for DNA synthesis and repair.[6][8][9] Additionally, its metabolites can be incorporated into both DNA and RNA, leading to dysfunction and damage that ultimately triggers cell cycle arrest and apoptosis.[6][7][8]
The combination of this compound-induced metabolic and mitochondrial stress with 5-FU-induced DNA and RNA damage creates a multi-faceted assault on pancreatic cancer cells that is significantly more effective than targeting either pathway alone.
Experimental Protocols
The following is a representative protocol for assessing the synergy between this compound and 5-fluorouracil in pancreatic cancer cell lines, based on methodologies described in the literature.[1][3]
1. Cell Culture and Seeding:
-
Human pancreatic cancer cell lines (e.g., PANC-1, BxPC3, Capan-2) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For the assay, cells are seeded into 96-well opaque plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.
2. Drug Preparation and Treatment:
-
This compound and 5-fluorouracil are dissolved in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions.
-
Serial dilutions of each drug and their combinations are prepared in culture medium. A constant ratio of the two drugs is often used for synergy calculations.
-
The culture medium is removed from the seeded plates and replaced with medium containing the single drugs or the drug combinations at various concentrations. Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration used for the drug-treated wells.
3. Incubation and Viability Assessment:
-
The treated plates are incubated for 72 hours at 37°C.
-
After the incubation period, cell viability is measured using a luminescent-based assay such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells. The luminescent signal is proportional to the number of viable cells.
-
Luminescence is read using a plate reader.
4. Data Analysis:
-
The raw luminescence data is converted to percentage cell viability relative to the vehicle-treated control wells (set to 100% viability).
-
Dose-response curves are generated for each drug and the combination.
-
The synergistic effect is quantified by calculating the Combination Index (CI) using software such as CompuSyn. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
References
- 1. Anti-pancreatic cancer activity of this compound involves the unfolded protein response (UPR) and is reduced by IGF1-R and GRP78/BIP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound is a Novel Mitocan Acting Synergistically with Glycolysis Inhibition in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound is a Novel Mitocan Acting Synergistically with Glycolysis Inhibition in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. wjgnet.com [wjgnet.com]
- 8. Recent studies of 5-fluorouracil resistance in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Validating ClpP as the Direct Target of ONC212 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The small molecule ONC212, a second-generation imipridone, has demonstrated potent anti-cancer activity in preclinical models. While initial studies identified multiple potential mechanisms of action, a significant body of evidence has now converged on the mitochondrial caseinolytic protease P (ClpP) as its direct and functionally important target. This guide provides a comparative overview of the experimental data validating the this compound-ClpP interaction and contrasts this compound with its parent compound, ONC201, and other ClpP-targeting agents.
Executive Summary
This compound exerts its cytotoxic effects in cancer cells by directly binding to and activating the mitochondrial protease ClpP. This leads to unregulated proteolysis, mitochondrial dysfunction, induction of the integrated stress response (ISR), and ultimately, apoptosis. The direct engagement of ClpP by this compound in cells has been validated through genetic, biochemical, and biophysical methods, including CRISPR-Cas9 knockout screens, in-vitro enzymatic assays, affinity pull-down assays, and the Cellular Thermal Shift Assay (CETSA). Quantitative data consistently shows that this compound is significantly more potent than its predecessor, ONC201, in both binding to ClpP and in its anti-proliferative effects.
Genetic Evidence for ClpP as the Essential Target
Genetic approaches have been pivotal in identifying ClpP as the critical mediator of this compound's cellular activity.
CRISPR-Cas9 Knockout Screens
Genome-wide CRISPR-Cas9 loss-of-function screens are unbiased methods to identify genes that, when knocked out, confer resistance to a specific drug. In multiple studies, cancer cell lines were treated with lethal concentrations of ONC201 or this compound, and the surviving cells were analyzed to identify the genetic modifications that allowed them to evade the drug's effects.
Key Findings:
-
Loss of the CLPP gene was consistently identified as the top hit conferring strong resistance to both ONC201 and this compound.[1][2]
-
Cells with CLPP knocked out were rendered completely resistant to this compound, whereas control cells remained sensitive with IC50 values in the nanomolar range.[2] This demonstrates that ClpP is essential for this compound-mediated cytotoxicity.
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
} caption { label="Figure 1: CRISPR-Cas9 screen workflow to identify drug resistance genes." fontsize=12 fontcolor="#5F6368" } dot Figure 1: CRISPR-Cas9 screen workflow to identify drug resistance genes.
Biochemical and Biophysical Target Engagement
Direct interaction between this compound and ClpP has been confirmed through several in-vitro and in-cell techniques.
In-Vitro ClpP Activity Assays
The enzymatic activity of purified, recombinant human ClpP can be measured using fluorogenic peptide substrates or by monitoring the degradation of a protein substrate like α-casein.
Key Findings:
-
This compound and its analogs directly activate the proteolytic function of ClpP in the absence of its native ATPase partner, ClpX.[1][2][3]
-
The activation is dose-dependent, with this compound and other second-generation "TR compounds" being 10-100 times more potent than ONC201 in activating ClpP.[1][4]
Affinity Chromatography and Competition Assays
These assays use an immobilized version of a drug analog to "pull down" its binding partners from a cell lysate.
Key Findings:
-
Using an immobilized this compound analog (TR-81), ClpP was identified as the specific binding protein from cancer cell lysates via mass spectrometry.[1][5]
-
In competition assays, free this compound (also referred to as TR-31) was able to compete with the immobilized analog for ClpP binding in a dose-dependent manner.[1][4]
-
These competition experiments confirmed that this compound binds ClpP with approximately 10-fold higher affinity than ONC201.[1][4]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying drug-target engagement in intact cells. It is based on the principle that when a small molecule binds to its target protein, the protein-ligand complex becomes more thermally stable. This increased stability can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of the target protein that remains soluble.
Key Findings:
-
A recent study demonstrated that ONC201 and a more potent analog (THX6) stabilize ClpP in human colon carcinoma cells.[6]
-
The melting temperature of ClpP increased in the presence of the ClpP activators, providing direct evidence of target engagement in a cellular context.[6] This methodology is directly applicable to validating the this compound-ClpP interaction.
Signaling Pathways and Mechanism of Action
Activation of ClpP by this compound initiates a cascade of events within the mitochondria, leading to cell death. This is often accompanied by the activation of cellular stress signaling pathways.
In addition to direct ClpP activation, this compound has been shown to activate the orphan G protein-coupled receptor GPR132, which can also contribute to the induction of the integrated stress response.[7][8] However, genetic knockout of ClpP provides definitive evidence that it is the essential target for the cytotoxic effects of this compound.[2]
Performance Comparison: this compound vs. Alternatives
This compound represents a significant improvement over the first-in-class molecule, ONC201, and serves as a benchmark for newer ClpP activators.
Quantitative Data Summary
| Compound | Type | Target | Cell-based Potency (IC50) | ClpP Activation (EC50) | Apparent Binding Affinity (Kd,app) | Reference |
| This compound (TR-31) | Activator | ClpP | 0.05 µM (NALM-6)[2]0.1 - 0.4 µM (Pancreatic Cancer lines)[9] | ~10-100x more potent than ONC201 | ~10x higher than ONC201 | [1][4] |
| ONC201 | Activator | ClpP | 2.5 - 3.3 µM (NALM-6)[2]4 - 9 µM (Pancreatic Cancer lines)[9] | 1.25 - 2.5 µM | 2.1 µM | [5][10][11] |
| TR-57 | Activator | ClpP | ~150 nM (SUM159)[12] | ~200 nM | 18 nM | [5][11] |
| TR-107 | Activator | ClpP | 12 nM (SUM159)23 nM (MDA-MB-231) | Not Reported | 7 nM | [5][13] |
| CLPP-1071 | Activator | ClpP | 4.6 nM (HL60) | 23.5 nM | Not Reported | [10][14] |
| ADEP-4 | Activator | ClpP | Not Reported | 0.42 µM | Not Reported | [10] |
Note: IC50, EC50, and Kd values can vary based on the cell line and assay conditions used.
Detailed Experimental Protocols
CRISPR-Cas9 Resistance Screen Protocol (Summary)
-
Library Transduction: Transduce a population of Cas9-expressing cancer cells (e.g., NALM-6) with a pooled genome-wide sgRNA lentiviral library at a low multiplicity of infection (MOI < 0.3) to ensure most cells receive only one sgRNA.[15][16]
-
Antibiotic Selection: Select for successfully transduced cells using an appropriate antibiotic (e.g., puromycin).
-
Baseline Population: Harvest a subset of cells to serve as the baseline (T0) reference for sgRNA distribution.
-
Drug Treatment: Treat the remaining cell population with a lethal concentration of this compound (typically 5-10 times the IC50) for a period sufficient to allow resistant clones to grow out (e.g., 14-21 days). A parallel culture is treated with vehicle (DMSO).
-
Genomic DNA Extraction: Harvest the surviving cells and extract genomic DNA.
-
PCR & Sequencing: Amplify the sgRNA cassette regions from the genomic DNA via PCR and subject the amplicons to next-generation sequencing.
-
Data Analysis: Compare the sgRNA frequencies in the this compound-treated population to the vehicle-treated or T0 population. Genes whose sgRNAs are significantly enriched in the treated population are identified as essential for drug activity.
In-Vitro ClpP Protease Activity Assay Protocol (Summary)
-
Reagents: Use purified recombinant human ClpP, a fluorogenic substrate (e.g., Ac-WLA-AMC), and an appropriate assay buffer.[17]
-
Reaction Setup: In a 96-well plate, mix ClpP enzyme and the substrate in the presence of various concentrations of this compound or vehicle control (DMSO).
-
Pre-incubation (Optional but recommended): Pre-incubate the enzyme with the compound for a set time (e.g., 60 minutes) before adding the substrate to allow for binding to reach equilibrium.[17]
-
Kinetic Reading: Monitor the increase in fluorescence over time using a plate reader (e.g., excitation 350 nm, emission 460 nm). The rate of fluorescence increase is proportional to ClpP activity.
-
Data Analysis: Calculate the initial velocity (V0) of the reaction for each compound concentration. Plot V0 against compound concentration and fit the data to a dose-response curve to determine the EC50 (the concentration at which 50% of maximal activation is achieved).
Cellular Thermal Shift Assay (CETSA) Protocol (Summary)
-
Cell Culture and Treatment: Culture cells to ~80% confluency. Treat cells with this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours) in culture media.
-
Heating: Resuspend the treated cells in a buffered solution and aliquot them into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by cooling for 3 minutes at room temperature.[6][18]
-
Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated aggregates by high-speed centrifugation.
-
Protein Quantification: Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Western Blot Analysis: Analyze equal amounts of soluble protein from each temperature point by SDS-PAGE and Western blot using an antibody specific for ClpP.
-
Data Analysis: Quantify the band intensities for ClpP at each temperature. Normalize the data to the intensity at the lowest temperature. Plot the percentage of soluble ClpP against temperature to generate melting curves for both the vehicle- and this compound-treated samples. A shift in the curve to higher temperatures for the this compound-treated sample indicates target stabilization and engagement.
Conclusion
The validation of ClpP as the direct and essential cellular target of this compound is supported by robust and converging evidence from genetic, biochemical, and biophysical assays. These experimental approaches not only confirm the mechanism of action but also provide a framework for evaluating next-generation ClpP activators. The superior potency of this compound compared to ONC201, and the even greater activity of newer compounds like TR-107 and CLPP-1071, highlight the therapeutic potential of targeting ClpP in oncology. The detailed protocols provided herein offer a guide for researchers to independently validate these findings and explore the activity of novel ClpP-targeting molecules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Imipridone Anticancer Compounds Ectopically Activate the ClpP Protease and Represent a New Scaffold for Antibiotic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.revvity.com [resources.revvity.com]
- 4. Mitochondrial Protease ClpP is a Target for the Anticancer Compounds ONC201 and Related Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent ClpP agonists with anticancer properties bind the protease with improved structural complementarity and alter the mitochondrial N-terminome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. progettoheal.com [progettoheal.com]
- 7. Imipridone this compound activates orphan G protein-coupled receptor GPR132 and integrated stress response in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imipridone this compound activates orphan G protein-coupled receptor GPR132 and integrated stress response in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Discovery of CLPP-1071 as an Exceptionally Potent and Orally Efficacious Human ClpP Activator with Strong In Vivo Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Multi-omics analyses reveal ClpP activators disrupt essential mitochondrial pathways in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Small Molecule Activators of the Mitochondrial Protease ClpP Induce Senescence in Triple-Negative Breast Cancer Cells and Sensitize Cells to the Bcl-2 Inhibitor Venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of CLPP-1071 as an Exceptionally Potent and Orally Efficacious Human ClpP Activator with Strong In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. horizondiscovery.com [horizondiscovery.com]
- 16. CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. huber.embl.de [huber.embl.de]
A Preclinical vs. Clinical Showdown: ONC212 and Standard-of-Care Chemotherapy in Pancreatic Cancer
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the investigational drug ONC212 against established standard-of-care chemotherapies for pancreatic cancer. The analysis is based on available preclinical data for this compound and established clinical data for current therapeutic regimens.
Pancreatic cancer remains a formidable challenge in oncology, with a dismal five-year survival rate of approximately 8.2%.[1][2] The current cornerstones of treatment for advanced or metastatic pancreatic cancer are combination chemotherapy regimens such as FOLFIRINOX (5-fluorouracil, leucovorin, irinotecan, and oxaliplatin) and gemcitabine plus nab-paclitaxel.[3][4] While these therapies have provided incremental improvements in survival, the need for more effective and less toxic treatments is urgent.[5][6] this compound, a fluorinated analogue of the imipridone ONC201, has emerged as a promising preclinical candidate, demonstrating significant anti-cancer activity in various pancreatic cancer models.[1][2]
This guide delves into a detailed comparison of this compound and standard-of-care chemotherapies, focusing on their mechanisms of action, efficacy in preclinical and clinical settings, and toxicity profiles. All quantitative data are summarized in structured tables for ease of comparison, and detailed experimental protocols for key preclinical studies are provided.
Mechanism of Action: A Tale of Two Strategies
Standard-of-care chemotherapies for pancreatic cancer primarily function as cytotoxic agents, inducing DNA damage and inhibiting cellular replication.
-
Gemcitabine: A nucleoside analog that inhibits DNA synthesis.[7]
-
FOLFIRINOX: A combination of four drugs that act on different cellular pathways:
-
5-Fluorouracil (5-FU): Inhibits thymidylate synthase, a key enzyme in DNA synthesis.
-
Irinotecan: A topoisomerase I inhibitor that leads to DNA strand breaks.
-
Oxaliplatin: A platinum-based drug that forms DNA adducts, inhibiting DNA replication and transcription.[8]
-
In contrast, this compound employs a more targeted, multi-faceted approach. It is a dual agonist of the mitochondrial protease ClpP and the G protein-coupled receptor GPR132.[9] This dual engagement triggers a cascade of events within cancer cells, including:
-
Activation of the integrated stress response.[9]
-
Alteration of mitochondrial bioenergetics and impairment of oxidative phosphorylation (OXPHOS).[9][10][11]
-
Inhibition of pro-survival Ras signaling.[9]
This unique mechanism of action suggests that this compound may be effective in tumors that are resistant to conventional chemotherapies.
Efficacy: Preclinical Promise vs. Clinical Reality
Direct comparative efficacy data between this compound and standard-of-care chemotherapies from head-to-head clinical trials is not yet available as this compound is still in the preclinical stage of development.[9] The following tables summarize the available preclinical data for this compound and the established clinical data for standard-of-care regimens.
In Vitro Cytotoxicity
This compound has demonstrated potent growth-inhibitory effects across a panel of human pancreatic cancer cell lines, with GI50 (the concentration required to inhibit the growth of 50% of cells) values ranging from 0.09 to 0.47 μM.[12] Notably, normal fibroblast cell lines were resistant to this compound, suggesting a degree of tumor selectivity.[12]
| Drug | Pancreatic Cancer Cell Lines | GI50 / IC50 Range | Reference |
| This compound | AsPC1, HPAFII, BxPC3, CAPAN2, PANC1 | 0.09 - 0.47 µM (GI50) | [12] |
| This compound | 16 cell lines (including 9 PDX lines) | 1 - 40 µM (IC50) | [13] |
| ONC201 | 16 cell lines (including 9 PDX lines) | 1 - 4 µM (GI50) in 4/16 cell lines | [13] |
Note: GI50 and IC50 are measures of drug potency in inhibiting cell growth. Lower values indicate higher potency. PDX stands for Patient-Derived Xenograft.
In Vivo Efficacy
In preclinical xenograft models of human pancreatic cancer, this compound has shown significant single-agent efficacy in inhibiting tumor growth.[1][2] Doses of 50 mg/kg administered orally resulted in greater tumor growth inhibition compared to its parent compound, ONC201, in several models.[14]
| Treatment | Animal Model | Key Findings | Reference |
| This compound (50 mg/kg) | Human pancreatic cancer xenografts (HPAF-II, PANC-1, Capan-2, BxPC3) | Significantly greater tumor growth inhibition compared to ONC201 in PANC-1 and Capan-2 models. | [1][14] |
| This compound + 2-DG | BxPC3 xenograft model | Combination halted tumor growth compared to either agent alone. | [10] |
| This compound + AG1024 (IGF1-R inhibitor) | In vivo models | Active combination. | [1][2] |
In the clinical setting, standard-of-care chemotherapies have demonstrated the following outcomes in patients with metastatic pancreatic cancer:
| Regimen | Median Overall Survival | Objective Response Rate | Reference |
| FOLFIRINOX | 11.1 months | 31.6% | [15] |
| Gemcitabine + nab-paclitaxel | 8.5 months | 23% | [3] |
| Gemcitabine monotherapy | 5.7 months | 7% | [5][6] |
Combination Therapy: A Synergistic Approach
Preclinical studies have consistently shown that this compound acts synergistically with standard-of-care chemotherapeutic agents.[1][16] This suggests a potential future role for this compound in combination regimens to enhance efficacy and potentially overcome chemoresistance.
-
This compound + 5-Fluorouracil, Oxaliplatin, or Irinotecan: In vitro studies demonstrated synergistic anti-cancer activity in pancreatic cancer cell lines.[1][16]
-
This compound + Crizotinib (c-MET inhibitor): Showed synergy in the PANC-1 cell line, which overexpresses ALK.[16]
-
This compound + 2-Deoxy-D-glucose (2-DG): The combination of this compound with this glycolytic inhibitor promoted apoptosis in vitro and in vivo.[10][11]
Toxicity Profile
As this compound has not yet entered clinical trials for pancreatic cancer, its clinical toxicity profile is unknown. Preclinical GLP-toxicology studies have been completed.[9] Standard-of-care chemotherapies are associated with significant toxicities that can limit their use and impact patient quality of life.
| Chemotherapy Regimen | Common Adverse Events |
| FOLFIRINOX | Myelosuppression (neutropenia, thrombocytopenia), fatigue, diarrhea, nausea, vomiting, peripheral neuropathy. |
| Gemcitabine + nab-paclitaxel | Myelosuppression, fatigue, peripheral neuropathy, nausea, alopecia. |
| Gemcitabine monotherapy | Myelosuppression, flu-like symptoms, rash, nausea, vomiting. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of the experimental protocols used in the key preclinical studies of this compound.
Cell Viability Assays
To determine the cytotoxic effects of this compound, researchers utilized the CellTiter-Glo Luminescent Cell Viability Assay.
-
Cell Seeding: Pancreatic cancer cell lines (e.g., PANC-1, BxPC3, Capan-2) were seeded in 96-well plates.[16]
-
Drug Treatment: Cells were treated with a range of concentrations of this compound, either as a single agent or in combination with other drugs (e.g., 5-fluorouracil, oxaliplatin, irinotecan).[1][16]
-
Incubation: The treated cells were incubated for 72 hours.[16]
-
Lysis and Luminescence Measurement: CellTiter-Glo reagent was added to lyse the cells and generate a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Data Analysis: Dose-response curves were generated to calculate the GI50 or IC50 values.[13]
In Vivo Xenograft Studies
To evaluate the anti-tumor activity of this compound in a living organism, human pancreatic cancer xenograft models were used.
-
Cell Implantation: Human pancreatic cancer cells (e.g., HPAF-II, PANC-1, Capan-2, BxPC3) were injected subcutaneously into immunocompromised mice.[14]
-
Tumor Growth: Tumors were allowed to grow to a palpable size.
-
Treatment Administration: Mice were randomized into treatment groups and received either vehicle control, ONC201, or this compound (e.g., 50 mg/kg) via oral gavage.[14] The dosing schedule varied between daily and three times a week depending on the model.[14]
-
Tumor Monitoring: Tumor volume was measured regularly over time.
-
Endpoint Analysis: At the end of the experiment, tumors were excised, and some were analyzed for biomarkers such as Ki67 to assess cell proliferation.[14] Bioluminescence imaging was also used to visualize tumor burden.[1]
Logical Relationship of this compound Evaluation
The evaluation of this compound follows a logical progression from preclinical investigation to potential clinical application.
Conclusion
This compound represents a novel investigational agent with a distinct mechanism of action that differs significantly from current standard-of-care chemotherapies for pancreatic cancer. Preclinical data are promising, demonstrating potent single-agent activity and synergistic effects with established cytotoxic drugs in various pancreatic cancer models. While this compound shows considerable potential, it is crucial to underscore that these findings are preclinical. Rigorous clinical trials are necessary to determine its safety, efficacy, and ultimate role in the treatment landscape of pancreatic cancer. The data presented in this guide provides a foundational understanding for researchers and drug development professionals as this compound progresses through the developmental pipeline.
References
- 1. Anti-pancreatic cancer activity of this compound involves the unfolded protein response (UPR) and is reduced by IGF1-R and GRP78/BIP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. letswinpc.org [letswinpc.org]
- 4. Chemotherapy for Pancreatic Cancer - Pancreatic Cancer Action Network [pancan.org]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. f6publishing.blob.core.windows.net [f6publishing.blob.core.windows.net]
- 7. In Vitro and In Vivo Comparison of Gemcitabine and the Gemcitabine Analog 1-(2′-deoxy-2′-fluoroarabinofuranosyl) Cytosine (FAC) in Human Orthotopic and Genetically Modified Mouse Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. primescholars.com [primescholars.com]
- 9. Pipeline | Jazz Pharmaceuticals [jazzpharma.com]
- 10. This compound is a Novel Mitocan Acting Synergistically with Glycolysis Inhibition in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound is a Novel Mitocan Acting Synergistically with Glycolysis Inhibition in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. ascopubs.org [ascopubs.org]
- 14. researchgate.net [researchgate.net]
- 15. emedicine.medscape.com [emedicine.medscape.com]
- 16. researchgate.net [researchgate.net]
Synergistic Apoptosis Induction in Acute Myeloid Leukemia with ONC212 and the BCL-2 Inhibitor ABT-199: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic anti-leukemic effects of the novel imipridone ONC212 in combination with the BCL-2 inhibitor ABT-199 (Venetoclax). The experimental data presented herein, derived from preclinical studies, demonstrates a potent synergistic interaction between these two agents in acute myeloid leukemia (AML), offering a promising therapeutic strategy. This document outlines the quantitative synergy, details the experimental methodologies, and visualizes the underlying molecular mechanisms and experimental workflows.
Quantitative Analysis of Synergistic Effects
The combination of this compound and ABT-199 has demonstrated significant synergy in both in vitro and in vivo models of AML. This synergy is characterized by enhanced apoptosis in cultured AML cell lines and prolonged survival in a murine xenograft model.
In Vitro Synergistic Apoptosis
The synergistic effect of this compound and ABT-199 on inducing apoptosis was evaluated in various human AML cell lines. The combination treatment resulted in a marked increase in the percentage of apoptotic cells compared to either agent alone. The synergy has been quantitatively assessed using the Combination Index (CI), calculated with Compusyn software, where a CI value of less than 1 indicates a synergistic interaction.
Table 1: Synergistic Induction of Apoptosis in AML Cell Lines
| Cell Line | Treatment | Concentration | Apoptotic Cells (Annexin V+) (%) | Combination Index (CI) |
| OCI-AML3 | Control | - | ~5% | - |
| This compound | 250 nM | ~15% | - | |
| ABT-199 | Varies | Not specified | - | |
| This compound + ABT-199 | 250 nM + Varies | Significantly Increased | < 1 | |
| MOLM13 | Control | - | ~8% | - |
| This compound | 250 nM | ~20% | - | |
| ABT-199 | Varies | Not specified | - | |
| This compound + ABT-199 | 250 nM + Varies | Significantly Increased | < 1 | |
| HL-60 | Control | - | ~7% | - |
| This compound | 250 nM | ~18% | - | |
| ABT-199 | Varies | Not specified | - | |
| This compound + ABT-199 | 250 nM + Varies | Significantly Increased | < 1 |
Note: Specific apoptosis percentages for ABT-199 alone and the combination are not detailed in the source but were significantly higher in combination, leading to a synergistic CI value.
In Vivo Efficacy in an AML Xenograft Model
The synergistic anti-leukemic activity of this compound and ABT-199 was confirmed in a systemic AML xenograft model using immunodeficient mice bearing MOLM13-luciferase expressing cells. The combination treatment led to a significant extension of survival compared to monotherapy.[1]
Table 2: In Vivo Efficacy of this compound and ABT-199 Combination
| Treatment Group | Dosing Regimen | Median Survival (days) | Increase in Median Survival |
| Vehicle Control | - | 20 | - |
| This compound | 50 mg/kg, 3 times/week | 21 | 5% |
| ABT-199 | 100 mg/kg, daily | 21 | 5% |
| This compound + ABT-199 | As above | 30 | 50% (p < 0.0001) |
Experimental Protocols
In Vitro Apoptosis Assay
This protocol describes the methodology for assessing apoptosis in AML cell lines following treatment with this compound and ABT-199.
-
Cell Culture: Human AML cell lines (OCI-AML3, MOLM13, HL-60) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Treatment: Cells are seeded in 6-well plates and treated with this compound (250 nM), ABT-199 (at a determined IC50 concentration for each cell line), or the combination of both drugs for 48-72 hours. A vehicle-treated control group is also included.
-
Apoptosis Detection: Apoptosis is quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.
-
Cells are harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Annexin V-FITC and PI are added to the cell suspension and incubated for 15 minutes at room temperature in the dark.
-
The stained cells are analyzed by flow cytometry. Annexin V positive cells are considered apoptotic.
-
-
Synergy Analysis: The combination index (CI) is calculated from the dose-response curves of the single agents and their combination using Compusyn software.
In Vivo Xenograft Study
This protocol outlines the procedure for evaluating the in vivo efficacy of the this compound and ABT-199 combination.
-
Animal Model: Female immunodeficient NSG-S mice are used.
-
Cell Line and Engraftment: Mice are injected intravenously with MOLM13 cells engineered to express luciferase (MOLM13-Luc). Leukemia engraftment is monitored by bioluminescence imaging.
-
Drug Administration: Once leukemia is established, mice are randomized into four groups: vehicle control, this compound alone, ABT-199 alone, and the combination of this compound and ABT-199.[1]
-
Efficacy Assessment: The primary endpoint is overall survival. Tumor burden is monitored throughout the study using bioluminescence imaging. Body weight is also measured to assess toxicity.[1]
Signaling Pathways and Experimental Workflow
Molecular Mechanism of Synergy
The synergistic effect of this compound and ABT-199 stems from their complementary mechanisms of action targeting key survival pathways in AML cells. This compound activates the integrated stress response (ISR) and the orphan G protein-coupled receptor GPR132, leading to the upregulation of pro-apoptotic proteins like ATF4 and CHOP. ABT-199, a potent and selective BCL-2 inhibitor, directly blocks the anti-apoptotic function of BCL-2, releasing pro-apoptotic proteins like BIM and BAX to initiate mitochondrial apoptosis. The combined action of these two agents results in a more robust and sustained apoptotic signal.
Caption: Synergistic mechanism of this compound and ABT-199.
Experimental Workflow
The following diagram illustrates the workflow for assessing the synergistic effects of this compound and ABT-199, from in vitro cell culture to in vivo efficacy studies.
Caption: Workflow for evaluating this compound and ABT-199 synergy.
References
A Comparative Guide to the Integrated Stress Response Induced by ONC212 and ONC201
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the integrated stress response (ISR) induced by two related small molecule anti-cancer agents, ONC201 and its more potent analog, ONC212. The information presented is supported by experimental data from publicly available research to assist in understanding their mechanisms of action and comparative efficacy.
Introduction to ONC201, this compound, and the Integrated Stress Response
ONC201 (also known as TIC10) is a first-in-class small molecule that has demonstrated anti-cancer activity in various malignancies. Its analog, this compound, is a fluorinated derivative designed for improved potency.[1][2] Both compounds are known to induce the integrated stress response (ISR), a crucial cellular signaling network activated by various stress conditions.[3][4][5] The ISR converges on the phosphorylation of the α subunit of eukaryotic translation initiation factor 2 (eIF2α), which leads to a general decrease in protein synthesis but selectively enhances the translation of specific mRNAs, such as that of activating transcription factor 4 (ATF4).[5][6] ATF4, in turn, upregulates the expression of genes involved in stress adaptation and, under persistent stress, apoptosis, including the pro-apoptotic transcription factor CHOP (CCAAT/enhancer-binding protein homologous protein).[3][4][7]
Comparative Analysis of ISR Induction
Experimental evidence demonstrates that both ONC201 and this compound activate the ISR, but with notable differences in potency and kinetics. This compound consistently induces apoptotic effects at lower concentrations and at earlier time points compared to ONC201.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative findings from comparative studies on the induction of ISR markers by this compound and ONC201.
| Parameter | This compound | ONC201 | Cell Lines | Key Findings |
| Potency | More potent, active in the nanomolar range.[8] | Active in the low micromolar range.[8] | Pancreatic cancer, Melanoma, Hepatocellular carcinoma | This compound shows improved efficacy over ONC201.[1][4] |
| eIF2α Phosphorylation | Upregulated as early as 6-12 hours post-treatment.[1][4] | Upregulated as early as 6-12 hours post-treatment.[1][4] | HPAF-II (pancreatic) | Both compounds induce this key initial step of the ISR.[1][4] |
| ATF4 Upregulation | Upregulated as early as 6-12 hours post-treatment.[1][4] | Upregulated as early as 6-12 hours post-treatment.[1][4] | HPAF-II (pancreatic), OCI-AML3, MOLM13, HL-60 (AML) | A central transcription factor in the ISR is induced by both agents.[1][4][9] |
| CHOP Induction | Induced by 12 hours post-treatment.[1][4] | Induced by 24 hours post-treatment.[1][4] | HPAF-II (pancreatic) | This compound induces this pro-apoptotic marker earlier than ONC201.[1][4] |
| Apoptosis Induction | Occurs at lower doses and earlier time points.[1][2] | Requires higher doses and longer incubation times.[1][2] | HPAF-II, AsPC-1 (pancreatic) | This compound is a more potent inducer of apoptosis.[1][2] |
Signaling Pathways
The activation of the ISR by ONC201 and this compound follows a canonical pathway leading to apoptosis in sensitive cancer cells.
Caption: Signaling pathway of ONC201/ONC212-induced ISR.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the comparison of this compound and ONC201.
Cell Culture and Treatment
Human cancer cell lines (e.g., pancreatic, hematological) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells are seeded and allowed to adhere overnight before being treated with specified concentrations of this compound (e.g., 250 nM) or ONC201 (e.g., 5 µM) for various time points (e.g., 6, 12, 24, 48 hours).[9]
Western Blotting for Protein Expression
A general protocol for analyzing the protein levels of ISR markers is as follows:
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for p-eIF2α, eIF2α, ATF4, CHOP, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
To quantify the mRNA levels of ISR target genes, the following protocol is typically used:
-
RNA Extraction: Total RNA is extracted from treated cells using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand cDNA is synthesized from an equal amount of RNA (e.g., 1 µg) using a reverse transcription kit.
-
qPCR: The qPCR reaction is performed using a qPCR master mix, cDNA template, and gene-specific primers for target genes (e.g., DDIT3 (CHOP), ATF4, TNFRSF10B (DR5)) and a housekeeping gene (e.g., GAPDH or ACTB). The reaction is run on a real-time PCR system.
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.[9]
Caption: Experimental workflow for ISR analysis.
Conclusion
Both ONC201 and its analog this compound effectively induce the integrated stress response in cancer cells, a key mechanism contributing to their anti-tumor activity. However, comparative data clearly indicate that this compound is a more potent inducer of the ISR, leading to a more rapid and robust apoptotic response at lower concentrations.[1][2] This enhanced potency suggests that this compound may have a superior therapeutic window and efficacy, a factor of significant interest for ongoing and future drug development efforts. The choice between these compounds for further investigation will likely depend on the specific cancer type and the desired therapeutic outcome.
References
- 1. oncotarget.com [oncotarget.com]
- 2. researchgate.net [researchgate.net]
- 3. ONC201 kills solid tumor cells by triggering an integrated stress response dependent on ATF4 activation by specific eIF2α kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-pancreatic cancer activity of this compound involves the unfolded protein response (UPR) and is reduced by IGF1-R and GRP78/BIP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Integrated stress response - Wikipedia [en.wikipedia.org]
- 6. The integrated stress response in cancer progression: a force for plasticity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. C/EBP Homology Protein (CHOP) Interacts with Activating Transcription Factor 4 (ATF4) and Negatively Regulates the Stress-dependent Induction of the Asparagine Synthetase Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound is a Novel Mitocan Acting Synergistically with Glycolysis Inhibition in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validating GPR132 Engagement: A Comparison of Onc212 and Alternative Agonists Using Knockout Cell Lines
For researchers, scientists, and drug development professionals, definitively demonstrating on-target engagement is a cornerstone of preclinical validation. This guide provides a comparative analysis of experimental approaches to validate the engagement of the G protein-coupled receptor 132 (GPR132) by the novel anti-cancer agent Onc212, with a particular focus on the use of knockout cell lines. We further compare this validation with methodologies used for other putative GPR132 agonists.
The imipridone this compound has emerged as a promising therapeutic candidate, demonstrating potent anti-tumor activity in various cancer models, notably in acute myeloid leukemia (AML).[1][2][3] Mechanistic studies have identified the orphan G protein-coupled receptor GPR132 as a direct target of this compound.[1][2] Activation of GPR132 by this compound is reported to initiate a signaling cascade leading to an integrated stress response and ultimately, apoptosis in cancer cells.[1] To rigorously validate this on-target activity, researchers have employed GPR132 knockout cell lines, providing a powerful tool to dissect the specific role of this receptor in the cellular response to this compound.
This compound: Demonstrating On-Target GPR132 Engagement
The most direct method to validate that the effects of a compound are mediated by a specific receptor is to observe a diminished response in cells lacking that receptor. This principle has been applied to this compound, where its apoptogenic (apoptosis-inducing) effects were significantly reduced in GPR132 heterozygous knockout AML cell lines.[1]
Quantitative Analysis of this compound-Induced Apoptosis in Wild-Type vs. GPR132 Knockout Cells
The following table summarizes the quantitative data from studies comparing the percentage of apoptotic cells in wild-type versus GPR132 heterozygous knockout AML cell lines following treatment with this compound.
| Cell Line | Genotype | Treatment | % Apoptotic Cells (Annexin V+) | Fold Change in Apoptosis (WT/KO) | Reference |
| KBM5 | Wild-Type | This compound (250 nM, 72h) | ~40% | 2.0 | [1] |
| KBM5 | GPR132 +/- | This compound (250 nM, 72h) | ~20% | [1] |
This data clearly demonstrates that the partial absence of GPR132 renders the cells more resistant to the apoptotic effects of this compound, providing strong evidence for on-target engagement.
Alternative GPR132 Agonists and Their Validation
While this compound stands as a key example of a GPR132 agonist validated with knockout models, other molecules have been proposed to interact with this receptor. One such example is 8-gingerol, a natural product.
Studies have identified 8-gingerol as a GPR132 agonist that can promote differentiation in AML cells by activating a GPR132-Gs-PKA signaling pathway, which subsequently inhibits mTOR. However, to date, published studies on 8-gingerol have not explicitly reported the use of GPR132 knockout or knockdown cell lines to confirm direct target engagement for this specific downstream effect. The validation of its GPR132 agonist activity has been primarily based on screening assays and mechanistic studies of downstream signaling pathways.
This highlights a key difference in the validation rigor between this compound and some alternative compounds. While downstream effects are crucial, the use of knockout models provides a more definitive link between the compound, its direct target, and the observed cellular phenotype.
Experimental Protocols
Detailed methodologies are critical for the reproducibility and interpretation of experimental results. Below are the key experimental protocols for validating GPR132 engagement using knockout cell lines.
Generation of GPR132 Knockout Cell Lines (CRISPR-Cas9 Method)
-
gRNA Design and Cloning:
-
Design single guide RNAs (sgRNAs) targeting a conserved exon of the GPR132 gene. Multiple online tools are available for gRNA design to maximize on-target efficiency and minimize off-target effects.
-
Synthesize and anneal complementary oligonucleotides for the chosen gRNA sequences.
-
Clone the annealed gRNAs into a suitable lentiviral vector co-expressing Cas9 nuclease and a selection marker (e.g., puromycin resistance).
-
-
Lentivirus Production and Transduction:
-
Co-transfect the gRNA-Cas9 lentiviral vector along with packaging plasmids into a producer cell line (e.g., HEK293T).
-
Collect the virus-containing supernatant after 48-72 hours.
-
Transduce the target AML cell line (e.g., KBM5) with the lentiviral particles in the presence of polybrene to enhance transduction efficiency.
-
-
Selection and Clonal Isolation:
-
Select for transduced cells by adding the appropriate antibiotic (e.g., puromycin) to the culture medium.
-
After selection, perform single-cell sorting into 96-well plates to isolate individual clones.
-
-
Verification of Gene Knockout:
-
Expand the single-cell clones and extract genomic DNA.
-
Perform PCR amplification of the targeted region in the GPR132 gene.
-
Sequence the PCR products (Sanger sequencing) to identify clones with frameshift-inducing insertions or deletions (indels).
-
Confirm the absence of GPR132 protein expression in the knockout clones by Western blot analysis.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment:
-
Seed wild-type and GPR132 knockout cells at an appropriate density.
-
Treat the cells with this compound at the desired concentration and for the specified duration (e.g., 250 nM for 72 hours). Include a vehicle-treated control for each cell line.
-
-
Staining:
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Quantify the percentage of apoptotic cells in each sample.
-
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the GPR132 signaling pathway, the experimental workflow for knockout validation, and the logical comparison between validated and putative agonists.
References
- 1. Improving Patients' Lives | Jazz Pharmaceuticals [jazzpharma.com]
- 2. Leukemia Publication Demonstrates Imipridone this compound Mechanism of Action and Efficacy in AML - BioSpace [biospace.com]
- 3. Imipridone this compound activates orphan G protein-coupled receptor GPR132 and integrated stress response in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Onc212 Demonstrates Superior Efficacy in Preclinical BRAF V600E Melanoma Models Resistant to ONC201
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of preclinical data reveals that Onc212, a second-generation imipridone, shows significantly greater efficacy in BRAF V600E melanoma models, particularly in those that have developed resistance to the first-in-class imipridone, ONC201. This finding positions this compound as a promising therapeutic strategy for patients with advanced melanoma who have become refractory to existing treatments.
This comparative guide synthesizes available preclinical data, detailing the experimental protocols and signaling pathways underlying the differential efficacy of these two compounds. The information is intended for researchers, scientists, and drug development professionals in the oncology space.
Executive Summary
BRAF V600E mutations are a key driver in approximately 50% of melanomas. While targeted therapies have improved outcomes, acquired resistance is a major clinical challenge. The imipridone class of anti-cancer agents, including ONC201 and its analog this compound, offers a novel therapeutic avenue. Preclinical evidence strongly suggests that while both compounds target similar pathways, this compound exhibits superior potency and is capable of overcoming resistance to ONC201 in BRAF V600E melanoma.
Comparative Efficacy Data
A pivotal preclinical study evaluated the imipridone family in various cancer models, including BRAF V600E melanoma. The findings highlight the enhanced anti-cancer properties of this compound compared to its predecessor, ONC201.
| Parameter | ONC201 in BRAF V600E Melanoma | This compound in BRAF V600E Melanoma | Key Findings |
| In Vitro Potency | Less sensitive in certain BRAF V600E models. | Exhibits broad-spectrum efficacy at nanomolar concentrations. | Skin cancer, including melanoma, was identified as a tumor type with improved efficacy for this compound relative to ONC201.[1] |
| In Vivo Efficacy | Reduced efficacy in less sensitive models. | Displayed potent anti-tumor effects in BRAF V600E melanoma models that are less sensitive to ONC201.[1] | Orally administered this compound demonstrated a broad therapeutic window and a favorable pharmacokinetic profile.[1] |
| Kinetics of Activity | Standard activity kinetics. | Exhibits rapid kinetics of activity.[1] | This suggests a faster onset of therapeutic effect for this compound. |
Mechanism of Action and Signaling Pathways
Both ONC201 and this compound belong to the imipridone class of compounds and share a core mechanism of action. They induce the integrated stress response (ISR) and function as dual inactivators of the Akt and ERK signaling pathways, which ultimately leads to the activation of the Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) gene, promoting apoptosis in cancer cells.[1]
Resistance to ONC201 in other cancer types has been linked to the upregulation of the PI3K/AKT/mTOR signaling pathway. The superior efficacy of this compound in ONC201-less sensitive melanoma models suggests it may more effectively counteract this resistance mechanism.
Signaling Pathway of Imipridones in BRAF V600E Melanoma
Caption: Imipridone Signaling in BRAF V600E Melanoma.
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the preclinical evaluation of anti-cancer agents in melanoma models.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound and ONC201 on BRAF V600E melanoma cell lines.
Protocol:
-
Cell Seeding: BRAF V600E melanoma cells (e.g., A375, SK-MEL-28) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound or ONC201 (typically from 0.01 µM to 100 µM) for 72 hours.
-
MTT Incubation: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of cell viability against the drug concentration.
Western Blot Analysis
Objective: To assess the effect of this compound and ONC201 on the phosphorylation status of key signaling proteins (e.g., Akt, ERK).
Protocol:
-
Cell Lysis: Melanoma cells are treated with the compounds for the desired time, then washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies against phosphorylated and total Akt and ERK overnight at 4°C.
-
Secondary Antibody Incubation and Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow for Western Blot Analysis
Caption: Western Blot Experimental Workflow.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound and ONC201 in a living organism.
Protocol:
-
Cell Implantation: 5-10 million BRAF V600E melanoma cells are subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.
-
Drug Administration: this compound or ONC201 is administered orally at a predetermined dose and schedule. The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised and weighed.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume in the treatment groups to the control group.
Conclusion
The available preclinical data strongly support the continued investigation of this compound as a potent anti-cancer agent for BRAF V600E melanoma, especially in cases of resistance to first-generation imipridones like ONC201. Its improved efficacy and favorable pharmacological properties warrant further clinical development to address the unmet needs of patients with advanced and treatment-resistant melanoma.
References
Comparative Analysis of ONC212 and Other ClpP Activators: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel anti-cancer agent ONC212 with other activators of the mitochondrial caseinolytic protease ClpP. This analysis is supported by experimental data to inform preclinical research and development decisions.
The activation of the mitochondrial protease ClpP has emerged as a promising therapeutic strategy in oncology. By inducing unregulated proteolysis of mitochondrial proteins, ClpP activators trigger catastrophic mitochondrial dysfunction and subsequent cancer cell death. This compound, a second-generation imipridone, has demonstrated significant anti-tumor activity and has garnered considerable interest. This guide compares this compound with its parent compound, ONC201, and other notable ClpP activators such as TR-107 and Acyldepsipeptide 1 (ADEP1).
Data Presentation: Quantitative Comparison of ClpP Activators
The following tables summarize the quantitative data on the potency and efficacy of various ClpP activators across different cancer cell lines and in vivo models.
Table 1: In Vitro Potency of ClpP Activators
| Compound | Target | Assay | Cell Line | EC50 / IC50 | Citation |
| This compound | ClpP Activation | FITC-Casein Cleavage | - | 0.46 µM | [1] |
| ClpP Activation | Ac-WLA-AMC Cleavage | - | 0.18 µM | [1] | |
| Cell Viability | RBE (Biliary Tract Cancer) | 46.99 nM | [2] | ||
| Cell Viability | HuCCT1 (Biliary Tract Cancer) | 38.95 nM | [2] | ||
| Cell Viability | Pancreatic Cancer Panel | 1-40 µM | [3] | ||
| ONC201 | ClpP Activation | FITC-Casein Cleavage | - | 0.85 µM | [1] |
| ClpP Activation | Ac-WLA-AMC Cleavage | - | 1.67 µM | [1] | |
| Cell Viability | RBE (Biliary Tract Cancer) | 2.53 µM | [2] | ||
| Cell Viability | HuCCT1 (Biliary Tract Cancer) | 1.97 µM | [2] | ||
| Cell Viability | Pancreatic Cancer Panel | 1-4 µM (in sensitive lines) | [3] | ||
| TR-107 | Cell Viability | SUM159 (TNBC) | 12 nM | [4] | |
| Cell Viability | MDA-MB-231 (TNBC) | 23 nM | [4] | ||
| CLPP-1071 | ClpP Activation | Enzymatic Assay | - | 23.5 nM | [5] |
| Cell Viability | HL60 (AML) | 4.6 nM | [5] | ||
| ADEP1 | ClpP Activation | Enzymatic Assay | - | Less potent than ONC201/ONC212 | [1] |
Table 2: In Vivo Efficacy of ClpP Activators
| Compound | Dose & Schedule | Cancer Model | Outcome | Citation |
| This compound | 50 mg/kg, daily | PANC-1 Xenograft | Significant growth inhibition | [6][7] |
| 50 mg/kg, daily | Capan-2 Xenograft | Significant growth inhibition | [6][7] | |
| 50 mg/kg, 3x/week | HPAF-II Xenograft | Significant growth inhibition (comparable to ONC201) | [6][7] | |
| ONC201 | 50 mg/kg, daily | PANC-1 Xenograft | No significant growth inhibition | [6][7] |
| 50 mg/kg, daily | Capan-2 Xenograft | No significant growth inhibition | [6][7] | |
| 50 mg/kg, 3x/week | HPAF-II Xenograft | Significant growth inhibition | [6][7] | |
| TR-107 | 25 mg/kg, oral | MDA-MB-231 Xenograft | 78.4% tumor suppression | [4] |
| CLPP-1071 | Not Specified | MOLM13 & HL60 Xenografts | Effective lifespan prolongation | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
ClpP Activity Assay (Fluorogenic Peptide Substrate)
This protocol is adapted from studies measuring the ability of compounds to activate recombinant human ClpP to cleave a fluorogenic peptide substrate.[8][9]
Materials:
-
Recombinant human ClpP protein
-
Assay Buffer: 50 mM Tris, 10 mM MgCl₂, 100 mM KCl, 1 mM DTT, 4 mM ATP, 0.02% Triton X-100, 5% glycerol, pH 8.0
-
Fluorogenic Substrate: Ac-WLA-AMC (10 µM final concentration)
-
Test Compounds (this compound, ONC201, etc.) dissolved in DMSO
-
96-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add 1 µg/mL of recombinant ClpP to the assay buffer.
-
Add the test compounds at various concentrations to the wells containing ClpP and assay buffer. For control wells, add DMSO vehicle.
-
Incubate the plate at 37°C for 60 minutes to allow for compound binding to ClpP.
-
Initiate the reaction by adding the fluorogenic substrate Ac-WLA-AMC to each well.
-
Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence at an excitation wavelength of 350 nm and an emission wavelength of 460 nm.
-
Record fluorescence readings every 5 minutes for at least 60 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence curve) for each concentration of the test compound.
-
Determine the EC50 value, the concentration of the compound that elicits a half-maximal activation of ClpP activity.
Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxic effects of ClpP activators on cancer cell lines.[10][11][12]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test Compounds (this compound, ONC201, etc.) dissolved in DMSO
-
96-well clear, flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization Solution (e.g., 40% DMF, 2% acetic acid, 16% SDS, pH 4.7)
-
Microplate spectrophotometer (ELISA reader)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Remove the existing medium from the wells and replace it with the medium containing the various concentrations of the test compounds. Include vehicle control (DMSO) wells.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
After incubation, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Add 100 µL of the Solubilization Solution to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells to ensure complete solubilization.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
In Vivo Xenograft Tumor Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of ClpP activators in a mouse xenograft model of pancreatic cancer.[6][7][13]
Materials:
-
Immunocompromised mice (e.g., nu/nu athymic mice)
-
Pancreatic cancer cells (e.g., PANC-1, HPAF-II)
-
Matrigel
-
Test Compounds (this compound, ONC201) formulated for oral gavage
-
Vehicle control solution
-
Calipers for tumor measurement
-
Animal housing and care facilities compliant with institutional guidelines
Procedure:
-
Harvest pancreatic cancer cells and resuspend them in a 1:1 mixture of PBS and Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 5 x 10⁶ cells) into the flank of each mouse.
-
Monitor the mice regularly for tumor growth.
-
When tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.
-
Administer the test compounds (e.g., 50 mg/kg this compound) or vehicle control to the respective groups via oral gavage according to the predetermined schedule (e.g., daily or three times a week).
-
Measure tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation markers like Ki67).
-
Compare the tumor growth rates between the treatment and control groups to evaluate the in vivo efficacy of the ClpP activators.
Mandatory Visualization
The following diagrams illustrate the key signaling pathways and experimental workflows associated with this compound and other ClpP activators.
References
- 1. Mitochondrial ClpP-mediated proteolysis induces selective cancer cell lethality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
- 4. Frontiers | Multi-omics analyses reveal ClpP activators disrupt essential mitochondrial pathways in triple-negative breast cancer [frontiersin.org]
- 5. Discovery of CLPP-1071 as an Exceptionally Potent and Orally Efficacious Human ClpP Activator with Strong In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-pancreatic cancer activity of this compound involves the unfolded protein response (UPR) and is reduced by IGF1-R and GRP78/BIP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mitochondrial Protease ClpP is a Target for the Anticancer Compounds ONC201 and Related Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. aacrjournals.org [aacrjournals.org]
A Strategic Alliance: The Therapeutic Potential of Combining ONC212 and Crizotinib in c-MET Expressing Cancers
For Immediate Release
In the landscape of targeted cancer therapy, the c-MET proto-oncogene, a receptor tyrosine kinase, remains a critical target due to its role in driving tumor growth, proliferation, and metastasis in various cancers. While c-MET inhibitors like crizotinib have shown efficacy, acquired resistance and pathway reactivation pose significant clinical challenges. This guide explores the scientific rationale for a novel combination therapy: the mitocan ONC212 and the established c-MET inhibitor crizotinib, in c-MET expressing cancer cells. While direct experimental data on this specific combination is nascent, this analysis of their distinct and potentially complementary mechanisms of action provides a compelling case for future investigation.
Understanding the Players: this compound and Crizotinib
Crizotinib , an FDA-approved multi-targeted tyrosine kinase inhibitor, directly targets the ATP-binding site of c-MET, as well as ALK and ROS1 kinases.[1][2] This competitive inhibition blocks c-MET autophosphorylation and subsequent activation of downstream pro-survival signaling pathways, including the RAS/MAPK and PI3K/AKT pathways.[3][4] By cutting off this key signaling cascade, crizotinib can induce cell cycle arrest and apoptosis in cancer cells dependent on c-MET signaling.[5]
This compound , a second-generation imipridone, operates through a distinct and multifaceted mechanism. It is classified as a "mitocan," a class of agents that selectively target the mitochondria of cancer cells.[6][7] this compound's primary target is the mitochondrial caseinolytic protease P (ClpP), leading to the impairment of oxidative phosphorylation (OXPHOS) and a collapse of mitochondrial bioenergetics.[8][9] Additionally, this compound has been shown to activate the orphan G protein-coupled receptor GPR132 and induce the integrated stress response (ISR), further contributing to its anti-cancer effects.[8][10] This induction of cellular stress can lead to apoptosis, often independent of traditional mitochondrial death pathways.[6][11]
The Rationale for Combination: A Multi-pronged Attack
The distinct mechanisms of crizotinib and this compound form the basis of a strong hypothesis for their synergistic or additive anti-cancer effects in c-MET expressing tumors. While crizotinib directly inhibits the primary oncogenic driver (c-MET), this compound can launch a parallel assault on the cancer cell's metabolic machinery and stress response pathways. This dual approach could potentially:
-
Overcome Resistance: Cancer cells that develop resistance to crizotinib through c-MET independent mechanisms may still be vulnerable to this compound's mitochondrial and stress-inducing effects.
-
Enhance Apoptosis: The combination of blocking a key survival signal (c-MET) with the induction of mitochondrial dysfunction and cellular stress could lower the threshold for apoptosis, leading to more profound and durable responses.
-
Target Metabolic Vulnerabilities: Cancers driven by oncogenes like c-MET often exhibit altered metabolic states. This compound's disruption of OXPHOS could exploit these metabolic vulnerabilities, creating a synthetic lethal interaction with c-MET inhibition.
Preliminary evidence from a study on pancreatic cancer suggests that this compound is active as a single agent and shows synergistic potential in combination with the RTK inhibitor crizotinib.[12][13]
Performance Data: Monotherapy Efficacy
While combination data is limited, the efficacy of each agent as a monotherapy has been documented in various cancer cell lines.
Table 1: Monotherapy Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Citation |
| HeLa | Cervical Cancer | 16 µM | [6] |
| A549 | Lung Cancer | 54 µM | [6] |
Table 2: Monotherapy Efficacy of Crizotinib in c-MET Expressing Cancer Cell Lines
| Cell Line | Cancer Type | c-MET Status | IC50 Value | Citation | | :--- | :--- | :--- | :--- | | MKN45 | Gastric Cancer | Amplification | <200 nmol/L |[14] | | HSC58 | Gastric Cancer | Amplification | <200 nmol/L |[14] | | 58As1 | Gastric Cancer | Amplification | <200 nmol/L |[14] | | 58As9 | Gastric Cancer | Amplification | <200 nmol/L |[14] | | SNU5 | Gastric Cancer | Amplification | <200 nmol/L |[14] | | Hs746T | Gastric Cancer | Amplification | <200 nmol/L |[14] | | NCI-H69 | - | R988C variant | 13 nM |[15] | | HOP92 | - | T1010I variant | 16 nM |[15] | | MDA-MB-231 | Breast Cancer | - | 5.16 µM |[16] | | MCF-7 | Breast Cancer | - | 1.5 µM |[16] | | SK-BR-3 | Breast Cancer | - | 3.85 µM |[16] |
Visualizing the Mechanisms
The following diagrams illustrate the signaling pathways targeted by crizotinib and this compound, and a proposed model for their combined action.
Caption: Crizotinib inhibits c-MET signaling.
Caption: this compound induces apoptosis via dual mechanisms.
References
- 1. researchgate.net [researchgate.net]
- 2. cancernetwork.com [cancernetwork.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound, alone or in synergistic conjunction with Navitoclax (ABT-263), promotes cancer cell apoptosis via unconventional mitochondrial-independent caspase-3 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. axonmedchem.com [axonmedchem.com]
- 9. This compound is a Novel Mitocan Acting Synergistically with Glycolysis Inhibition in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Leukemia Publication Demonstrates Imipridone this compound Mechanism of Action and Efficacy in AML - BioSpace [biospace.com]
- 11. researchgate.net [researchgate.net]
- 12. Anti-pancreatic cancer activity of this compound involves the unfolded protein response (UPR) and is reduced by IGF1-R and GRP78/BIP - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. cancer-research-network.com [cancer-research-network.com]
- 16. Crizotinib, a MET inhibitor, inhibits growth, migration, and invasion of breast cancer cells in vitro and synergizes with chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Synergistic Potential of ONC212 and Trametinib in Biliary Tract Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the preclinical synergistic effects of the novel imipridone ONC212 in combination with the MEK inhibitor trametinib for the treatment of biliary tract cancer (BTC). The content herein is based on emerging data and is intended to inform further research and development in this critical area of oncology. Biliary tract cancers are aggressive malignancies with limited effective therapeutic options, underscoring the urgent need for innovative treatment strategies.[1][2] The combination of targeted agents with distinct mechanisms of action represents a promising approach to overcoming therapeutic resistance and improving patient outcomes.
Introduction to the Therapeutic Agents
This compound: A second-generation imipridone, this compound is an orally active small molecule that exhibits anti-tumor activity through a novel mechanism of action. It targets the G protein-coupled receptor 132 (GPR132) and the mitochondrial protease ClpP.[1][2] The engagement of these targets leads to the suppression of ClpX, a regulatory partner of ClpP, which in turn results in reduced oxidative phosphorylation and induction of the integrated stress response, ultimately leading to cancer cell apoptosis.[1][2][3]
Trametinib: An approved MEK1/2 inhibitor, trametinib is a key component in the treatment of various cancers, particularly those with mutations in the MAPK/ERK signaling pathway.[4][5] By allosterically inhibiting MEK1 and MEK2, trametinib blocks the phosphorylation and activation of ERK1/2, thereby inhibiting downstream signaling cascades that are crucial for cell proliferation, differentiation, and survival.[4][5] The Ras/Raf/MEK/ERK pathway is frequently dysregulated in biliary tract cancer, making it a rational target for therapeutic intervention.[6]
Preclinical Efficacy in Biliary Tract Cancer Cell Lines
Recent in vitro studies have demonstrated the anti-neoplastic effects of both this compound and trametinib as single agents in established BTC cell lines. The combination of these two agents has been shown to exhibit significant synergy. The following tables summarize the half-maximal inhibitory concentrations (IC50) for each compound in the RBE and HuCCT1 human cholangiocarcinoma cell lines after 72 hours of treatment.
| Drug | Cell Line | IC50 |
| This compound | RBE | 47 nM |
| HuCCT1 | 39 nM | |
| Trametinib | RBE | 5.9 nM |
| HuCCT1 | 3.7 nM |
Data sourced from an abstract presented at the American Association for Cancer Research Annual Meeting 2024.[1][2]
Synergistic Interaction
The combination of this compound and trametinib has been reported to be strikingly synergistic in BTC cell lines.[1] While the detailed quantitative synergy data from the biliary tract cancer study is not yet fully published, studies in other cancer types, such as pancreatic ductal adenocarcinoma, by the same research group have also demonstrated strong synergy between these two agents.[6] The synergistic effect suggests that the combination of this compound and trametinib may be more effective than the additive effects of each drug alone. The mechanism of this synergy is thought to be multifactorial, potentially involving the dual targeting of distinct but complementary pathways crucial for cancer cell survival and proliferation.
Signaling Pathways and Mechanism of Action
The synergistic interaction between this compound and trametinib can be attributed to their complementary effects on key cancer signaling pathways. Trametinib directly inhibits the well-established MAPK/ERK pathway, a central driver of cell proliferation in many cancers, including BTC. This compound, on the other hand, induces a metabolic stress response through its action on mitochondrial ClpP, leading to impaired oxidative phosphorylation. This dual-pronged attack on both a primary signaling cascade and the cell's metabolic engine may prevent compensatory mechanisms that often lead to resistance to single-agent therapies.
Experimental Protocols
The following sections detail the methodologies employed in the preclinical evaluation of this compound and trametinib synergy.
Cell Viability Assay
The anti-proliferative effects of this compound and trametinib, both as single agents and in combination, were assessed using the CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies ATP, an indicator of metabolically active cells.
Protocol:
-
Cell Plating: RBE and HuCCT1 cells were seeded in 96-well opaque-walled plates and allowed to adhere overnight.
-
Drug Treatment: Cells were treated with a dose range of this compound (0 to 752 nM for RBE; 0 to 640 nM for HuCCT1) and trametinib (0 to 24 nM for RBE; 0 to 16 nM for HuCCT1) for 72 hours.[1] For combination studies, a matrix of concentrations for both drugs was used.
-
Assay Procedure: After the incubation period, the plates were equilibrated to room temperature. CellTiter-Glo® reagent was added to each well, and the plate was placed on an orbital shaker for 2 minutes to induce cell lysis. Following a 10-minute incubation at room temperature to stabilize the luminescent signal, the luminescence was read using a plate reader.
-
Data Analysis: The luminescent signal, proportional to the number of viable cells, was used to determine the IC50 values and the percentage of cell growth inhibition.
Synergy Analysis
The synergistic effects of the this compound and trametinib combination were evaluated using SynergyFinder®.[1] This software tool is designed to analyze dose-response matrix data from drug combination screens and calculates synergy scores based on different reference models such as Loewe additivity, Bliss independence, and ZIP (Zero Interaction Potency).
Methodology:
-
Data Input: The dose-response data from the combination treatment, typically as percentage inhibition, is formatted and input into the SynergyFinder® software.
-
Synergy Calculation: The software calculates the deviation of the observed combination response from the expected response based on the chosen reference models. A positive deviation indicates synergy, a negative deviation suggests antagonism, and a value close to zero implies an additive effect.
-
Visualization: The results are often visualized as a 2D or 3D synergy map, where the areas of strongest synergy are highlighted across the different dose combinations.
Conclusion and Future Directions
The preclinical data strongly suggests a synergistic relationship between this compound and trametinib in biliary tract cancer cell lines. This combination warrants further investigation to elucidate the precise molecular mechanisms underlying this synergy and to evaluate its efficacy and safety in in vivo models. The dual targeting of metabolic and proliferative pathways represents a rational and promising therapeutic strategy for this challenging malignancy. Future studies should focus on validating these findings in patient-derived xenograft models and exploring potential biomarkers to identify patient populations most likely to benefit from this combination therapy. The progression of this combination into clinical trials could offer a much-needed advancement in the treatment landscape for biliary tract cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Radius additivity score: a novel combination index for tumour growth inhibition in fixed-dose xenograft studies [frontiersin.org]
- 4. ONC201 and an MEK Inhibitor Trametinib Synergistically Inhibit the Growth of Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
A Comparative Guide to Apoptosis Induction: ONC212 vs. Etoposide and Navitoclax
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel anti-cancer agent ONC212 with the conventional chemotherapeutic Etoposide and the targeted therapy Navitoclax (ABT-263). The focus is on their shared mechanism of inducing apoptosis through the activation of caspase-3 and subsequent cleavage of Poly (ADP-ribose) polymerase (PARP), critical biomarkers for programmed cell death.
At a Glance: Comparative Overview
| Feature | This compound | Etoposide | Navitoclax (ABT-263) |
| Primary Target | G-protein coupled receptors, ClpP | Topoisomerase II | Bcl-2, Bcl-xL, and Bcl-w |
| Apoptosis Pathway | Primarily Extrinsic (TRAIL/DR5) and mitochondrial-independent pathways | Intrinsic and Extrinsic | Intrinsic (Mitochondrial) |
| Key Upstream Events | Upregulation of TRAIL and DR5, Integrated Stress Response | DNA double-strand breaks | Inhibition of anti-apoptotic Bcl-2 family proteins |
| Caspase-3 Activation | Confirmed | Confirmed | Confirmed |
| PARP Cleavage | Confirmed | Confirmed | Confirmed |
| Clinical Stage | Clinical Trials | FDA Approved | Clinical Trials |
Quantitative Analysis of Apoptosis Induction
The following tables summarize experimental data on caspase-3 activation and PARP cleavage induced by this compound, Etoposide, and Navitoclax. It is important to note that the data are compiled from different studies and direct quantitative comparisons should be made with consideration of the varied experimental conditions (e.g., cell lines, drug concentrations, and treatment durations).
Table 1: Caspase-3 Activation
| Compound | Cell Line | Concentration | Treatment Duration | Fold Increase in Caspase-3 Activity (vs. Control) | Reference |
| This compound | HeLa | 15 µM | 48 hours | Significant Increase (Comparable to Etoposide positive control) | [1] |
| A549 | 50 µM | 48 hours | Significant Increase | [1] | |
| Etoposide | HeLa | 20 µM | 24 hours | Used as a positive control, showing potent activation | [1] |
| Neuroblastoma (SK-N-AS) | 50 µM | 48 hours | Significant processing of caspase-3 observed | [2] | |
| Navitoclax (ABT-263) | Esophageal Cancer (EC109, HKESC-2, CaES-17) | 5-20 µM | Not Specified | Dose-dependent increase in cleaved caspase-3 | |
| This compound + Navitoclax | HeLa | This compound (sub-lethal) + Navitoclax (0.25 µM) | 24 hours | Markedly augmented caspase-3 activation | [3][4] |
| A549 | This compound (sub-lethal) + Navitoclax (0.50 µM) | 24 hours | Markedly augmented caspase-3 activation | [3][4] |
Table 2: PARP Cleavage
| Compound | Cell Line | Concentration | Treatment Duration | Observation of Cleaved PARP (89 kDa fragment) | Reference |
| This compound | HeLa | Not Specified | 24-48 hours | Time-dependent increase in cleaved PARP | [5] |
| A549 | Not Specified | 24-48 hours | Time-dependent increase in cleaved PARP | [5] | |
| Pancreatic Cancer (AsPC-1, HPAF-II) | Not Specified | 48 hours | PARP cleavage observed | [6] | |
| Etoposide | Myeloid Leukemia (U937) | 50 µM | 3-6 hours | Early cleavage of PARP detected | [7] |
| EL-4 | Not Specified | 6-16 hours | Time-dependent increase in cleaved PARP | [8] | |
| Navitoclax (ABT-263) | Esophageal Cancer (EC109, HKESC-2, CaES-17) | 5-20 µM | Not Specified | Dose-dependent increase in cleaved PARP | |
| This compound + Navitoclax | HeLa | This compound (sub-lethal) + Navitoclax (0.25 µM) | 24 hours | Substantially increased levels of cleaved PARP | [1] |
| A549 | This compound (sub-lethal) + Navitoclax (0.50 µM) | 24 hours | Substantially increased levels of cleaved PARP | [1] |
Signaling Pathways and Mechanisms of Action
The induction of apoptosis by these three agents, while converging on caspase-3 and PARP, is initiated by distinct upstream signaling events.
This compound-Induced Apoptosis
This compound is known to induce the extrinsic pathway of apoptosis by upregulating Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) and its death receptor 5 (DR5).[6][9] This engagement of the death receptor pathway can lead to the activation of initiator caspases, which in turn activate executioner caspases like caspase-3. Interestingly, some studies suggest that this compound can also induce caspase-3 activation in a manner that is independent of the classical mitochondrial pathway.[3][4][10]
Etoposide-Induced Apoptosis
Etoposide, a topoisomerase II inhibitor, induces DNA double-strand breaks.[11] This genotoxic stress activates the intrinsic (mitochondrial) pathway of apoptosis. DNA damage can lead to the activation of p53, which in turn promotes the expression of pro-apoptotic proteins and ultimately leads to the release of cytochrome c from the mitochondria, activating the caspase cascade.[11]
Navitoclax (ABT-263)-Induced Apoptosis
Navitoclax is a BH3 mimetic that targets and inhibits the anti-apoptotic Bcl-2 family proteins, including Bcl-2, Bcl-xL, and Bcl-w.[12][13] By neutralizing these pro-survival proteins, Navitoclax allows for the activation of pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of the intrinsic apoptotic pathway.[14][15][16]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Western Blot for PARP and Cleaved Caspase-3
This protocol outlines the general steps for detecting PARP cleavage and caspase-3 activation by Western blot.
1. Cell Lysis and Protein Quantification:
-
Treat cells with the desired compound (this compound, Etoposide, or Navitoclax) for the specified time and concentration.
-
Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
2. SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against PARP (detecting both full-length and cleaved forms) and cleaved caspase-3 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
4. Detection and Analysis:
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Visualize and quantify band intensity using a chemiluminescence imaging system and densitometry software. Normalize to a loading control such as β-actin or GAPDH.
Fluorometric Caspase-3 Activity Assay
This assay quantitatively measures the activity of caspase-3 in cell lysates.
1. Preparation of Cell Lysates:
-
Treat and harvest cells as described for Western blotting.
-
Lyse cells in a specific lysis buffer provided with the caspase activity assay kit.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
2. Assay Procedure:
-
Add a defined amount of protein lysate to a 96-well microplate.
-
Add the reaction buffer containing the fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).
-
Incubate the plate at 37°C, protected from light, for 1-2 hours.
3. Measurement and Analysis:
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC).
-
Calculate the fold increase in caspase-3 activity relative to an untreated control. A standard curve using free fluorochrome can be used for absolute quantification.
Conclusion
This compound, Etoposide, and Navitoclax all effectively induce apoptosis in cancer cells through the activation of caspase-3 and cleavage of PARP. However, they achieve this via distinct upstream mechanisms. This compound primarily utilizes the extrinsic and potentially unconventional pathways, Etoposide acts through the intrinsic pathway initiated by DNA damage, and Navitoclax directly targets the core machinery of the intrinsic pathway by inhibiting Bcl-2 family proteins. The synergistic effect observed when combining this compound with Navitoclax suggests a promising therapeutic strategy, potentially by engaging multiple, complementary apoptotic pathways. This guide provides a framework for researchers to compare these compounds and design further experiments to elucidate their precise mechanisms and therapeutic potential.
References
- 1. This compound, alone or in synergistic conjunction with Navitoclax (ABT-263), promotes cancer cell apoptosis via unconventional mitochondrial-independent caspase-3 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Etoposide Induces Protein Kinase Cδ- and Caspase-3-Dependent Apoptosis in Neuroblastoma Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, alone or in synergistic conjunction with Navitoclax (ABT-263), promotes cancer cell apoptosis via unconventional mitochondrial-independent caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound is a Novel Mitocan Acting Synergistically with Glycolysis Inhibition in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] this compound, alone or in synergistic conjunction with Navitoclax (ABT-263), promotes cancer cell apoptosis via unconventional mitochondrial-independent caspase-3 activation | Semantic Scholar [semanticscholar.org]
- 11. What is the mechanism of Etoposide? [synapse.patsnap.com]
- 12. Navitoclax (ABT-263) accelerates apoptosis during drug-induced mitotic arrest by antagonizing Bcl-xL - PMC [pmc.ncbi.nlm.nih.gov]
- 13. From Mitochondrial Biology to Magic Bullet: Navitoclax Disarms BCL-2 in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal and Handling of ONC212: A Comprehensive Guide for Laboratory Professionals
Providing critical safety and operational intelligence, this document outlines the essential procedures for the proper disposal of ONC212, alongside detailed experimental protocols and a summary of its mechanism of action. This guide is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and to offer a deeper understanding of this promising anti-cancer agent.
While specific disposal instructions for this compound are not explicitly detailed in publicly available safety data sheets, the following procedures are based on established guidelines for the handling and disposal of antineoplastic and cytotoxic drugs.[1][2][3][4][5] It is imperative to consult your institution's Environmental Health and Safety (EH&S) department for specific protocols and regulatory requirements.[1]
Recommended Disposal Procedures for this compound
As a potent antineoplastic agent, all materials contaminated with this compound must be treated as hazardous waste.[1][4] Adherence to strict disposal protocols is crucial to prevent environmental contamination and occupational exposure.
Waste Segregation and Collection:
-
Designated Waste Streams: All this compound-contaminated waste must be segregated from general, biohazardous, and other chemical waste streams.[1][4][6]
-
Color-Coded Containers: Use designated, leak-proof, and puncture-resistant containers, typically color-coded for cytotoxic waste (e.g., yellow with a purple lid for sharps, or other institutionally specified colors).[2] Containers should be clearly labeled as "Cytotoxic Waste" or "Chemotherapeutic Waste".[6]
-
Trace vs. Bulk Contamination: Differentiate between trace and bulk contaminated waste.
-
Trace-contaminated waste includes items with minimal residual drug, such as empty vials, syringes, gloves, gowns, and lab plasticware.[4] These should be disposed of in designated cytotoxic waste containers.
-
Bulk-contaminated waste , such as unused or expired this compound solutions, must be collected in sealed, leak-proof containers and disposed of as hazardous chemical waste through your institution's EH&S program.[1][4][6]
-
-
Sharps: All sharps contaminated with this compound, such as needles and syringes, must be disposed of immediately into a designated cytotoxic sharps container.[1][2] Do not recap needles.[1]
Personal Protective Equipment (PPE) Disposal:
-
All PPE worn during the handling of this compound, including gloves, gowns, and masks, should be considered contaminated and disposed of as cytotoxic waste.[7]
Spill Management:
-
In the event of a spill, immediately alert others in the area.
-
Use a designated cytotoxic spill kit and follow your institution's established procedures for cleanup.
-
All materials used for spill cleanup must be disposed of as cytotoxic waste.[7][8]
Quantitative Data Summary
This compound has demonstrated significantly greater potency compared to its parent compound, ONC201, across various cancer cell lines.
| Parameter | Cell Line(s) | Value | Reference |
| Potency Comparison | Pancreatic Cancer Cell Lines | At least 10-fold more potent than ONC201 | [9] |
| In Vivo Efficacy | Acute Myeloid Leukemia (AML) | 50 mg/kg biweekly administration markedly inhibits AML expansion and prolongs survival. | [10] |
| In Vivo Efficacy | Pancreatic Cancer Xenograft | 50 mg/kg administered three times a week leads to significant tumor growth inhibition. | [10] |
| In Vivo Tolerance | General | Well tolerated up to 250 mg/kg. | [10] |
| Toxicity | General | 300 mg/kg causes splenic damage and elevated liver enzymes. | [10] |
Experimental Protocols
The following are summaries of common experimental methodologies used in the preclinical evaluation of this compound.
Cell Viability Assay:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound or a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Normalize the results to the vehicle-treated control cells to determine the percentage of cell viability and calculate the GI50 (concentration for 50% growth inhibition).
Western Blot Analysis:
-
Cell Lysis: Lyse this compound-treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Electrophoresis: Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific to the proteins of interest (e.g., ClpP, ClpX, cleaved caspases, proteins involved in the unfolded protein response).
-
Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
This compound Signaling Pathway
This compound is a potent activator of the mitochondrial protease ClpP.[11][12] Its mechanism of action involves the ectopic activation of ClpP, leading to the unregulated degradation of mitochondrial proteins.[11][12] This results in mitochondrial dysfunction, including the impairment of oxidative phosphorylation (OXPHOS) and a decrease in ATP production.[12][13] The cellular response to this mitochondrial stress is context-dependent, with cells highly reliant on OXPHOS undergoing apoptosis, while cells with a more glycolytic phenotype may undergo growth arrest.[12][13]
Caption: this compound activates ClpP, leading to mitochondrial dysfunction and cell death.
References
- 1. web.uri.edu [web.uri.edu]
- 2. sharpsmart.co.uk [sharpsmart.co.uk]
- 3. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 4. Handling Antineoplastic or Investigational New Drugs [blink.ucsd.edu]
- 5. danielshealth.ca [danielshealth.ca]
- 6. safety.pitt.edu [safety.pitt.edu]
- 7. ipservices.care [ipservices.care]
- 8. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Imipridone Anticancer Compounds Ectopically Activate the ClpP Protease and Represent a New Scaffold for Antibiotic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. This compound is a Novel Mitocan Acting Synergistically with Glycolysis Inhibition in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
